molecular formula C37H47N2O10S2+ B13423929 Sulfo-Bis-(N,N'-carboxylic acid)-Cy5

Sulfo-Bis-(N,N'-carboxylic acid)-Cy5

货号: B13423929
分子量: 743.9 g/mol
InChI 键: KCJWQEQRJODNIT-UHFFFAOYSA-O
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Sulfo-Bis-(N,N'-carboxylic acid)-Cy5 is a useful research compound. Its molecular formula is C37H47N2O10S2+ and its molecular weight is 743.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C37H47N2O10S2+

分子量

743.9 g/mol

IUPAC 名称

6-[(2E)-2-[(2E,4E)-5-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethyl-5-sulfoindol-1-yl]hexanoic acid

InChI

InChI=1S/C37H46N2O10S2/c1-36(2)28-24-26(50(44,45)46)18-20-30(28)38(22-12-6-10-16-34(40)41)32(36)14-8-5-9-15-33-37(3,4)29-25-27(51(47,48)49)19-21-31(29)39(33)23-13-7-11-17-35(42)43/h5,8-9,14-15,18-21,24-25H,6-7,10-13,16-17,22-23H2,1-4H3,(H3-,40,41,42,43,44,45,46,47,48,49)/p+1

InChI 键

KCJWQEQRJODNIT-UHFFFAOYSA-O

手性 SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1/C=C/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)O)(C)C)CCCCCC(=O)O)C

规范 SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)O)(C)C)CCCCCC(=O)O)C

产品来源

United States

Foundational & Exploratory

Technical Guide: Sulfo-Bis-(N,N'-carboxylic acid)-Cy5 (Sulfo-Cy5 bis-NHS ester)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-Bis-(N,N'-carboxylic acid)-Cy5, more commonly known in chemical literature and by suppliers as Sulfo-Cy5 bis-NHS ester , is a water-soluble, bifunctional fluorescent dye. It belongs to the cyanine (B1664457) dye family, renowned for its bright fluorescence in the far-red region of the spectrum. The "Sulfo" prefix indicates the presence of sulfonate groups, which confer high water solubility, making it ideal for labeling biological molecules in aqueous environments without the need for organic co-solvents that can denature sensitive proteins.[1]

The key feature of this molecule is its bifunctional nature, possessing two N-hydroxysuccinimidyl (NHS) ester reactive groups.[2] NHS esters are highly reactive towards primary amines (-NH₂), such as the side chain of lysine (B10760008) residues in proteins or amine-modified oligonucleotides.[3] This dual reactivity allows the dye to act as a homobifunctional crosslinker, enabling the covalent linkage of two amine-containing molecules. This property is particularly valuable for studying protein-protein interactions, creating defined bioconjugates, and immobilizing proteins onto amine-functionalized surfaces.[2][4] The bright and photostable far-red fluorescence of the Cy5 core (excitation ~646 nm, emission ~662 nm) offers a significant advantage by minimizing background autofluorescence from biological samples.[2][3]

Core Properties and Specifications

The quantitative data for Sulfo-Cy5 bis-NHS ester are summarized below. These parameters are critical for designing and quantifying labeling experiments and for fluorescence imaging.

PropertyValueReference(s)
Chemical Formula C₄₅H₅₁KN₄O₁₄S₂[2][5]
Molecular Weight 975.2 g/mol [2]
CAS Number 252255-42-8[2]
Appearance Dark blue powder[6]
Solubility Water, DMSO, DMF[3][6]
Excitation Maximum (λex) ~646 nm[2]
Emission Maximum (λem) ~662 nm[2]
Molar Extinction Coeff. 271,000 cm⁻¹M⁻¹[2]
Fluorescence Quantum Yield ~0.28[2]
Reactive Group N-hydroxysuccinimide (NHS) Ester x 2[2]
Reactivity Target Primary Amines (-NH₂)[3]
Storage Conditions -20°C, desiccated and dark[1][2]

Reaction Mechanism and Experimental Workflows

Amine-Reactive Labeling Chemistry

The fundamental reaction involves the acylation of a primary amine by the NHS ester. The NHS ester reacts with the nucleophilic amine at a slightly alkaline pH to form a stable, covalent amide bond. The N-hydroxysuccinimide group is released as a byproduct.

G cluster_reactants Reactants cluster_products Products Dye_NHS Sulfo-Cy5-NHS Ester Protein_NH2 Protein-NH₂ (e.g., Lysine) Conditions Conditions Protein_NH2->Conditions Conjugate Dye-NH-Protein (Stable Amide Bond) Byproduct N-hydroxysuccinimide Conditions->Conjugate Conditions->Byproduct

Figure 1. Reaction of an NHS ester with a primary amine.

General Protein Labeling Workflow

The following diagram outlines the standard procedure for labeling a protein with Sulfo-Cy5 bis-NHS ester. The process involves buffer preparation, dye reconstitution, conjugation, and purification of the final product.

G A 1. Prepare Protein Solution (e.g., Antibody in amine-free buffer, pH 8.0-9.0, >2 mg/mL) C 3. Conjugation Reaction (Add dye solution to protein solution. Incubate for 30-60 min at RT) A->C B 2. Prepare Dye Stock Solution (Dissolve Sulfo-Cy5 bis-NHS ester in anhydrous DMSO or DMF) B->C D 4. Stop Reaction (Optional) (Add quenching buffer like Tris or hydroxylamine) C->D E 5. Purify Conjugate (Remove unreacted dye via size-exclusion chromatography or dialysis) D->E F 6. Characterize Conjugate (Measure Absorbance at 280 nm & 646 nm to determine Degree of Substitution) E->F

Figure 2. General workflow for protein labeling.

Application Workflow: Crosslinking a Protein Complex

The bifunctional nature of Sulfo-Cy5 bis-NHS ester is ideal for identifying protein-protein interactions. The dye can covalently link interacting proteins that are in close proximity, with the fluorescent signal facilitating detection.

G cluster_exp Experimental Steps cluster_analysis Analysis A Incubate Bait Protein (P1) with Prey Protein (P2) to form a complex B Add Sulfo-Cy5 bis-NHS ester to the protein complex solution A->B C Crosslinking Reaction (Dye reacts with amines on P1 and P2, forming a covalent P1-Dye-P2 bridge) B->C D Quench reaction and separate proteins via SDS-PAGE C->D E Visualize crosslinked complex by in-gel fluorescence imaging (Scan at ~670 nm) D->E F Identify crosslinked bands by Western Blot or Mass Spectrometry E->F

Figure 3. Workflow for protein complex crosslinking.

Experimental Protocols

Protein Labeling with Sulfo-Cy5 bis-NHS ester

This protocol is a general guideline for labeling antibodies (e.g., IgG) and may require optimization for other proteins.

A. Materials Required:

  • Sulfo-Cy5 bis-NHS ester

  • Protein to be labeled (concentration > 2 mg/mL)[5]

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.0-9.0.[5] (Note: Avoid buffers containing primary amines like Tris or glycine).[6]

  • Anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF).

  • Quenching Buffer (Optional): 1 M Tris-HCl, pH 8.0.

  • Purification column (e.g., Sephadex G-25) or dialysis cassette (10K MWCO).

  • Phosphate-Buffered Saline (PBS), pH 7.4.

B. Protocol:

  • Protein Preparation:

    • Dissolve or exchange the protein into the Reaction Buffer. Ensure the protein concentration is between 2-10 mg/mL for optimal labeling efficiency.[5]

    • If the protein solution contains interfering substances like Tris, glycine, or ammonium (B1175870) salts, it must be dialyzed against PBS and then reconstituted in the Reaction Buffer.[5]

  • Dye Preparation:

    • Allow the vial of Sulfo-Cy5 bis-NHS ester to warm to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mM stock solution of the dye by dissolving it in anhydrous DMSO or DMF. Vortex briefly to ensure it is fully dissolved. This solution should be prepared fresh and used promptly.[5]

  • Conjugation Reaction:

    • The optimal molar ratio of dye to protein must be determined empirically. A starting point for antibodies is a 10:1 to 20:1 molar ratio of dye to protein.[5]

    • Slowly add the calculated volume of the 10 mM dye stock solution to the protein solution while gently vortexing.

    • Incubate the reaction for 30-60 minutes at room temperature, protected from light.[5]

  • Purification:

    • Stop the reaction by adding Quenching Buffer (if desired) or by proceeding directly to purification.

    • Separate the labeled protein from unreacted dye using a size-exclusion chromatography column (e.g., G-25) pre-equilibrated with PBS.[6]

    • Collect the colored fractions corresponding to the labeled protein, which will elute first. The free dye will elute later.

    • Alternatively, purify the conjugate by dialyzing against PBS (3 changes, 4 hours to overnight).

C. Characterization (Degree of Substitution - DOS):

  • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and ~646 nm (A₆₄₆) using a spectrophotometer.

  • Calculate the protein concentration:

    • Protein Conc. (M) = [A₂₈₀ - (A₆₄₆ × CF₂₈₀)] / ε_protein

    • Where:

      • CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (typically ~0.04 for Sulfo-Cy5).[6]

      • ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).

  • Calculate the dye concentration:

    • Dye Conc. (M) = A₆₄₆ / ε_dye

    • Where ε_dye is 271,000 M⁻¹cm⁻¹.[2]

  • Calculate the DOS:

    • DOS = Dye Conc. / Protein Conc.

    • An optimal DOS for most antibodies is between 2 and 10.[5]

Applications

The unique properties of Sulfo-Cy5 bis-NHS ester make it suitable for a variety of advanced applications:

  • Protein-Protein Interaction Studies: Covalently traps and identifies interacting partners within a protein complex for analysis by SDS-PAGE and mass spectrometry.[4]

  • Fluorescence Microscopy and Immunofluorescence (IF): Creates highly fluorescent probes (e.g., labeled antibodies) for high-contrast cellular imaging with low background.[2]

  • Flow Cytometry: Enables bright, far-red detection for precise cell sorting and analysis.[2]

  • Surface Immobilization: Covalently attaches proteins or other amine-containing molecules to aminosilane-coated surfaces for creating biosensors or microarrays.[2]

  • In Vivo Imaging: The far-red emission is suitable for deep-tissue imaging due to reduced light scattering and tissue autofluorescence.[2]

References

An In-Depth Technical Guide to Sulfo-Bis-(N,N'-carboxylic acid)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Sulfo-Bis-(N,N'-carboxylic acid)-Cy5, a water-soluble, far-red fluorescent dye. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary details to effectively utilize this fluorophore in their experimental workflows. This document covers the core chemical structure, key quantitative data, and detailed experimental protocols for its application in bioconjugation and fluorescence-based assays.

Core Chemical Attributes

This compound is a derivative of the cyanine (B1664457) dye family, specifically Cy5. The inclusion of sulfonate groups significantly enhances its water solubility, making it highly suitable for biological applications in aqueous environments without the need for organic co-solvents.[1] The presence of two terminal carboxylic acid groups provides bifunctional labeling capabilities, allowing for the crosslinking of molecules or conjugation to two different targets. This dye exhibits the characteristic spectral properties of the Cy5 fluorophore, with strong absorption and emission in the far-red region of the spectrum.[2] This spectral profile is advantageous for biological imaging due to reduced autofluorescence from cells and tissues in this range.[3]

Below is a table summarizing the key chemical and physical properties of this compound.

PropertyValueReference
Molecular Formula C37H47BrN2O10S2[2]
Molecular Weight 823.8 g/mol [2]
CAS Number 2353410-10-1[2]
Purity ≥97%[2]
Appearance Dark blue powder
Solubility Water, DMSO, DMF[3][4]
Storage Conditions -20°C, protected from light[2]

Spectral Properties

The fluorescence characteristics of this compound are critical for its application in sensitive detection and imaging techniques. The dye exhibits a high extinction coefficient and a good quantum yield, contributing to its bright fluorescence emission.

Spectral PropertyWavelength (nm)Reference
Excitation Maximum (λabs) ~646-648 nm[3][4]
Emission Maximum (λem) ~662-671 nm[3][4]
Extinction Coefficient ~250,000 cm⁻¹M⁻¹[3]
Fluorescence Quantum Yield ~0.2[4]

Experimental Protocols

The bifunctional nature of this compound, with its two carboxylic acid groups, allows for conjugation to primary amines on biomolecules such as proteins, antibodies, and peptides. This is typically achieved through a two-step carbodiimide (B86325) coupling reaction using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysulfosuccinimide (sulfo-NHS).[5][6][7]

General Protein Conjugation Protocol using EDC/Sulfo-NHS

This protocol outlines the general steps for conjugating this compound to a protein containing primary amines (e.g., lysine (B10760008) residues).

Materials:

  • This compound

  • Protein to be labeled (in an amine-free buffer, e.g., PBS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Coupling Buffer: 1X PBS (Phosphate-Buffered Saline), pH 7.2-7.5

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Glycine

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation:

    • Dissolve the protein to be labeled in the Coupling Buffer at a concentration of 1-10 mg/mL.

    • If the protein buffer contains primary amines (e.g., Tris or glycine), it must be exchanged with the Coupling Buffer via dialysis or a desalting column.

  • Dye Preparation:

    • Prepare a stock solution of this compound in an anhydrous organic solvent such as DMSO or DMF.

  • Activation of Carboxylic Acids:

    • In a microcentrifuge tube, add the desired molar excess of the this compound stock solution to the Activation Buffer.

    • Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer.

    • Add the EDC and Sulfo-NHS solutions to the dye solution. A typical molar ratio is a 2- to 10-fold molar excess of EDC and Sulfo-NHS over the dye.

    • Incubate the mixture for 15-30 minutes at room temperature to activate the carboxylic acid groups, forming a more stable sulfo-NHS ester intermediate.[7][8]

  • Conjugation to the Protein:

    • Add the activated dye solution to the prepared protein solution.

    • Adjust the pH of the reaction mixture to 7.2-7.5 with the Coupling Buffer if necessary.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.

    • Incubate for 30 minutes at room temperature to quench any unreacted dye.

  • Purification of the Conjugate:

    • Remove the unconjugated dye and byproducts by passing the reaction mixture through a desalting column or by dialysis against PBS.

The following diagram illustrates the general workflow for protein conjugation.

G cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification Dye Sulfo-Bis-COOH-Cy5 Activated_Dye Activated Sulfo-NHS Ester-Cy5 Dye->Activated_Dye Activation (MES Buffer, pH 4.5-6.0) EDC_NHS EDC / Sulfo-NHS EDC_NHS->Activated_Dye Protein Protein-NH2 Activated_Dye->Protein Conjugate Protein-Cy5 Conjugate Protein->Conjugate Coupling (PBS, pH 7.2-7.5) Purification Desalting/ Dialysis Conjugate->Purification Purified_Conjugate Purified Conjugate Unreacted Unreacted Dye & Byproducts Purification->Purified_Conjugate Purification->Unreacted

Caption: Workflow for protein conjugation with this compound.

Potential Applications in Signaling Pathway Analysis

Conceptual FRET Application

FRET is a distance-dependent process where an excited donor fluorophore transfers energy non-radiatively to a proximal acceptor fluorophore.[9][10] The efficiency of this energy transfer is inversely proportional to the sixth power of the distance between the donor and acceptor, making it a sensitive tool for measuring molecular proximity on the order of 1-10 nm.

This compound, with its far-red emission, can serve as an excellent FRET acceptor when paired with a suitable donor dye (e.g., Cy3 or a green fluorescent protein). The bifunctionality of this dye could be leveraged to create more stable and defined FRET pairs by linking two interacting proteins, potentially reducing the signal variability that can arise from the diffusion of monofunctional dyes.[11][12][13]

The following diagram illustrates a conceptual signaling pathway where this dye could be used to monitor protein-protein interactions.

G cluster_pathway Conceptual Signaling Pathway Ligand Ligand Receptor Receptor Ligand->Receptor Binding ProteinA Protein A (Donor Labeled) Receptor->ProteinA Activation ProteinB Protein B (Acceptor Labeled) ProteinA->ProteinB Interaction (FRET) Downstream Downstream Signaling ProteinB->Downstream Signal Transduction

Caption: Conceptual use of a FRET pair in a signaling pathway.

References

Sulfo-Bis-(N,N'-carboxylic acid)-Cy5 spectral properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectral Properties of Sulfo-Bis-(N,N'-carboxylic acid)-Cy5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectral properties of this compound, a water-soluble, far-red fluorescent dye. Due to its enhanced water solubility and bright fluorescence, this dye is a valuable tool for labeling proteins, nucleic acids, and other biomolecules in aqueous environments.[1] Its absorbance and emission spectra are identical to the Cy5 fluorophore.[2][3]

Core Spectral Properties

The sulfonate groups on the Sulfo-Cy5 molecule enhance its water solubility, making it ideal for bioconjugation in aqueous buffers without the need for organic co-solvents, which can be detrimental to protein structure.[][5] This dye is known for its high photostability, and its fluorescence is not sensitive to pH in the range of 4 to 10.[6] A key advantage of using far-red dyes like Sulfo-Cy5 is the low autofluorescence of biological samples in this spectral region, leading to a better signal-to-noise ratio.[6][7]

Quantitative Spectral Data Summary

The following table summarizes the key spectral properties of Sulfo-Cy5 derivatives, which are spectrally similar to this compound.

PropertyValueSource
Absorption Maximum (λabs) ~646 nm[1][5][8][9][10]
648 nm[6][7][11]
649 nm[]
651 nm[12]
Emission Maximum (λem) ~662 nm[1][5][8][9][10]
671 nm[6][7][11]
672 nm[]
Extinction Coefficient (ε) 250,000 cm-1M-1[6][7][11]
271,000 cm-1M-1[][5][8][9][10][13]
Quantum Yield (Φ) 0.2[9][14]
0.28[][5][8][10][13]
Stokes Shift ~16 nm[1]

Experimental Protocols

Protocol for Determining Absorption and Emission Spectra

This protocol outlines the general procedure for measuring the absorbance and fluorescence emission spectra of a fluorescent dye like this compound.

1. Preparation of Stock Solution:

  • Dissolve the this compound in an appropriate solvent, such as water, DMSO, or DMF, to create a concentrated stock solution (e.g., 1-10 mM).[6][12]

2. Preparation of Working Solution:

  • Dilute the stock solution in the desired buffer (e.g., PBS, pH 7.4) to a concentration suitable for spectroscopic measurements. For absorbance, the peak absorbance should ideally be between 0.1 and 0.9 to ensure linearity.[12][15] For fluorescence, a more dilute solution (in the micromolar to nanomolar range) is typically used to avoid inner filter effects.[15][16]

3. Absorbance Measurement:

  • Use a spectrophotometer to measure the absorbance spectrum of the working solution.

  • Use a quartz cuvette with a 1 cm path length.[17]

  • Scan a wavelength range that brackets the expected absorption maximum (e.g., 550 nm to 750 nm).[17]

  • Use the buffer as a blank to zero the instrument before measuring the sample.

4. Fluorescence Emission Measurement:

  • Use a spectrofluorometer to measure the emission spectrum.

  • The excitation wavelength should be set at or near the absorption maximum determined in the previous step (e.g., 646 nm).

  • Scan the emission wavelengths over a range that captures the entire emission profile (e.g., 650 nm to 800 nm). The emission start wavelength should be set slightly higher than the excitation wavelength.[17]

  • The excitation and emission slit widths can be adjusted to optimize the signal-to-noise ratio, but be aware that wider slits will decrease spectral resolution.[15]

Visualization of Key Processes

Principle of Fluorescence

The following diagram illustrates the fundamental process of fluorescence, including the absorption of a photon, the transition to an excited state, and the subsequent emission of a photon at a longer wavelength.

Fluorescence_Principle cluster_0 Ground State (S0) cluster_1 Excited State (S1) v=0 v=0 v=1 v=1 v=2 v=2 v=0' v=0' v=1' v=1' v=2' v=2' Ground State (S0) Ground State (S0) Excited State (S1) Excited State (S1) Ground State (S0)->Excited State (S1) Absorption (λabs) Excited State (S1)->Ground State (S0) Fluorescence (λem) Excited State (S1)->Excited State (S1) Vibrational Relaxation

Caption: Jablonski diagram illustrating the process of fluorescence.

Experimental Workflow for Bioconjugation and Analysis

This diagram outlines a typical workflow for labeling a protein with this compound, followed by purification and spectral characterization of the conjugate. While the carboxylic acid form requires activation (e.g., to an NHS ester) prior to conjugation with primary amines, this workflow illustrates the general steps.

Bioconjugation_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis Dye_Activation Activate Sulfo-Cy5 Carboxylic Acid (e.g., to NHS ester) Conjugation Mix Activated Dye and Protein Solution Dye_Activation->Conjugation Protein_Prep Prepare Protein Solution in Reaction Buffer (pH 8-9) Protein_Prep->Conjugation Incubation Incubate (e.g., 1-2 hours) Conjugation->Incubation Purification Purify Conjugate (e.g., Size Exclusion Chromatography) Incubation->Purification Absorbance Measure Absorbance (280 nm and ~650 nm) Purification->Absorbance Fluorescence Measure Fluorescence Emission Purification->Fluorescence DOL_Calc Calculate Degree of Labeling (DOL) Absorbance->DOL_Calc

Caption: Workflow for protein bioconjugation and subsequent analysis.

References

Sulfo-Bis-(N,N'-carboxylic acid)-Cy5: A Technical Guide to Spectral Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core spectral properties and applications of Sulfo-Bis-(N,N'-carboxylic acid)-Cy5, a water-soluble, far-red fluorescent dye. This document details its excitation and emission characteristics, provides experimental protocols for its use, and illustrates relevant workflows for its application in research and drug development.

Core Spectral Properties

This compound is a derivative of the popular cyanine (B1664457) dye, Cy5. The addition of sulfo- and carboxylic acid groups enhances its water solubility, making it particularly suitable for bioconjugation in aqueous environments without the need for organic co-solvents.[1] Its fluorescence in the far-red region of the spectrum is advantageous for biological imaging due to reduced autofluorescence from cells and tissues.[2]

The key spectral properties of Sulfo-Cy5 carboxylic acid are summarized in the table below. These values are crucial for designing experiments and selecting appropriate filter sets for fluorescence microscopy and other fluorescence-based assays.

PropertyValueReference
Excitation Maximum (λex) ~646 nm[3][4]
Emission Maximum (λem) ~662 nm[3][4]
Molar Extinction Coefficient (ε) ~271,000 cm⁻¹M⁻¹[3]
Fluorescence Quantum Yield (Φ) ~0.28[3]

Note: Spectral characteristics can be influenced by the solvent, pH, and conjugation to a biomolecule.

While the peak excitation and emission wavelengths provide essential information, the full spectral profile offers a more complete picture. Below is a representative absorbance and emission spectrum for a sulfo-cyanine 5 dye.

Experimental Protocols

Protein Labeling with Sulfo-Cy5

While the topic compound is a carboxylic acid, for direct conjugation to primary amines on proteins, an activated form such as an N-hydroxysuccinimide (NHS) ester is commonly used. The following protocol details a general procedure for labeling proteins with a Sulfo-Cy5 NHS ester, which can be adapted for the carboxylic acid form through activation with carbodiimides like EDC.

Materials:

  • Protein of interest (e.g., antibody) in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS)

  • Sulfo-Cy5 NHS ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • 1 M Sodium Bicarbonate buffer (pH 8.5-9.0)

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in PBS at a concentration of 2-10 mg/mL.

    • Ensure the buffer is free of primary amines (e.g., Tris, glycine) as they will compete for reaction with the NHS ester.[5] If necessary, dialyze the protein against PBS.

  • Dye Preparation:

    • Shortly before use, dissolve the Sulfo-Cy5 NHS ester in DMSO to a concentration of 10 mg/mL.[5]

  • Conjugation Reaction:

    • Adjust the pH of the protein solution to 8.5-9.0 by adding a small volume of 1 M sodium bicarbonate buffer.

    • Add the dissolved Sulfo-Cy5 NHS ester to the protein solution. A molar ratio of 10:1 (dye:protein) is a good starting point, but the optimal ratio should be determined empirically.[6]

    • Incubate the reaction for 1 hour at room temperature with gentle stirring, protected from light.

  • Purification:

    • Separate the labeled protein from unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25).[6]

    • The first colored fraction to elute will be the Sulfo-Cy5 labeled protein.

Immunofluorescence Staining of Cultured Cells

This protocol outlines a general workflow for using Sulfo-Cy5 labeled secondary antibodies for indirect immunofluorescence.

Materials:

  • Cells cultured on coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Primary Antibody

  • Sulfo-Cy5 labeled Secondary Antibody

  • Antifade Mounting Medium

Procedure:

  • Cell Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix the cells with Fixation Buffer for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with Permeabilization Buffer for 10 minutes (if the target antigen is intracellular).

    • Wash three times with PBS.

  • Blocking and Antibody Incubation:

    • Block non-specific binding sites by incubating with Blocking Buffer for 1 hour at room temperature.

    • Incubate with the primary antibody (diluted in Blocking Buffer) for 1 hour at room temperature or overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the Sulfo-Cy5 labeled secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature, protected from light.

    • Wash three times with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Visualize the fluorescence using a microscope equipped with appropriate filter sets for Cy5 (Excitation: ~620-650 nm, Emission: ~660-720 nm).[7]

Experimental Workflows and Signaling Pathways

Sulfo-Cy5 labeled molecules are instrumental in tracking and visualizing biological processes. A key application is in the targeted imaging of cell surface receptors involved in signaling pathways, which is of high interest in cancer research and drug development. For example, the C-X-C chemokine receptor type 4 (CXCR4) is overexpressed in many cancers and plays a role in tumor progression and metastasis.

Below is a conceptual workflow for imaging CXCR4 on cancer cells using a Sulfo-Cy5 labeled targeting ligand.

experimental_workflow cluster_preparation Probe Preparation cluster_cell_culture Cellular Staining cluster_imaging Imaging and Analysis prep_ligand Synthesize/Obtain CXCR4-targeting ligand conjugation Conjugate ligand with activated Sulfo-Cy5 prep_ligand->conjugation prep_dye Activate Sulfo-Cy5 carboxylic acid (e.g., with EDC/NHS) prep_dye->conjugation purification Purify Sulfo-Cy5 labeled ligand conjugation->purification incubation Incubate cells with Sulfo-Cy5 labeled ligand purification->incubation cell_culture Culture CXCR4-expressing cancer cells cell_culture->incubation washing Wash to remove unbound probe incubation->washing microscopy Fluorescence Microscopy (Cy5 channel) washing->microscopy analysis Image analysis: quantify receptor localization microscopy->analysis

Workflow for CXCR4 targeting with a Sulfo-Cy5 probe.

The binding of a Sulfo-Cy5 labeled ligand to CXCR4 can be used to visualize the receptor's expression and localization on the cell surface. This can be a first step in investigating the downstream signaling events initiated by ligand binding. While the dye itself does not directly visualize the signaling cascade, it allows for the identification and characterization of cells where the pathway is likely active.

A simplified representation of a signaling pathway that could be studied using such a probe is the CXCR4/SDF-1 (CXCL12) axis, which is involved in cell migration and survival.

signaling_pathway ligand SDF-1 (CXCL12) or Sulfo-Cy5-Ligand receptor CXCR4 Receptor ligand->receptor Binding g_protein G-protein activation receptor->g_protein downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) g_protein->downstream response Cellular Responses: Migration, Proliferation, Survival downstream->response

Simplified CXCR4 signaling pathway.

By using Sulfo-Cy5 labeled ligands, researchers can identify cell populations with active CXCR4 signaling, which is a critical step in developing targeted therapies. This approach allows for the screening of potential drug candidates that may modulate this pathway and for monitoring their effects on receptor internalization and downstream signaling.

References

An In-depth Technical Guide to Sulfo-Bis-(N,N'-carboxylic acid)-Cy5 and its Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of Sulfo-Bis-(N,N'-carboxylic acid)-Cy5, a water-soluble, far-red fluorescent dye. The guide is intended for researchers, scientists, and drug development professionals, offering detailed information on its spectral properties, and outlining a common application in the labeling of biomolecules.

Introduction to this compound

This compound is a member of the cyanine (B1664457) dye family, known for its high molar extinction coefficient, good fluorescence quantum yield, and water solubility.[] These characteristics make it a valuable tool in various biological and biomedical research applications. The presence of sulfonate groups enhances its hydrophilicity, allowing for its use in aqueous environments while minimizing the aggregation of dye molecules.[]

It is important to note that this compound is a free, unactivated carboxylic acid.[2] As such, it is not directly reactive with functional groups on biomolecules like primary amines. For covalent labeling, the carboxylic acid groups must first be activated, for example, by converting them to an N-hydroxysuccinimide (NHS) ester. The closely related and more commonly used compound for direct labeling is Sulfo-Cy5 NHS ester, which readily reacts with primary amines on proteins and other biomolecules.[3][4]

Spectral and Physicochemical Properties

The spectral characteristics of Sulfo-Cy5 dyes make them well-suited for fluorescence-based applications, with excitation and emission maxima in the far-red region of the spectrum. This helps to reduce background fluorescence from biological samples.[4]

PropertyValueReferences
Maximum Absorbance (λmax) ~646 nm[3][5][6][7][8]
Maximum Emission (λem) ~662 nm[3][5][6][7][8]
Molar Extinction Coefficient 271,000 M⁻¹cm⁻¹[6][7][8]
Fluorescence Quantum Yield 0.2 - 0.28[6][7][8]
Stokes Shift ~16 nm[5]
Molecular Weight 823.8 g/mol [2]
Solubility Water, DMSO, DMF[6]

Experimental Protocol: Labeling of Proteins with Sulfo-Cy5 NHS Ester

This section provides a detailed protocol for the covalent labeling of proteins with Sulfo-Cy5 NHS ester, a common application for this class of dyes in research and drug development.

Principle

N-hydroxysuccinimide (NHS) esters are highly reactive compounds that specifically target primary amino groups (-NH2), such as those found on the side chain of lysine (B10760008) residues and the N-terminus of proteins.[9] The reaction results in the formation of a stable amide bond, covalently linking the fluorescent dye to the protein.[9] This reaction is pH-dependent, with an optimal pH range of 8.3-8.5 to ensure the amino groups are deprotonated and thus nucleophilic, while minimizing hydrolysis of the NHS ester.[10][11]

Materials
  • Protein of interest (in a buffer free of primary amines, such as PBS)

  • Sulfo-Cy5 NHS ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer: 0.1 M Sodium bicarbonate or 0.1 M phosphate (B84403) buffer, pH 8.3-8.5

  • Purification column (e.g., gel filtration or spin desalting column)

Procedure
  • Preparation of Protein Solution :

    • Ensure the protein solution is at a concentration of 1-10 mg/mL in a buffer free of primary amines (e.g., PBS).[11] If the buffer contains primary amines (e.g., Tris or glycine), the protein must be purified by dialysis or buffer exchange into a suitable buffer.[12]

    • Adjust the pH of the protein solution to 8.3-8.5 using the Reaction Buffer.[11]

  • Preparation of Dye Stock Solution :

    • Dissolve the Sulfo-Cy5 NHS ester in a small amount of amine-free DMF or DMSO to create a stock solution of 1-10 mg/mL.[10][13] This solution should be prepared fresh before use.[14]

  • Calculation of Reagent Quantities :

    • The molar ratio of dye to protein is a critical parameter. A common starting point for optimization is a 10:1 molar excess of the dye.[13]

    • The required weight of the NHS ester can be calculated using the following formula: Weight of NHS Ester (mg) = Molar Excess × [Weight of Protein (mg) × Molar Weight of NHS Ester (Da)] / Molar Weight of Protein (Da)[10]

  • Labeling Reaction :

    • Add the calculated volume of the Sulfo-Cy5 NHS ester stock solution to the protein solution.[13]

    • Gently mix the reaction and incubate at room temperature for at least 4 hours, or overnight on ice.[10]

  • Purification of the Conjugate :

    • Separate the labeled protein from the unreacted dye and hydrolysis byproducts using a gel filtration or spin desalting column appropriate for the size of the protein.[10]

  • Determination of Degree of Substitution (DOS) :

    • The DOS, or the average number of dye molecules per protein, can be determined by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~646 nm (for the dye).[12]

Experimental Workflow and Visualization

The following diagram illustrates the general workflow for labeling a protein with Sulfo-Cy5 NHS ester.

ProteinLabelingWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis cluster_product Final Product Protein Protein Solution (Amine-free buffer) AdjustpH Adjust pH to 8.3-8.5 Protein->AdjustpH Mix Mix Protein and Dye AdjustpH->Mix Dye Sulfo-Cy5 NHS Ester DissolveDye Dissolve in DMSO/DMF Dye->DissolveDye DissolveDye->Mix Incubate Incubate (4h at RT or overnight at 4°C) Mix->Incubate Purify Purify Conjugate (Gel Filtration) Incubate->Purify Analyze Analyze (Spectrophotometry, DOS) Purify->Analyze LabeledProtein Labeled Protein Conjugate Analyze->LabeledProtein

Caption: Workflow for protein labeling with Sulfo-Cy5 NHS ester.

Applications in Research and Drug Development

The high water solubility and bright, far-red fluorescence of Sulfo-Cy5 make it a versatile tool for a variety of applications, including:

  • Fluorescence Microscopy : High-contrast imaging of cellular structures and localization of labeled proteins.[5]

  • Flow Cytometry : Precise cell sorting and analysis with distinct signals.[5]

  • In Vivo Imaging : Deep tissue imaging with low background interference.[5]

  • Bioconjugation : Efficient labeling of proteins, antibodies, and nucleic acids for various assays.[5]

  • Molecular Probes : Use in bioanalytical assays to study biomolecular interactions.[5]

Conclusion

This compound and its amine-reactive derivatives are powerful tools for researchers in the life sciences. Their favorable spectral properties and water solubility enable a wide range of applications, from fundamental cell biology to the development of novel therapeutics. The provided protocol for protein labeling with Sulfo-Cy5 NHS ester offers a reliable method for the preparation of fluorescently labeled biomolecules, facilitating their study and application in diverse experimental settings.

References

A Technical Guide to Sulfo-Bis-(N,N'-carboxylic acid)-Cy5: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Sulfo-Bis-(N,N'-carboxylic acid)-Cy5, a water-soluble, far-red fluorescent dye. This document details its physicochemical properties, outlines its applications in biological research and drug development, and provides a comprehensive experimental protocol for its use in protein conjugation.

Core Properties of Sulfo-Cy5 Derivatives

Sulfo-Cyanine5 (Sulfo-Cy5) dyes are a class of fluorescent molecules widely utilized for labeling a variety of biomolecules, including proteins, peptides, and nucleic acids.[1][] The addition of sulfonate groups enhances the water solubility of these dyes, making them ideal for biological applications in aqueous environments without the need for organic co-solvents.[1][] This property is particularly advantageous when working with proteins that may denature or have low solubility in the presence of organic solvents.[3]

Key characteristics of Sulfo-Cy5 dyes include bright fluorescence, high photostability, and low nonspecific binding to biomolecules.[1][] Their emission in the far-red spectrum is beneficial due to reduced autofluorescence from biological samples in this region.[4][5]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and related Sulfo-Cy5 derivatives for comparative purposes.

PropertyThis compoundSulfo-Cy5 bis-NHS esterSulfo-Cy5 carboxylic acid
Molecular Weight 823.8 g/mol [6]975.2 g/mol [7]664.8 g/mol [8]
Chemical Formula C37H47BrN2O10S2[6]C45H51KN4O14S2[7]C32H37N2NaO8S2[8]
Purity >97%[6]>95%>96%[8]
Excitation Maximum (Absorbance) ~646 nm[1]646 nm[7]646 nm[8]
Emission Maximum ~662 nm[1]662 nm[7]662 nm[8]
Extinction Coefficient Not specified for this variant271,000 M⁻¹cm⁻¹[7]271,000 M⁻¹cm⁻¹[8]
Quantum Yield Not specified for this variant0.28[7]0.2[8]
CAS Number 2353410-10-1[6]252255-42-8[7]1121756-16-8[8]
Storage Condition -20°C[6]-20°C[7]-20°C[8]

Applications in Research and Drug Development

The bright and stable fluorescence of Sulfo-Cy5 dyes makes them versatile tools in various research and drug development applications:

  • Fluorescence Microscopy: Enables high-contrast imaging of cellular and subcellular structures.[1]

  • Flow Cytometry: Provides strong signals for accurate cell sorting and analysis.[1]

  • In Vivo Imaging: The far-red emission allows for deep tissue imaging with minimal background interference.[1]

  • Bioconjugation: The carboxylic acid moieties can be activated to efficiently label proteins, antibodies, and other biomolecules for use in various assays.[1] This is crucial for creating targeted imaging agents and antibody-drug conjugates (ADCs).

  • Molecular Probes: Utilized in bioanalytical assays to investigate biomolecular interactions.[1]

Experimental Protocol: Protein Labeling with this compound

This protocol details the conjugation of this compound to a target protein via primary amines (e.g., lysine (B10760008) residues) using carbodiimide (B86325) chemistry.

Materials:

  • This compound

  • Target protein (2-10 mg/mL in amine-free buffer, e.g., PBS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Conjugation buffer (e.g., 0.1 M MES, pH 6.0)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.5)

  • Purification column (e.g., Sephadex G-25)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • Protein Preparation:

    • Ensure the protein is at a concentration of 2-10 mg/mL.[9]

    • The protein must be in an amine-free buffer (e.g., PBS). If the buffer contains primary amines like Tris or glycine, the protein must be dialyzed against PBS.[3][9]

  • Dye Preparation:

    • Prepare a stock solution of this compound in anhydrous DMF or DMSO.

  • Activation of Carboxylic Acid:

    • In a separate tube, dissolve EDC and Sulfo-NHS in the conjugation buffer.

    • Add the this compound stock solution to the EDC/Sulfo-NHS mixture.

    • Incubate for 15-30 minutes at room temperature to activate the carboxylic acid groups, forming a more reactive Sulfo-NHS ester.

  • Conjugation Reaction:

    • Add the activated dye solution to the protein solution.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Quenching the Reaction:

    • Add the quenching buffer to the reaction mixture to stop the reaction by consuming any unreacted dye.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Separate the labeled protein from the unreacted dye and byproducts using a desalting column (e.g., Sephadex G-25).[9]

    • Collect the fractions containing the fluorescently labeled protein.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~646 nm (for Sulfo-Cy5).

    • Calculate the DOL using the Beer-Lambert law and the extinction coefficients of the protein and the dye. An optimal DOL for most antibodies is between 2 and 10.[3]

  • Storage:

    • Store the purified conjugate at 4°C for short-term use or at -20°C for long-term storage, protected from light.

Visualizations

Experimental Workflow for Protein Labeling

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein_Prep 1. Protein Preparation (2-10 mg/mL in PBS) Activation 3. Carboxylic Acid Activation (EDC, Sulfo-NHS) Protein_Prep->Activation Dye_Prep 2. Dye Preparation (Stock solution in DMSO/DMF) Dye_Prep->Activation Conjugation 4. Conjugation (Protein + Activated Dye) Activation->Conjugation Quenching 5. Quenching (Tris Buffer) Conjugation->Quenching Purification 6. Purification (Size-Exclusion Chromatography) Quenching->Purification Analysis 7. Analysis (Determine Degree of Labeling) Purification->Analysis

Caption: Protein labeling workflow with this compound.

Bioconjugation Reaction Pathway

G Dye Sulfo-Cy5-COOH (Carboxylic Acid) Activated_Dye Sulfo-Cy5-Sulfo-NHS Ester (Reactive Intermediate) Dye->Activated_Dye Activation Protein Protein-NH2 (Primary Amine) Conjugate Protein-NH-CO-Sulfo-Cy5 (Stable Amide Bond) Protein->Conjugate EDC EDC + Sulfo-NHS EDC->Activated_Dye Activated_Dye->Conjugate Conjugation

Caption: Amine-reactive labeling using carbodiimide chemistry.

References

In-Depth Technical Guide to the Water Solubility of Sulfo-Bis-(N,N'-carboxylic acid)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the water solubility characteristics of Sulfo-Bis-(N,N'-carboxylic acid)-Cy5, a fluorescent dye integral to various biomedical research and diagnostic applications. This document outlines the qualitative and quantitative aspects of its solubility, alongside detailed experimental protocols for its determination, tailored for a scientific audience.

Core Concepts: The Impact of Sulfonation on Cyanine (B1664457) Dye Solubility

Cyanine dyes, such as Cy5, are a class of synthetic fluorophores widely used for labeling biomolecules. The core structure of Cy5, however, has limited aqueous solubility. To overcome this limitation, chemical modifications are introduced, primarily through the addition of sulfonate groups (-SO₃⁻). These modifications result in "sulfo-cyanine" dyes with significantly enhanced water solubility.

The presence of one or more sulfonate groups imparts hydrophilicity to the molecule, reducing the propensity for aggregation in aqueous environments.[][2] This improved solubility is crucial for applications in biological systems, where aqueous buffers are the standard. This compound is specifically designed with these considerations in mind, featuring sulfonate moieties to ensure its suitability for bioconjugation and imaging in aqueous media.[]

Quantitative Solubility Data

Below is a summary of the reported water solubility for related sulfo-Cy5 dyes:

Compound NameMolecular Weight ( g/mol )Reported Water SolubilityReference
Sulfo-Cyanine5 carboxylic acid680.87240 g/L (0.35 M)[3]
Sulfo-Cyanine5.5 carboxylic acid1017.31400 g/L (0.39 M)

Experimental Protocols for Determining Water Solubility

The determination of water solubility for fluorescent dyes like this compound can be performed using standardized methods. The OECD Guideline 105 outlines two primary methods: the Flask Method and the Column Elution Method.[4][5][6] Given the expected high solubility of sulfo-cyanine dyes, the Flask Method is the more appropriate choice.[4][7]

Principle of the Flask Method

The Flask Method involves saturating water with the test substance at a specific temperature and measuring the concentration of the substance in the aqueous phase after achieving equilibrium.

Detailed Experimental Protocol (Adapted from OECD Guideline 105)

1. Preliminary Test:

  • To estimate the approximate solubility, prepare a stock solution of this compound in water.

  • Create a series of dilutions and visually inspect for the point of saturation. This will help in determining the appropriate amount of substance to use in the definitive test.

2. Definitive Test:

  • Apparatus:

    • Glass flasks with stoppers

    • Constant temperature water bath or incubator

    • Magnetic stirrer and stir bars

    • Centrifuge

    • UV-Vis spectrophotometer or HPLC system with a suitable detector

  • Procedure:

    • Add an excess amount of this compound (as determined in the preliminary test) to a flask containing deionized water.

    • Place the flask in a constant temperature bath set to the desired temperature (e.g., 20 °C or 25 °C) and stir the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

    • After the equilibration period, cease stirring and allow the mixture to stand for at least 24 hours at the same constant temperature to allow for the settling of undissolved particles.

    • Carefully transfer an aliquot of the supernatant to a centrifuge tube, ensuring no solid material is transferred.

    • Centrifuge the aliquot at a high speed to remove any remaining suspended particles.

    • Analyze the concentration of the dye in the clear supernatant. Given the chromophoric nature of cyanine dyes, UV-Vis spectrophotometry is a suitable analytical method. Alternatively, a more sensitive and specific method like HPLC can be used.[7]

    • Prepare a calibration curve using standard solutions of known concentrations of this compound to accurately determine the concentration of the saturated solution.

3. Data Analysis and Reporting:

  • The water solubility is reported as the average concentration from at least three replicate experiments, expressed in g/L or mg/mL.

  • The experimental temperature and pH of the saturated solution should also be reported.

Visualizations

Experimental Workflow for Water Solubility Determination

G Workflow for Water Solubility Determination (Flask Method) cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis start Start add_excess Add excess dye to water start->add_excess stir Stir at constant temperature (24-48h) add_excess->stir settle Settle undissolved particles (≥24h) stir->settle centrifuge Centrifuge supernatant settle->centrifuge analyze Analyze concentration (UV-Vis/HPLC) centrifuge->analyze end End analyze->end G Impact of Sulfonation on Cy5 Dye Solubility cluster_core Core Cy5 Structure cluster_modification Chemical Modification cluster_result Resulting Properties cy5 Non-sulfonated Cy5 sulfonation Addition of Sulfonate (-SO₃⁻) Groups cy5->sulfonation sulfo_cy5 Sulfo-Cy5 Dye sulfonation->sulfo_cy5 solubility High Water Solubility sulfo_cy5->solubility aggregation Reduced Aggregation sulfo_cy5->aggregation

References

An In-depth Technical Guide to the Mechanism of Action of Sulfo-Cy5 Dames

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action of Sulfo-Cy5 dyes, widely utilized far-red fluorescent probes in biological and biomedical research.[1] We will delve into their chemical properties, labeling chemistry, and photophysical principles, supplemented with quantitative data and detailed experimental protocols.

Core Mechanism of Action

Sulfo-Cy5 is a member of the cyanine (B1664457) dye family, characterized by two nitrogen atoms connected by a polymethine chain.[2] The "Sulfo" prefix indicates the presence of sulfonate groups, which confer high water solubility to the molecule.[1][3] This enhanced hydrophilicity is a key advantage, as it allows for labeling reactions in aqueous environments without the need for organic co-solvents that can denature proteins.[][5]

The core mechanism of action revolves around two key features:

  • Bioconjugation: Sulfo-Cy5 is typically supplied as a reactive dye, most commonly an N-hydroxysuccinimide (NHS) ester.[6][7] The NHS ester group is highly reactive towards primary amine groups (-NH2) found on biomolecules such as the lysine (B10760008) residues of proteins and amine-modified nucleic acids.[7][8] This reaction forms a stable amide bond, covalently attaching the fluorescent dye to the target molecule. The optimal pH for this reaction is between 8.3 and 8.5.[8]

  • Fluorescence: Once conjugated to a biomolecule, the Sulfo-Cy5 dye can be excited by light at its maximum absorption wavelength. This excites the molecule to a higher energy state. As it returns to its ground state, it emits light at a longer wavelength, a phenomenon known as fluorescence.[] Sulfo-Cy5 dyes are known for their bright fluorescence, high photostability, and low background interference, particularly in the far-red region of the spectrum where cellular autofluorescence is minimal.[1][10]

Quantitative Data

The photophysical properties of Sulfo-Cy5 dyes are critical for their application in various fluorescence-based assays. The following table summarizes key quantitative data for Sulfo-Cy5.

PropertyValueReferences
Maximum Excitation Wavelength (λex) ~646 nm[1][11]
Maximum Emission Wavelength (λem) ~662 nm[1][11]
Stokes Shift ~16 nm[1]
Molar Extinction Coefficient (ε) ~250,000 cm⁻¹M⁻¹[12][13]
Fluorescence Quantum Yield (Φ) ~0.28[5]
Optimal pH Range for Labeling 8.3 - 8.5[8]
pH Insensitivity of Conjugates pH 4 - 10[10]

Experimental Protocols

Protein Labeling with Sulfo-Cy5 NHS Ester

This protocol provides a general guideline for labeling proteins with Sulfo-Cy5 NHS ester. Optimization may be required for specific proteins.

Materials:

  • Protein solution (e.g., antibody) at a concentration of >2 mg/mL in a buffer free of primary amines (e.g., PBS).

  • Sulfo-Cyanine 5 NHS ester.[6]

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO).[6]

  • Reaction buffer: 1 M sodium bicarbonate or 1 M phosphate (B84403) buffer, pH ~9.0.[6]

  • Purification column (e.g., Sephadex G-25) for removing unconjugated dye.[14]

Procedure:

  • Prepare Protein Solution (Solution A): Mix 100 µL of the reaction buffer with 900 µL of the target protein solution.[6]

  • Prepare Dye Stock Solution (Solution B): Add anhydrous DMSO to the vial of Sulfo-Cyanine 5 NHS ester to make a 10 mM stock solution.[6]

  • Conjugation Reaction:

    • The optimal molar ratio of dye to protein for most antibodies is between 2 and 10.[6] A common starting point is a 10:1 molar ratio.[14]

    • Add the calculated volume of the Sulfo-Cy5 NHS ester stock solution to the protein solution. Ensure the volume of DMSO is less than 10% of the total reaction volume.[14]

    • Incubate the reaction mixture at room temperature for 1 hour with continuous stirring or rotation.[14]

  • Purification:

    • Separate the labeled protein from the unconjugated dye using a desalting column according to the manufacturer's instructions.[14]

  • Determination of Degree of Substitution (DOS):

    • Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~651 nm (for Sulfo-Cy5).[6]

    • Calculate the protein concentration and the dye concentration using their respective extinction coefficients. The DOS is the molar ratio of the dye to the protein.[6]

Oligonucleotide Labeling with Sulfo-Cy5 NHS Ester

This protocol is for labeling amino-modified oligonucleotides.

Materials:

  • Amino-modified oligonucleotide.

  • Sulfo-Cyanine 5 NHS Ester.[15]

  • Anhydrous DMSO or DMF.[15]

  • Labeling buffer: 0.1 M carbonate/bicarbonate buffer, pH 9.[15]

  • Desalting supplies.

Procedure:

  • Dissolve Oligonucleotide: Dissolve the amino-modified oligonucleotide in the labeling buffer.[15]

  • Dissolve Dye: Dissolve the Sulfo-Cyanine 5 NHS Ester in DMSO or DMF.[15]

  • Labeling Reaction: Add the dye solution to the oligonucleotide solution and vortex. Let the reaction proceed for 60 minutes at room temperature.[15]

  • Purification: Purify the labeled oligonucleotide by desalting.[15]

Visualizations

Chemical Structure and Labeling Reaction

G Mechanism of Sulfo-Cy5 NHS Ester Labeling cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products SulfoCy5 Sulfo-Cy5 NHS Ester Conjugate Fluorescently Labeled Biomolecule (Stable Amide Bond) SulfoCy5->Conjugate Covalent Bond Formation Byproduct N-hydroxysuccinimide SulfoCy5->Byproduct Leaving Group Biomolecule Biomolecule with Primary Amine (-NH2) Biomolecule->Conjugate pH pH 8.3-9.0 Temp Room Temperature

Caption: Covalent labeling of a biomolecule with Sulfo-Cy5 NHS ester.

Fluorescence Mechanism

G Fluorescence Mechanism of Sulfo-Cy5 cluster_excitation Excitation cluster_emission Emission GroundState Ground State (S0) ExcitedState Excited State (S1) GroundState->ExcitedState Absorption ExcitedState->GroundState Fluorescence EmittedPhoton Emitted Photon (~662 nm) ExcitedState->EmittedPhoton ExcitationLight Excitation Light (~646 nm)

Caption: Jablonski diagram illustrating the fluorescence process.

Experimental Workflow for Protein Labeling

G Experimental Workflow for Protein Labeling with Sulfo-Cy5 Start Start: Prepare Reagents Mix Mix Protein and Sulfo-Cy5 NHS Ester Start->Mix Incubate Incubate at Room Temperature Mix->Incubate Purify Purify Conjugate (e.g., Gel Filtration) Incubate->Purify Analyze Analyze Conjugate (Spectroscopy) Purify->Analyze End End: Labeled Protein Analyze->End

Caption: A simplified workflow for fluorescently labeling proteins.

References

An In-depth Technical Guide to Sulfo-Cy5 Fluorophore

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core properties, applications, and experimental considerations for the Sulfo-Cy5 fluorophore, a versatile and widely used dye in biological research.

Core Properties of Sulfo-Cy5

Sulfo-Cy5 is a water-soluble, far-red fluorescent dye belonging to the cyanine (B1664457) dye family.[1] The addition of sulfonate groups enhances its hydrophilicity, making it particularly well-suited for labeling proteins, nucleic acids, and other biomolecules in aqueous environments without the need for organic co-solvents.[1][2] Its bright fluorescence, high photostability, and low background autofluorescence in the far-red spectrum make it an excellent choice for a variety of applications, including fluorescence microscopy, flow cytometry, and in vivo imaging.[1]

Physicochemical and Spectroscopic Properties

The key quantitative properties of Sulfo-Cy5 are summarized in the table below, providing a quick reference for experimental design and instrument setup.

PropertyValueReferences
Excitation Maximum (λex) ~646 nm[1]
Emission Maximum (λem) ~662 nm[1]
Molar Extinction Coefficient (ε) ~271,000 cm⁻¹M⁻¹[2]
Quantum Yield (Φ) ~0.28[2]
Recommended Laser Line 633 nm or 647 nm[3]
Solubility High in water, DMSO, DMF[2][3]
pH Sensitivity Fluorescence intensity is largely independent of pH in the range of 4-10.[3][4][5]
Chemical Formula (Carboxylic Acid) C₃₃H₄₀N₂O₈S₂[6]
Molecular Weight (Carboxylic Acid) ~656.81 g/mol [6]
Chemical Structure and Available Chemistries

The core structure of Sulfo-Cy5 is based on a polymethine chain connecting two indolenine rings, with sulfonate groups providing water solubility. The IUPAC name for the carboxylic acid form is 2-((1E,3E)-5-((E)-1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindolin-2-ylidene)penta-1,3-dien-1-yl)-1-ethyl-3,3-dimethyl-3H-indol-1-ium-5-sulfonate.[6]

Chemical Structure of Sulfo-Cy5

Figure 1: Chemical structure of Sulfo-Cy5 carboxylic acid.

Sulfo-Cy5 is commercially available with a variety of reactive groups to facilitate conjugation to different functional groups on target biomolecules. The most common of these is the N-hydroxysuccinimide (NHS) ester, which reacts with primary amines. Other available forms include:

  • Carboxylic Acid: Can be activated to react with primary amines.

  • Amine: For conjugation to electrophiles.

  • Maleimide: For reaction with thiol groups.

  • Azide and Alkyne: For use in "click chemistry" reactions.

Experimental Protocols

Detailed methodologies are crucial for successful and reproducible experiments. Below are protocols for common applications of Sulfo-Cy5.

Protocol for Antibody Labeling with Sulfo-Cy5 NHS Ester

This protocol describes the covalent labeling of an antibody with Sulfo-Cy5 NHS ester.

Materials:

  • Purified antibody (2-10 mg/mL in an amine-free buffer like PBS).

  • Sulfo-Cy5 NHS ester.

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO).

  • 1 M Sodium Bicarbonate, pH 8.5-9.5.

  • Purification column (e.g., Sephadex G-25).

  • Phosphate-buffered saline (PBS), pH 7.2-7.4.

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer (e.g., PBS). If Tris or glycine (B1666218) are present, dialyze the antibody against PBS.

    • Adjust the antibody concentration to 2-10 mg/mL.[7]

    • Adjust the pH of the antibody solution to 8.5-9.5 using 1 M sodium bicarbonate. This is the optimal pH for the NHS ester reaction.[7]

  • Dye Preparation:

    • Dissolve the Sulfo-Cy5 NHS ester in DMSO to a concentration of 10 mg/mL immediately before use.

  • Conjugation Reaction:

    • A common starting point for the molar ratio of dye to antibody is 10:1. This may need to be optimized for your specific antibody.[8][9]

    • Add the calculated volume of the dye solution to the antibody solution while gently vortexing.

    • Incubate the reaction for 1 hour at room temperature, protected from light.[8]

  • Purification:

    • Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25).

    • Equilibrate the column with PBS.

    • Apply the reaction mixture to the column and collect the fractions containing the labeled antibody (the first colored band to elute).

  • Characterization (Optional but Recommended):

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~646 nm (for Sulfo-Cy5).

Protocol for Immunofluorescence Staining of Cells

This protocol provides a general procedure for staining cells with a Sulfo-Cy5 conjugated antibody.

Materials:

  • Cells cultured on coverslips or in a multi-well plate.

  • Sulfo-Cy5 conjugated primary or secondary antibody.

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS).

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

  • Blocking buffer (e.g., 1% BSA in PBS).

  • Wash buffer (PBS).

  • Antifade mounting medium.

Procedure:

  • Cell Preparation:

    • Wash the cells with PBS.

    • Fix the cells with fixation buffer for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • If staining intracellular targets, permeabilize the cells with permeabilization buffer for 10 minutes.

    • Wash the cells three times with PBS.

  • Staining:

    • Block non-specific binding by incubating the cells in blocking buffer for 30-60 minutes.

    • Dilute the Sulfo-Cy5 conjugated antibody in the blocking buffer to the desired concentration.

    • Incubate the cells with the diluted antibody for 1 hour at room temperature, protected from light.

    • Wash the cells three times with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Image the cells using a fluorescence microscope with appropriate filters for Sulfo-Cy5 (Excitation: ~640 nm, Emission: ~660 nm).

Visualizations

The following diagrams illustrate common workflows and logical relationships in experiments utilizing Sulfo-Cy5.

Antibody_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis cluster_final Final Product Antibody_Prep Antibody Preparation (Buffer Exchange, pH Adjustment) Conjugation Conjugation Reaction (Mix Antibody and Dye) Antibody_Prep->Conjugation Dye_Prep Sulfo-Cy5 NHS Ester (Dissolve in DMSO) Dye_Prep->Conjugation Purification Purification (Size-Exclusion Chromatography) Conjugation->Purification Analysis Characterization (Degree of Labeling) Purification->Analysis Final_Product Purified Sulfo-Cy5 Labeled Antibody Analysis->Final_Product

Diagram 1: Workflow for covalent labeling of an antibody with Sulfo-Cy5 NHS ester.

Immunofluorescence_Workflow start Start: Cells on Coverslip fix Fixation (e.g., 4% PFA) start->fix wash1 Wash fix->wash1 permeabilize Permeabilization (e.g., 0.1% Triton X-100) wash2 Wash permeabilize->wash2 block Blocking (e.g., 1% BSA) primary_ab Primary Antibody Incubation (if using unlabeled primary) block->primary_ab direct_conjugate Sulfo-Cy5 Primary Antibody Incubation block->direct_conjugate wash3 Wash primary_ab->wash3 secondary_ab Sulfo-Cy5 Secondary Antibody Incubation mount Mount with Antifade secondary_ab->mount direct_conjugate->mount wash1->permeabilize wash2->block wash3->secondary_ab image Fluorescence Microscopy mount->image

Diagram 2: Generalized workflow for immunofluorescence staining using a Sulfo-Cy5 conjugate.

Conclusion

Sulfo-Cy5 is a robust and versatile far-red fluorophore with excellent properties for a wide range of biological applications. Its high water solubility, brightness, and photostability, combined with its availability in various reactive forms, make it a valuable tool for researchers in cell biology, immunology, and drug development. By following well-defined protocols and understanding its core properties, researchers can effectively utilize Sulfo-Cy5 to generate high-quality, reproducible data.

References

An In-depth Technical Guide to Sulfo-Bis-(N,N'-carboxylic acid)-Cy5 for Biomolecule Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Sulfo-Bis-(N,N'-carboxylic acid)-Cy5, a water-soluble, far-red fluorescent dye, and its applications in biomolecule labeling. We will delve into its chemical properties, detailed experimental protocols for labeling and purification, and its use in various research applications.

Introduction to this compound

This compound is a member of the cyanine (B1664457) dye family, known for its exceptional brightness and photostability in the far-red region of the spectrum. The presence of sulfonate groups significantly enhances its water solubility, making it an ideal choice for labeling proteins, nucleic acids, and other biomolecules in aqueous environments without the need for organic co-solvents.[1][2] Its low background interference in biological samples makes it particularly suitable for sensitive applications like fluorescence microscopy, flow cytometry, and in vivo imaging.[2][3]

The dye is available in two primary forms: the free carboxylic acid and the N-hydroxysuccinimide (NHS) ester. The carboxylic acid form requires activation to a reactive ester, typically an NHS ester, before it can be conjugated to primary amines on biomolecules. The NHS ester form is pre-activated and can be directly used for labeling. This guide will cover both aspects.

Physicochemical and Spectroscopic Properties

Accurate quantitative data is crucial for successful labeling experiments and data analysis. The following tables summarize the key properties of this compound and its corresponding bis-NHS ester.

Table 1: Physicochemical Properties

PropertyThis compoundSulfo-Cy5 bis-NHS esterReference(s)
CAS Number2353410-10-1252255-42-8[3][4]
Molecular FormulaC37H47BrN2O10S2C45H51KN4O14S2[3][4]
Molecular Weight823.8 g/mol 975.2 g/mol [3][4]
SolubilityWater, DMSO, DMFWater, DMSO, DMF[5][6]
Storage-20°C, protected from light-20°C, desiccated, protected from light[3][4]

Table 2: Spectroscopic Properties

PropertyValueReference(s)
Excitation Maximum (λex)~646 nm[4]
Emission Maximum (λem)~662 nm[4]
Molar Extinction Coefficient (ε)271,000 M⁻¹cm⁻¹[4]
Fluorescence Quantum Yield (Φ)0.28[4]
Recommended Laser Line633 nm or 647 nm[6]

Experimental Protocols

Activation of this compound (EDC/NHS Chemistry)

For researchers starting with the carboxylic acid form of the dye, activation to an amine-reactive NHS ester is the first step. This is typically achieved using a water-soluble carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

Materials:

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-Hydroxysulfosuccinimide)

  • Activation Buffer (e.g., 0.1 M MES, pH 6.0)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction vials

  • Stirring plate

Protocol:

  • Prepare Dye Solution: Dissolve this compound in a minimal amount of anhydrous DMF or DMSO.

  • Prepare Activation Reagents: Immediately before use, prepare solutions of EDC and Sulfo-NHS in the Activation Buffer. A typical starting concentration is 100 mg/mL for both.

  • Activation Reaction:

    • Add the dissolved dye to the Activation Buffer.

    • Add a 1.5 to 2-fold molar excess of EDC and Sulfo-NHS to the dye solution.

    • Incubate the reaction for 15-30 minutes at room temperature with continuous stirring.

  • Proceed to Labeling: The activated Sulfo-Cy5 bis-NHS ester is not typically isolated and is used immediately in the labeling reaction.

G Activation of Carboxylic Acid to NHS Ester cluster_0 Reactants cluster_1 Reaction cluster_2 Product Carboxylic_Acid Sulfo-Bis-(N,N'-carboxylic acid)-Cy5 Activation_Step Activation in Buffer (e.g., MES, pH 6.0) Carboxylic_Acid->Activation_Step EDC EDC EDC->Activation_Step Sulfo_NHS Sulfo-NHS Sulfo_NHS->Activation_Step NHS_Ester Sulfo-Cy5 bis-NHS ester (Amine-Reactive) Activation_Step->NHS_Ester

Activation of Sulfo-Bis-Cy5 Carboxylic Acid
Labeling of Proteins with Sulfo-Cy5 bis-NHS Ester

This protocol provides a general procedure for labeling proteins, such as antibodies, with the amine-reactive Sulfo-Cy5 bis-NHS ester.

Materials:

  • Protein to be labeled (in an amine-free buffer, e.g., PBS)

  • Sulfo-Cy5 bis-NHS ester

  • Anhydrous DMSO or DMF

  • Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Purification column (e.g., gel filtration spin column, Sephadex G-25)

  • Collection tubes

Protocol:

  • Prepare Protein Solution:

    • Dissolve the protein in the Reaction Buffer at a concentration of 2-10 mg/mL.

    • Ensure the buffer is free of primary amines (e.g., Tris) and ammonium (B1175870) salts, as they will compete with the labeling reaction. If necessary, dialyze the protein against the Reaction Buffer.

  • Prepare Dye Stock Solution:

    • Immediately before use, dissolve the Sulfo-Cy5 bis-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • Add the dye stock solution to the protein solution. A common starting point is a 10:1 to 20:1 molar ratio of dye to protein. The optimal ratio may need to be determined empirically.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light. Gentle mixing during incubation is recommended.

  • Purification of the Labeled Protein:

    • Separate the labeled protein from unreacted dye using a gel filtration spin column according to the manufacturer's instructions. The larger labeled protein will elute first, while the smaller, unconjugated dye molecules will be retained.

G Protein Labeling Workflow Prepare_Protein 1. Prepare Protein Solution (Amine-free buffer, pH 8.3-8.5) Labeling 3. Labeling Reaction (1-2 hours at RT, protected from light) Prepare_Protein->Labeling Prepare_Dye 2. Prepare Dye Stock Solution (Sulfo-Cy5 bis-NHS ester in DMSO) Prepare_Dye->Labeling Purification 4. Purification (Gel Filtration/Spin Column) Labeling->Purification Characterization 5. Characterization (Spectrophotometry, DOL calculation) Purification->Characterization Labeled_Protein Labeled Protein Conjugate Characterization->Labeled_Protein

General Protein Labeling Workflow
Characterization of Labeled Protein: Degree of Labeling (DOL)

The Degree of Labeling (DOL), or the average number of dye molecules per protein molecule, is a critical parameter to determine. It can be calculated using spectrophotometry.

Protocol:

  • Measure Absorbance: Measure the absorbance of the purified labeled protein solution at 280 nm (A₂₈₀) and at the absorbance maximum of Cy5 (~650 nm, A_max).

  • Calculate Concentrations:

    • Dye Concentration (M): [Dye] = A_max / (ε_dye * path length)

      • ε_dye for Sulfo-Cy5 is 271,000 M⁻¹cm⁻¹.

    • Corrected Protein Absorbance: A_protein_corr = A₂₈₀ - (A_max * CF₂₈₀)

      • The correction factor (CF₂₈₀) for Cy5 at 280 nm is approximately 0.04.

    • Protein Concentration (M): [Protein] = A_protein_corr / (ε_protein * path length)

      • ε_protein is the molar extinction coefficient of the specific protein at 280 nm.

  • Calculate DOL: DOL = [Dye] / [Protein]

An optimal DOL for most antibodies is typically between 2 and 7.

Applications and Experimental Workflows

Sulfo-Cy5 labeled biomolecules are versatile tools in a wide range of applications.

Immunofluorescence Microscopy

Immunofluorescence (IF) allows for the visualization of specific proteins within cells or tissues.

G Immunofluorescence Staining Workflow Sample_Prep 1. Sample Preparation (Cell culture/Tissue sectioning) Fixation 2. Fixation (e.g., 4% Paraformaldehyde) Sample_Prep->Fixation Permeabilization 3. Permeabilization (e.g., Triton X-100, if intracellular target) Fixation->Permeabilization Blocking 4. Blocking (e.g., BSA or serum) Permeabilization->Blocking Primary_Ab 5. Primary Antibody Incubation Blocking->Primary_Ab Washing 7. Washing Steps Primary_Ab->Washing Secondary_Ab 6. Sulfo-Cy5 Secondary Ab Incubation Secondary_Ab->Washing Washing->Secondary_Ab Mounting 8. Mounting with Antifade Washing->Mounting Imaging 9. Fluorescence Microscopy Mounting->Imaging G Flow Cytometry Cell Surface Staining Cell_Suspension 1. Prepare Single-Cell Suspension Fc_Block 2. Fc Receptor Blocking (Optional) Cell_Suspension->Fc_Block Primary_Ab_Staining 3. Stain with Sulfo-Cy5 Labeled Primary Antibody Fc_Block->Primary_Ab_Staining Washing_1 4. Wash Cells Primary_Ab_Staining->Washing_1 Data_Acquisition 5. Acquire Data on Flow Cytometer Washing_1->Data_Acquisition Data_Analysis 6. Data Analysis Data_Acquisition->Data_Analysis G Simplified AKT Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT phosphorylates Downstream Downstream Effectors (e.g., mTOR, GSK3β) AKT->Downstream Cellular_Response Cellular Responses (Survival, Growth, Proliferation) Downstream->Cellular_Response

References

Methodological & Application

Application Note: Sulfo-Bis-(N,N'-carboxylic acid)-Cy5 Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sulfo-Bis-(N,N'-carboxylic acid)-Cy5 is a water-soluble, far-red fluorescent dye that is spectrally identical to Cy5.[1] Unlike its N-hydroxysuccinimide (NHS) ester counterpart, this molecule contains free carboxylic acid groups and is therefore not directly reactive towards primary amines on biomolecules.[1] To achieve bioconjugation, the carboxylic acid groups must first be activated to a semi-stable amine-reactive intermediate, such as a Sulfo-NHS ester. This is typically accomplished using a carbodiimide (B86325) crosslinker like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of Sulfo-NHS (N-hydroxysulfosuccinimide).[2][3] The addition of Sulfo-NHS significantly enhances the coupling efficiency and stability of the active intermediate in aqueous solutions.[2][3]

This two-step protocol first describes the activation of this compound, followed by the conjugation to primary amines on a target biomolecule, such as a protein or antibody. This method allows for the formation of stable amide bonds, covalently linking the Cy5 dye to the biomolecule of interest.

Materials and Reagents

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Biomolecule to be labeled (e.g., antibody, protein)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0

  • Reaction Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.5, or 0.1 M Sodium Bicarbonate Buffer, pH 8.3-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5

  • Purification resin (e.g., Sephadex G-25) or dialysis cassette

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Spectrophotometer

Experimental Protocols

Protocol 1: Activation of this compound

This protocol describes the conversion of the carboxylic acid groups on the dye to amine-reactive Sulfo-NHS esters.

  • Prepare Dye Solution: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Prepare Activation Reagents: Dissolve EDC and Sulfo-NHS in Activation Buffer to the desired concentrations. A molar excess of EDC and Sulfo-NHS over the dye is required.

  • Activation Reaction:

    • Combine the this compound solution with the EDC and Sulfo-NHS solutions in Activation Buffer.

    • The recommended molar ratio of Dye:EDC:Sulfo-NHS is typically 1:10:5.

    • Incubate the reaction mixture for 15-30 minutes at room temperature. The resulting solution contains the activated Sulfo-Cy5 NHS ester.

Protocol 2: Bioconjugation of Activated Dye to Protein

This protocol details the reaction of the activated dye with a protein containing primary amines (e.g., lysine (B10760008) residues).

  • Prepare Protein Solution: Dissolve the protein to be labeled in the Reaction Buffer at a concentration of 2-10 mg/mL.[4] Ensure the buffer is free of primary amines, such as Tris or glycine.[4][5][6] If necessary, perform a buffer exchange via dialysis or a desalting column.[5][6]

  • Conjugation Reaction:

    • Add the freshly activated Sulfo-Cy5 NHS ester solution to the protein solution.

    • The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 5:1 to 20:1 is recommended.[7]

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.[4]

  • Quench Reaction (Optional): To terminate the reaction, add Quenching Buffer to a final concentration of 10-50 mM. Incubate for 15-30 minutes at room temperature.

Protocol 3: Purification of the Labeled Conjugate

Purification is essential to remove unreacted dye and byproducts.

  • Purification: The most common method for purifying labeled proteins is size-exclusion chromatography (e.g., a spin column with Sephadex G-25 resin) or dialysis.[4][8]

    • Spin Column: Equilibrate the spin column with Reaction Buffer. Apply the reaction mixture to the column and centrifuge according to the manufacturer's instructions. The labeled protein will elute, while the smaller, unconjugated dye molecules will be retained.[5][8]

    • Dialysis: Transfer the reaction mixture to a dialysis cassette and dialyze against PBS at 4°C with several buffer changes over 24-48 hours.

Data Presentation

ParameterRecommended ValueReference
Activation Step
Dye:EDC:Sulfo-NHS Molar Ratio1:10:5[3]
Activation Buffer pH4.7 - 6.0[2]
Activation Time15 - 30 minutes[2]
Conjugation Step
Protein Concentration2 - 10 mg/mL[4]
Reaction Buffer pH7.2 - 8.5[9][10]
Dye:Protein Molar Ratio5:1 to 20:1[7]
Reaction Time1 - 2 hours[4]
Post-Purification Analysis
Optimal Degree of Labeling (DOL)2 - 4

Determination of Degree of Labeling (DOL)

The DOL, or the average number of dye molecules per protein molecule, can be determined spectrophotometrically.

  • Measure Absorbance: Measure the absorbance of the purified conjugate at 280 nm (A280) and ~650 nm (Amax for Cy5).

  • Calculate Concentrations:

    • Concentration of Cy5 (M) = Amax / (ε_Cy5 * path length)

    • Concentration of Protein (M) = [A280 - (Amax * CF)] / (ε_protein * path length)

  • Calculate DOL:

    • DOL = [Cy5] / [Protein]

ParameterValueReference
Cy5 Molar Extinction Coefficient (ε_Cy5)~250,000 M⁻¹cm⁻¹[11]
Correction Factor (CF) at 280 nm~0.04[11]

Visualizations

G cluster_activation Activation Step cluster_conjugation Conjugation Step Dye-COOH This compound Activated_Ester Amine-Reactive Intermediate (O-acylisourea ester) Dye-COOH->Activated_Ester + EDC EDC EDC Sulfo-NHS Sulfo-NHS Activated_Dye Activated Sulfo-Cy5 NHS Ester Activated_Ester->Activated_Dye + Sulfo-NHS Conjugate Labeled Protein (Stable Amide Bond) Activated_Dye->Conjugate + Protein-NH2 Protein Protein-NH2 G Start Start Prep_Dye Prepare Sulfo-Cy5 Carboxylic Acid Solution Start->Prep_Dye Prep_Reagents Prepare EDC and Sulfo-NHS Solutions Start->Prep_Reagents Prep_Protein Prepare Protein Solution (Amine-free buffer) Start->Prep_Protein Activation Activate Dye (15-30 min) Prep_Dye->Activation Prep_Reagents->Activation Conjugation Conjugation Reaction (1-2 hours) Activation->Conjugation Prep_Protein->Conjugation Purification Purify Conjugate (Spin Column or Dialysis) Conjugation->Purification Analysis Spectrophotometric Analysis (Calculate DOL) Purification->Analysis End End Analysis->End

References

Application Notes and Protocols for Labeling Proteins with Sulfo-Bis-(N,N'-carboxylic acid)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-Bis-(N,N'-carboxylic acid)-Cy5, also known as Sulfo-Cy5 bis-NHS ester, is a water-soluble, bifunctional fluorescent dye widely used for labeling proteins and other biomolecules.[1][2] Its two N-hydroxysuccinimide (NHS) ester functional groups react efficiently with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds.[3][4] The sulfonated nature of the dye imparts excellent water solubility, eliminating the need for organic co-solvents in many labeling reactions and making it ideal for applications in aqueous biological systems.[5][6]

This far-red fluorescent dye, with an excitation maximum around 646 nm and an emission maximum around 662 nm, is well-suited for various applications due to the low autofluorescence of biological samples in this spectral region.[1][7] Labeled proteins can be utilized in a range of downstream applications, including fluorescence microscopy, flow cytometry, immunoassays, and in vivo imaging. This document provides detailed protocols for protein labeling with Sulfo-Bis-Cy5, purification of the conjugate, and characterization of the labeled protein.

Key Applications of Sulfo-Bis-Cy5 Labeled Proteins:

  • Fluorescence Microscopy: Visualize the localization and trafficking of proteins within cells and tissues.[8]

  • Flow Cytometry: Identify and quantify specific cell populations based on the presence of a labeled protein.

  • Immunoassays: Develop sensitive detection reagents, such as fluorescently labeled antibodies for ELISAs or Western blotting.

  • In Vivo Imaging: Track the biodistribution and pharmacokinetics of protein-based therapeutics.

Experimental Protocols

A. Materials and Reagents
  • Protein of interest (in an amine-free buffer, e.g., PBS)

  • This compound (Sulfo-Cy5 bis-NHS ester)[1]

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.3-8.5.[3][9] (Note: Avoid buffers containing primary amines like Tris or glycine)[5][10]

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) (optional, for dissolving the dye)[3]

  • Purification system: Spin columns (e.g., Sephadex G-25), dialysis cassettes, or a size-exclusion chromatography (SEC) system.[10][11]

  • Spectrophotometer

B. Protein Preparation
  • Dissolve the protein in the Reaction Buffer at a concentration of 2-10 mg/mL.[10]

  • If the protein is in a buffer containing primary amines (e.g., Tris, glycine), it must be exchanged into the Reaction Buffer via dialysis or buffer exchange chromatography.

C. Dye Preparation
  • Allow the vial of Sulfo-Bis-Cy5 to equilibrate to room temperature before opening to prevent moisture condensation.

  • Prepare a stock solution of the dye (e.g., 10 mg/mL) in anhydrous DMSO or the Reaction Buffer.[12] If using an organic solvent, use the solution immediately. Aqueous solutions of NHS esters are prone to hydrolysis and should also be used promptly.[3][13]

D. Labeling Reaction

The optimal molar ratio of dye to protein for labeling depends on the protein and the desired degree of labeling (DOL). A common starting point is a 5 to 20-fold molar excess of the dye.[12]

  • Add the calculated amount of the Sulfo-Bis-Cy5 stock solution to the protein solution while gently vortexing.

  • Incubate the reaction for 1 hour at room temperature, protected from light.[10]

  • (Optional) The reaction can be quenched by adding a final concentration of 10-50 mM Tris or glycine (B1666218) to consume any unreacted NHS ester.

E. Purification of the Labeled Protein

It is crucial to remove unconjugated "free" dye from the labeled protein to avoid high background and inaccurate results.[11]

Method 1: Spin Column Chromatography (for small sample volumes) [11]

  • Equilibrate a spin column (e.g., Sephadex G-25) with the desired storage buffer (e.g., PBS) by centrifuging multiple times and discarding the flow-through.

  • Load the labeling reaction mixture onto the center of the resin bed.

  • Place the column in a fresh collection tube and centrifuge according to the manufacturer's instructions.

  • The eluate contains the purified, labeled protein, while the free dye remains in the resin.[11]

Method 2: Dialysis (for larger sample volumes)

  • Transfer the labeling reaction mixture to a dialysis cassette with an appropriate molecular weight cutoff (MWCO).

  • Dialyze against a large volume of storage buffer (e.g., PBS) at 4°C for several hours to overnight, with at least two buffer changes.

F. Characterization of the Labeled Protein

The degree of labeling (DOL), which is the average number of dye molecules per protein molecule, should be determined. An optimal DOL for Cy5 is typically between 2 and 4 to maximize fluorescence without causing self-quenching.

  • Measure the absorbance of the purified protein-dye conjugate at 280 nm (A280) and ~650 nm (A650, the absorbance maximum for Cy5).[11]

  • Calculate the concentration of the protein and the dye using the following equations:

    • Protein Concentration (M) = [A₂₈₀ - (A₆₅₀ × CF)] / ε_protein

      • Where CF is the correction factor for the dye's absorbance at 280 nm (typically ~0.05 for Cy5).

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.

    • Dye Concentration (M) = A₆₅₀ / ε_dye

      • Where ε_dye is the molar extinction coefficient of Sulfo-Bis-Cy5 at ~650 nm (approximately 251,000 cm⁻¹M⁻¹).[14]

  • Degree of Labeling (DOL) = Dye Concentration (M) / Protein Concentration (M)

Data Presentation

Table 1: Spectroscopic Properties of Sulfo-Bis-Cy5

PropertyValueReference
Excitation Maximum (λex)~646 nm[1]
Emission Maximum (λem)~662 nm[1]
Molar Extinction Coefficient (ε)~251,000 cm⁻¹M⁻¹[14]
Quantum Yield~0.28[1]

Table 2: Recommended Molar Ratios for Protein Labeling

Desired Degree of Labeling (DOL)Molar Ratio (Dye:Protein)Application
Low (1-2)3:1 to 5:1FRET, applications sensitive to protein function
Medium (2-4)5:1 to 10:1General purpose, microscopy, flow cytometry
High (4-8)10:1 to 20:1Detection assays requiring high signal amplification

Table 3: Troubleshooting Common Issues in Protein Labeling

IssuePossible CauseSuggested SolutionReference
Low Labeling Efficiency - Amine-containing buffer (e.g., Tris, glycine)- Incorrect pH- Hydrolyzed NHS ester- Exchange protein into an amine-free buffer- Ensure reaction pH is between 8.3 and 8.5- Prepare fresh dye stock solution[5][10]
Protein Precipitation - High degree of labeling- Use of organic co-solvent- Reduce the molar ratio of dye to protein- Use the water-soluble Sulfo-Bis-Cy5 to avoid organic solvents
High Background Signal - Incomplete removal of free dye- Repeat the purification step- Use a purification method with a suitable MWCO[11]
Low Fluorescence Signal - Over-labeling causing self-quenching- Calculate the DOL and aim for a lower ratio (2-4)

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis & Storage protein_prep Protein Preparation (Amine-free buffer, pH 8.3-8.5) labeling Incubate Protein + Dye (1 hr, Room Temp, Dark) protein_prep->labeling dye_prep Dye Preparation (Dissolve Sulfo-Bis-Cy5) dye_prep->labeling purify Remove Free Dye (Spin Column or Dialysis) labeling->purify characterize Characterization (Calculate DOL via Absorbance) purify->characterize store Store Labeled Protein (-20°C or -80°C, Protected from Light) characterize->store

Caption: Experimental workflow for labeling proteins with Sulfo-Bis-Cy5.

reaction_mechanism cluster_reactants cluster_products protein Protein-NH₂ (Primary Amine) conjugate Protein-NH-CO-Sulfo-Cy5 (Stable Amide Bond) protein->conjugate + dye Sulfo-Cy5-NHS Ester dye->conjugate pH 8.3-8.5 byproduct N-hydroxysuccinimide

Caption: Reaction of Sulfo-Bis-Cy5 NHS ester with a primary amine on a protein.

References

Sulfo-Bis-(N,N'-carboxylic acid)-Cy5 Antibody Conjugation Kit: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The Sulfo-Bis-(N,N'-carboxylic acid)-Cy5 Antibody Conjugation Kit provides a streamlined and efficient method for labeling antibodies with the far-red fluorescent dye, this compound. This water-soluble dye is ideal for creating highly fluorescent and photostable antibody conjugates with minimal alteration to the antibody's immunoreactivity. The resulting Cy5-labeled antibodies are well-suited for a wide range of applications in biological research and drug development, including flow cytometry, immunofluorescence microscopy, immunohistochemistry, and in vivo imaging.[][2][3][4][5]

The conjugation chemistry is based on the reaction of an activated form of the this compound with primary amino groups (-NH2) on the antibody, primarily the side chains of lysine (B10760008) residues, to form stable amide bonds.[6] This kit provides all the necessary reagents for performing the conjugation reaction and purifying the resulting labeled antibody.

Product Information

FeatureSpecification
Dye Name This compound
Excitation (max) ~651 nm[2]
Emission (max) ~670 nm[2]
Reactive Group Carboxylic Acid (activated in-situ)
Target Residue Primary amines (e.g., lysine)[6][7]
Solubility Water-soluble[8]

Applications

Antibodies conjugated with this compound are compatible with a variety of applications, including:

  • Flow Cytometry: For multicolor analysis of cell surface and intracellular antigens.[][3]

  • Immunofluorescence (IF) and Immunocytochemistry (ICC): For visualizing the localization of target proteins in cells and tissues.[][4]

  • Immunohistochemistry (IHC): For detecting antigens in tissue sections.[][3]

  • Western Blotting: As a detection reagent.[3][4]

  • In Vivo Imaging: The far-red emission of Cy5 allows for deep tissue penetration with minimal autofluorescence.[2][5]

Experimental Workflow

The following diagram illustrates the major steps in the antibody conjugation process.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Characterization Antibody_Prep Antibody Preparation Conjugation Conjugation Reaction Antibody_Prep->Conjugation Dye_Activation Dye Activation Dye_Activation->Conjugation Purification Purification of Conjugate Conjugation->Purification Characterization Characterization (DOL) Purification->Characterization

Figure 1: Antibody Conjugation Workflow.

Required Materials Not Provided

  • Pipettes and pipette tips

  • Microcentrifuge

  • Spectrophotometer

  • 1.5 mL microcentrifuge tubes

  • Deionized water

  • Antibody to be labeled

Protocol

This protocol is optimized for the conjugation of 1 mg of IgG antibody. The reaction can be scaled up or down as needed.

Antibody Preparation

Proper antibody preparation is crucial for successful conjugation. The antibody solution must be free of amine-containing substances and at an appropriate concentration.

  • Buffer Considerations: The antibody should be in an amine-free buffer, such as phosphate-buffered saline (PBS), at a pH of 7.2-7.4. Buffers containing Tris or glycine (B1666218) are not compatible as they will compete with the antibody for reaction with the activated dye.[9] If the antibody is in an incompatible buffer, it must be exchanged into PBS. This can be done by dialysis or with a desalting column.

  • Antibody Concentration: The recommended antibody concentration is 1-10 mg/mL.[6] If the concentration is below 1 mg/mL, the conjugation efficiency may be reduced.[7][9] Consider concentrating the antibody if necessary.

  • Purity: The antibody should be purified, with a purity of >95% to avoid labeling of contaminating proteins.[9]

Conjugation Reaction

The following diagram outlines the chemical reaction for antibody conjugation.

G cluster_reactants Reactants cluster_products Products Antibody Antibody-NH2 Conjugate Antibody-NH-CO-Sulfo-Cy5 Antibody->Conjugate Dye Sulfo-Cy5-COOH Dye->Conjugate Amide Bond Formation EDC EDC/Sulfo-NHS EDC->Dye Activation

Figure 2: Conjugation Reaction Schematic.
  • Prepare Reaction Buffer: Use a 0.1 M sodium phosphate (B84403) buffer with a pH of 7.2-7.4.

  • Prepare Activated Dye: (This step assumes the kit provides the carboxylic acid dye and activation reagents like EDC and Sulfo-NHS).

    • Dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[7][10]

    • Immediately before adding to the antibody, mix the dye with the activation reagents (EDC and Sulfo-NHS) according to the kit's specific instructions.

  • Adjust Antibody pH: For optimal labeling, adjust the pH of the antibody solution to 8.5-9.0 by adding 1/10th volume of 1 M sodium bicarbonate buffer.[6][11]

  • Initiate Conjugation:

    • Add the activated dye solution to the antibody solution. A common starting molar ratio of dye to antibody is 10:1 to 20:1.[6]

    • Mix gently by pipetting up and down.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[10]

Purification of the Conjugate

After the incubation period, it is necessary to remove any unreacted dye.

  • Prepare the Spin Column: Prepare a desalting spin column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO) according to the manufacturer's instructions.[6]

  • Apply the Reaction Mixture: Carefully apply the conjugation reaction mixture to the center of the spin column.

  • Centrifuge: Centrifuge the column according to the manufacturer's protocol to collect the purified antibody conjugate. The labeled antibody will be in the eluate.

Characterization of the Conjugated Antibody

The degree of labeling (DOL), which is the average number of dye molecules conjugated to each antibody molecule, should be determined. An optimal DOL is typically between 2 and 7.[6]

  • Measure Absorbance: Measure the absorbance of the purified conjugate at 280 nm (for the antibody) and 650 nm (for Cy5).[6]

  • Calculate Concentrations:

    • Concentration of Antibody (M) = [A280 - (A650 x Correction Factor)] / ε_antibody

    • Concentration of Cy5 (M) = A650 / ε_Cy5

    • Where:

      • A280 and A650 are the absorbances at 280 nm and 650 nm, respectively.

      • ε_antibody is the molar extinction coefficient of the antibody (for IgG, ~210,000 M⁻¹cm⁻¹).

      • ε_Cy5 is the molar extinction coefficient of Cy5 (~250,000 M⁻¹cm⁻¹).

      • The Correction Factor accounts for the dye's absorbance at 280 nm (for Cy5, this is typically around 0.05).

  • Calculate DOL:

    • DOL = Molar concentration of Cy5 / Molar concentration of Antibody

Storage

Store the labeled antibody at 4°C, protected from light. For long-term storage, it can be stored at -20°C, potentially with a cryoprotectant like 50% glycerol.[12] Avoid repeated freeze-thaw cycles.[11]

Troubleshooting

ProblemPossible CauseSolution
Low DOL / Poor Labeling Interfering substances in antibody buffer (e.g., Tris, glycine, BSA).[9]Purify the antibody by dialysis or using a purification kit to remove interfering substances.[9]
Low antibody concentration.[9]Concentrate the antibody to >0.5 mg/mL before labeling.[9]
Incorrect pH of the reaction buffer.Ensure the pH of the antibody solution is between 8.0 and 9.0 for the conjugation reaction.[6]
High Background Staining in Application Unreacted free dye present.Ensure proper purification of the conjugate using a desalting column.
Over-labeling of the antibody (high DOL).Reduce the molar ratio of dye to antibody in the conjugation reaction.
No Staining in Application Antibody functionality compromised.Check the expiration date of the antibody and ensure it was stored correctly.[13] Confirm the antibody is active with a positive control.
Fluorophore has been photobleached.Store the conjugate protected from light and minimize light exposure during experiments.

References

Application Notes: Peptide Labeling with Sulfo-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sulfo-Cy5 is a bright, water-soluble, far-red fluorescent dye commonly used for labeling peptides, proteins, and other biomolecules.[][2][3] Its sulfonated form (Sulfo-) confers excellent water solubility, which reduces the tendency of the dye to aggregate in aqueous buffers and minimizes the need for organic co-solvents during the labeling reaction.[][4][5] The dye's excitation and emission maxima are in the far-red spectrum, a significant advantage that lowers the autofluorescence often encountered with biological specimens, leading to a higher signal-to-noise ratio.[2][6]

The carboxylic acid form of Sulfo-Cy5 is a versatile precursor. For labeling peptides, it is typically first activated to an N-hydroxysuccinimide (NHS) ester.[5][6] This "pre-activated" Sulfo-Cy5 NHS ester is the most common reagent for efficiently and specifically reacting with primary amines (—NH₂) found at the N-terminus of a peptide or on the side chain of lysine (B10760008) residues, forming a stable amide bond.[2][7][8][9]

Key Applications of Sulfo-Cy5 Labeled Peptides:

  • Fluorescence Microscopy and Bioimaging: Track peptide localization in live cells, tissues, or whole organisms.[][][12]

  • Flow Cytometry: Quantify peptide binding to cell surface receptors or analyze cell populations.[9][12]

  • Fluorescence Resonance Energy Transfer (FRET): Study molecular interactions, conformational changes, and enzyme kinetics by using Sulfo-Cy5 as part of a donor-acceptor pair.[5][9][]

  • Receptor-Ligand Binding Assays: Determine binding affinities and screen for potential drug candidates.[13]

  • In Vivo Imaging: Monitor the biodistribution of therapeutic or diagnostic peptides in animal models.[]

Physicochemical & Spectroscopic Properties

The quantitative properties of Sulfo-Cy5 are summarized below. These values are critical for calculating dye concentration, determining the degree of labeling, and setting up fluorescence imaging instrumentation.

PropertyValueSource(s)
Excitation Maximum (λex) ~649 nm[][14][15]
Emission Maximum (λem) ~670 nm[][14]
Molar Extinction Coefficient (ε) ~250,000 - 271,000 M-1cm-1[][2][3][8][15]
Fluorescence Quantum Yield (Φ) ~0.20 - 0.28[][8][15]
Recommended Laser Line 633 nm or 647 nm[2][6]
pH Sensitivity Insensitive between pH 4 and 10[2][3][6]
Molecular Weight (Acid form) 750.89 g/mol [3]
Molecular Weight (NHS Ester form) 847.97 g/mol [2]

Visualized Workflows and Reactions

The following diagrams illustrate the chemical reaction, the experimental workflow for peptide labeling, and a common application.

Peptide Peptide (-NH₂) LabeledPeptide Labeled Peptide (Stable Amide Bond) Peptide->LabeledPeptide Dye Sulfo-Cy5 NHS Ester Dye->LabeledPeptide + Byproduct NHS Byproduct LabeledPeptide->Byproduct +

Caption: Chemical reaction for labeling a primary amine with Sulfo-Cy5 NHS ester.

A 1. Prepare Reagents (Peptide & Dye Stocks) B 2. Conjugation Reaction (Mix, Incubate 1-2h) A->B C 3. Purify Conjugate (HPLC or SEC) B->C D 4. Characterize Product (MS & Spectroscopy) C->D E Store Labeled Peptide (-20°C, Protected from Light) D->E

Caption: High-level experimental workflow for peptide conjugation and purification.

Peptide Sulfo-Cy5 Labeled Peptide Binding Specific Binding to Receptor Peptide->Binding Cell Cell with Surface Receptors Cell->Binding Signal Fluorescence Signal (λem ~670 nm) Binding->Signal Detection Detection via Fluorescence Microscopy Signal->Detection

Caption: Application of a labeled peptide for cell surface receptor imaging.

Experimental Protocol: Amine Labeling of Peptides

This protocol details the conjugation of a pre-activated Sulfo-Cy5 NHS ester to a peptide containing a primary amine.

1. Materials and Reagents

  • Peptide: High-purity (>95%) lyophilized peptide with at least one primary amine (N-terminus or Lysine).

  • Sulfo-Cy5 NHS Ester: Stored at -20°C, desiccated.

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO): For reconstituting the dye.

  • Conjugation Buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.0-8.5. Amine-free buffers like PBS at pH 7.4 can also be used, though slightly alkaline conditions improve efficiency. Avoid buffers containing primary amines (e.g., Tris, glycine).[16]

  • Quenching Buffer (Optional): 1 M Tris-HCl, pH 8.0.

  • Purification System:

    • Recommended: Reverse-phase high-performance liquid chromatography (RP-HPLC) system for high-resolution purification.[][17]

    • Alternative: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) for separating the peptide from smaller, unreacted dye molecules.[7][18]

2. Reagent Preparation

  • Peptide Stock Solution:

    • Accurately weigh the lyophilized peptide.

    • Dissolve it in the Conjugation Buffer to a final concentration of 2-10 mg/mL for optimal labeling efficiency.[7][14][16]

    • If the peptide has low solubility, sonication may be required.

  • Dye Stock Solution:

    • Allow the vial of Sulfo-Cy5 NHS ester to warm to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mg/mL stock solution by adding the appropriate volume of anhydrous DMSO or DMF.[14] Mix well by vortexing.

    • This stock solution should be prepared fresh and used immediately. Unused portions can be aliquoted and stored at -20°C, but repeated freeze-thaw cycles should be avoided.

3. Peptide Conjugation Reaction

  • Calculate Molar Ratio: Determine the moles of peptide in your reaction volume. For efficient labeling, a 10- to 20-fold molar excess of the dye to the peptide is recommended.

  • Initiate Reaction: Add the calculated volume of the Sulfo-Cy5 NHS ester stock solution to the peptide solution.

  • Incubate: Mix the reaction gently and incubate for 1-2 hours at room temperature, protected from light.

4. Reaction Quenching (Optional)

  • To stop the reaction and quench any unreacted dye, add the Quenching Buffer to a final concentration of 50-100 mM.

  • Incubate for an additional 30 minutes at room temperature.

5. Purification of the Labeled Peptide

Purification is essential to remove free dye and any unlabeled peptide, which can interfere with downstream applications.[]

  • Method 1: RP-HPLC (Recommended)

    • Acidify the reaction mixture with a small amount of trifluoroacetic acid (TFA) to a final concentration of 0.1%.

    • Load the sample onto a C18 column.

    • Elute the components using a gradient of acetonitrile (B52724) (or methanol) in water, both containing 0.1% TFA.

    • Monitor the elution at two wavelengths: ~220-280 nm for the peptide backbone/aromatic residues and ~650 nm for the Sulfo-Cy5 dye.

    • The labeled peptide will have a longer retention time than the unlabeled peptide and will absorb at both wavelengths. Collect the corresponding fractions.

  • Method 2: Size-Exclusion Chromatography (SEC)

    • Equilibrate a Sephadex G-25 column with an appropriate buffer (e.g., PBS).

    • Load the reaction mixture onto the column.

    • Elute with the equilibration buffer. The larger, labeled peptide will elute first in the colored fractions, while the smaller, free dye molecules will be retained longer and elute later.[7]

6. Characterization and Storage

  • Confirmation: Analyze the purified fractions using UV-Vis spectroscopy. The presence of two absorption peaks, one for the peptide (e.g., 280 nm if it contains Trp/Tyr) and one at ~650 nm for the dye, confirms successful conjugation.[7]

  • Purity and Identity: Confirm the purity and molecular weight of the final product using analytical HPLC and mass spectrometry.[]

  • Quantification: Determine the final concentration by measuring the absorbance at ~650 nm and using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of Sulfo-Cy5.

  • Storage: Store the purified, labeled peptide in a suitable buffer at -20°C or below, protected from light. For long-term storage, lyophilization is recommended.

References

Application Notes: Sulfo-Bis-(N,N'-carboxylic acid)-Cy5 for Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Sulfo-Bis-(N,N'-carboxylic acid)-Cy5 is a highly water-soluble, far-red fluorescent dye ideal for biological applications.[1][2] As a member of the cyanine (B1664457) dye family, its spectral properties lie in the far-red region of the spectrum, which is a significant advantage for flow cytometry as it minimizes interference from cellular autofluorescence, thereby improving the signal-to-noise ratio.[3][4][5] The presence of sulfonate (Sulfo) groups enhances its hydrophilicity, allowing for direct use in aqueous buffers without organic co-solvents, which is beneficial for labeling sensitive proteins like antibodies.[6][][8]

This document provides detailed protocols for the use of this compound in flow cytometry. It is important to note that this form of the dye contains unactivated carboxylic acid groups.[1] For conjugation to primary amines on proteins, such as antibodies, these groups must first be chemically activated to a reactive ester, typically a succinimidyl ester (NHS ester). The following protocols cover the activation of the dye, conjugation to antibodies, and subsequent application in cell staining for flow cytometric analysis.

Properties and Performance

Sulfo-Cy5 is a bright and photostable dye, making it a robust choice for various fluorescence-based assays, including flow cytometry.[2][] Its key spectral properties are summarized below.

Quantitative Data: Spectral and Physical Properties
PropertyValueReference
Excitation Maximum (λex)~646 nm[6][9]
Emission Maximum (λem)~662 nm[6][9]
Molar Extinction Coefficient (ε)~271,000 cm⁻¹M⁻¹[6][9]
Fluorescence Quantum Yield (Φ)~0.20 - 0.28[6][9]
Recommended Laser Line633 nm (HeNe) or 647 nm (Kr-ion)[3][10]
Water SolubilityHigh[6][]
Comparative Data: Sulfo-Cy5 vs. Other Far-Red Fluorochromes

For multicolor flow cytometry, the selection of appropriate fluorochromes is critical. The table below compares Sulfo-Cy5 with another widely used far-red dye.

FeatureSulfo-Cy5Alexa Fluor 647Reference
Excitation Max (nm)~646-650 nm~650 nm[3][6]
Emission Max (nm)~662-670 nm~668 nm[3][6]
BrightnessBrightVery Bright[3]
PhotostabilityGoodExcellent[3]

Experimental Workflows and Protocols

The overall process for utilizing this compound involves activating the dye, conjugating it to a protein, purifying the conjugate, and finally using it to stain cells for analysis.

Overall_Workflow Activation Protocol 1: Dye Activation (Carboxylic Acid to NHS Ester) Conjugation Protocol 2: Antibody Conjugation Activation->Conjugation Purification Protocol 3: Purification & Characterization (DOL) Conjugation->Purification Staining Protocol 4: Cell Staining Purification->Staining Analysis Flow Cytometry Analysis Staining->Analysis

Caption: Overall experimental workflow.

Protocol 1: Activation of this compound

This protocol describes the conversion of the dye's carboxylic acid groups into amine-reactive N-hydroxysuccinimide (NHS) esters using EDC and Sulfo-NHS.

Materials:

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer (e.g., MES buffer, pH 6.0)

  • Reaction tubes (protected from light)

Procedure:

  • Prepare Dye Stock: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mg/mL.

  • Prepare Activation Reagents: Immediately before use, dissolve EDC and Sulfo-NHS in the Activation Buffer. A 5- to 10-fold molar excess of EDC and Sulfo-NHS over the dye is recommended.

  • Activation Reaction: a. Add the dissolved EDC and Sulfo-NHS to the dye solution. b. Mix well and incubate for 15-30 minutes at room temperature, protected from light.

  • Proceed Immediately: The resulting activated Sulfo-Cy5 NHS ester is moisture-sensitive and should be used immediately for antibody conjugation as described in Protocol 2.

Protocol 2: Antibody Conjugation

This protocol details the labeling of an antibody with the activated Sulfo-Cy5 NHS ester.

Materials:

  • Activated Sulfo-Cy5 NHS ester (from Protocol 1)

  • Antibody (1-10 mg/mL in an amine-free buffer like PBS, pH 7.2-7.4)

  • Reaction Buffer (e.g., 1 M Sodium Bicarbonate, pH 8.5-9.5)[11]

  • Reaction tubes

Procedure:

  • Prepare Antibody: Ensure the antibody is in an amine-free buffer (e.g., PBS).[12] If the buffer contains primary amines like Tris or glycine, the antibody must be dialyzed against PBS.[3] Adjust the antibody concentration to 2-10 mg/mL.[3]

  • Adjust pH: For efficient labeling, adjust the pH of the antibody solution to 8.5-9.5 by adding Reaction Buffer to a final concentration of 0.1 M.[11]

  • Calculate Dye Amount: Determine the optimal molar ratio of dye to antibody. A starting range of 8:1 to 12:1 (dye:antibody) is recommended for IgG antibodies.[3]

  • Conjugation Reaction: a. Add the calculated volume of activated Sulfo-Cy5 NHS ester to the antibody solution while gently vortexing.[3] b. Incubate the reaction for 1 hour at room temperature, protected from light, with continuous mixing.[3][13]

  • Purification: Proceed immediately to Protocol 3 to separate the labeled antibody from the unconjugated dye.

Protocol 3: Purification and Characterization of the Conjugate

Materials:

  • Conjugation reaction mixture (from Protocol 2)

  • Gel filtration column (e.g., Sephadex G-25)[13]

  • Storage Buffer (e.g., PBS with 0.1% BSA and 0.05% sodium azide)

  • UV-Vis Spectrophotometer

Procedure:

  • Purification: a. Equilibrate the gel filtration column with Storage Buffer.[3] b. Load the reaction mixture onto the column.[13] c. Elute the conjugate with Storage Buffer. The first colored fraction contains the labeled antibody.[13]

  • Characterization (Degree of Labeling - DOL): a. Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and ~650 nm (A₆₅₀).[13] b. Calculate the molar concentration of the antibody, correcting for the dye's absorbance at 280 nm.

    • Correction Factor (CF₂₈₀) for Cy5 ≈ 0.04[6][14]

    • Corrected A₂₈₀ = A₂₈₀ - (A₆₅₀ × CF₂₈₀)

    • Antibody Conc. (M) = Corrected A₂₈₀ / ε_protein (where ε for IgG is ~210,000 M⁻¹cm⁻¹) c. Calculate the molar concentration of the dye.

    • Dye Conc. (M) = A₆₅₀ / ε_dye (where ε for Sulfo-Cy5 is ~271,000 M⁻¹cm⁻¹) d. Calculate DOL: DOL = Dye Conc. (M) / Antibody Conc. (M)

    • An optimal DOL for most antibodies is between 2 and 10.[13]

  • Storage: Store the purified conjugate at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol (B35011) and store at -20°C.[11]

Protocol 4: Cell Surface Staining for Flow Cytometry

This protocol provides a general procedure for staining cell surface markers on suspended cells using the Sulfo-Cy5 conjugated antibody.

Staining_Workflow cluster_prep Cell Preparation cluster_stain Staining cluster_wash Wash & Analyze p1 Prepare Single-Cell Suspension (1x10⁷ cells/mL) p2 Aliquot 100 µL (1x10⁶ cells) per tube p1->p2 s1 Optional: Fc Block (10 min, 4°C) p2->s1 s2 Add Sulfo-Cy5 Antibody s1->s2 s3 Incubate (20-30 min, 4°C, dark) s2->s3 w1 Add 2-3 mL Staining Buffer s3->w1 w2 Centrifuge (300-400 x g, 5 min) w1->w2 w3 Repeat Wash x2 w2->w3 w4 Resuspend in 300-500 µL Buffer w3->w4 w5 Optional: Add Viability Dye w4->w5 w6 Acquire on Flow Cytometer w5->w6

Caption: Cell surface staining workflow.

Materials:

  • Single-cell suspension (e.g., PBMCs, cultured cells)

  • Sulfo-Cy5 conjugated antibody (from Protocol 3)

  • Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)[3]

  • (Optional) Fc block reagent

  • (Optional) Viability dye

  • FACS tubes

Procedure:

  • Cell Preparation: Prepare a single-cell suspension at a concentration of 1 x 10⁷ cells/mL in ice-cold Staining Buffer.[3]

  • Staining: a. Aliquot 100 µL of the cell suspension (1 x 10⁶ cells) into FACS tubes.[3] b. (Optional) Add Fc block reagent and incubate for 10 minutes at 4°C to prevent non-specific antibody binding.[] c. Add the predetermined optimal concentration of the Sulfo-Cy5 conjugated antibody. d. Vortex gently and incubate for 20-30 minutes at 4°C in the dark.[3]

  • Washing: a. Add 2-3 mL of ice-cold Staining Buffer to each tube.[3] b. Centrifuge at 300-400 x g for 5 minutes at 4°C and decant the supernatant.[3] c. Repeat the wash step twice.[3]

  • Data Acquisition: a. Resuspend the cell pellet in 300-500 µL of Staining Buffer for analysis.[3] b. (Optional) Add a viability dye just before analysis to exclude dead cells.[3] c. Acquire samples on a flow cytometer equipped with a 633 nm or 647 nm laser.

Data Acquisition and Analysis Considerations

Compensation for Spectral Overlap

When performing multicolor flow cytometry, fluorescence from one fluorochrome may be detected in another's detector, a phenomenon known as spectral overlap or spillover.[16][17] This must be corrected through a process called compensation to ensure accurate data.[17]

Spectral_Overlap Laser 488nm Laser PE PE Fluorochrome Laser->PE Excitation PE_Detector PE Detector (e.g., 585/40 nm) PE->PE_Detector Primary Emission Cy5_Detector Cy5 Detector (e.g., 670/30 nm) PE->Cy5_Detector Spectral Spillover

Caption: Spectral spillover from PE into the Cy5 channel.

To perform compensation correctly, single-stained compensation controls must be prepared for each fluorophore used in the experiment, including Sulfo-Cy5.[17][18] These controls allow the software to calculate the amount of spillover and subtract it from the appropriate channels.[16]

Application Example: T-Cell Immunophenotyping

Sulfo-Cy5 conjugated antibodies are excellent tools for identifying and characterizing cell populations. For instance, a researcher could use a Sulfo-Cy5 conjugated anti-CD8 antibody to identify cytotoxic T-cells within a mixed lymphocyte population as part of a larger immunophenotyping panel. The activation state of these cells could be further investigated by staining for other markers in different fluorescent channels.

TCell_Activation_Pathway cluster_membrane Cell Membrane TCR TCR Lck Lck TCR->Lck recruits CD3 CD3 CD3->Lck CD8 CD8 (Target for Sulfo-Cy5 Ab) CD8->Lck ZAP70 ZAP70 Lck->ZAP70 phosphorylates LAT LAT ZAP70->LAT phosphorylates PLCg1 PLCγ1 LAT->PLCg1 activates NFAT NFAT Activation (Gene Transcription) PLCg1->NFAT

Caption: Simplified T-cell activation signaling pathway.

References

Application Notes and Protocols: Sulfo-Bis-(N,N'-carboxylic acid)-Cy5 in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-Bis-(N,N'-carboxylic acid)-Cy5 is a highly water-soluble, far-red fluorescent dye belonging to the cyanine (B1664457) family. Its exceptional brightness, photostability, and low background fluorescence in biological samples make it an excellent choice for a variety of fluorescence microscopy applications.[1][2] The presence of sulfonate groups enhances its hydrophilicity, rendering it suitable for labeling biomolecules in aqueous environments without the need for organic co-solvents.[3] This document provides detailed application notes and protocols for the use of this compound in fluorescence microscopy, catering to researchers in life sciences and professionals in drug development.

The far-red spectral properties of Sulfo-Cy5, with an excitation maximum around 646 nm and an emission maximum around 662 nm, are advantageous for minimizing autofluorescence from cells and tissues, which is typically more pronounced in the shorter wavelength regions of the spectrum.[1][4][5] This leads to a higher signal-to-noise ratio and clearer images.[5] Sulfo-Cy5 conjugates are stable over a wide pH range, from 4 to 10, ensuring reliable performance in various biological buffers.[4]

Physicochemical and Spectroscopic Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Weight ~823.8 g/mol [6]
Excitation Maximum (λex) ~646 nm[1][7]
Emission Maximum (λem) ~662 nm[1][7]
Molar Extinction Coefficient (ε) ~250,000 cm⁻¹M⁻¹[8]
Fluorescence Quantum Yield (Φ) ~0.2 - 0.28[7]
Solubility High in water, DMSO, DMF[4][7]

Applications in Fluorescence Microscopy

This compound is a versatile tool for various fluorescence microscopy techniques, including:

  • Immunofluorescence (IF): For the detection of specific proteins and other antigens in fixed and permeabilized cells and tissues.

  • Live-Cell Imaging: Due to its high water solubility and potential for conjugation to cell-penetrating peptides or other targeting moieties.[9]

  • Flow Cytometry: For the analysis and sorting of fluorescently labeled cells.[1]

  • In Vivo Imaging: Its far-red emission allows for deeper tissue penetration, making it suitable for animal imaging studies.[1]

Experimental Protocols

Protocol 1: Labeling of Antibodies with this compound for Immunofluorescence

This protocol describes the conjugation of this compound to a primary or secondary antibody for use in indirect or direct immunofluorescence, respectively. The carboxylic acid groups of the dye are activated in-situ to react with primary amines on the antibody.

Materials:

  • This compound

  • Antibody (primary or secondary) in an amine-free buffer (e.g., PBS)

  • N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU) or other suitable peptide coupling agent

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification column (e.g., Sephadex G-25)

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Sodium Bicarbonate buffer (1 M, pH 8.5-9.0)

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is at a concentration of at least 2 mg/mL in an amine-free buffer like PBS.

    • If the buffer contains primary amines (e.g., Tris or glycine), dialyze the antibody against PBS.

  • Dye Activation and Conjugation:

    • Dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mM.

    • In a separate tube, dissolve HBTU in anhydrous DMF or DMSO to a concentration of 10 mM.

    • To the antibody solution, add 1 M sodium bicarbonate buffer to adjust the pH to 8.5-9.0.

    • In a new microcentrifuge tube, combine a 5-10 fold molar excess of the Sulfo-Cy5 solution with an equimolar amount of HBTU solution. Add DIPEA to activate the carboxylic acid groups. Incubate for 15-20 minutes at room temperature.

    • Add the activated dye solution to the antibody solution.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring, protected from light.

  • Purification of the Conjugate:

    • Separate the labeled antibody from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) equilibrated with PBS.

    • Collect the fractions containing the fluorescently labeled antibody, which will elute first.

  • Characterization and Storage:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~646 nm (for Sulfo-Cy5).

    • Store the purified conjugate at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol (B35011) and store at -20°C.

Protocol 2: Immunofluorescence Staining of Adherent Cells

This protocol outlines a general procedure for immunofluorescent staining of adherent cells using a Sulfo-Cy5 conjugated antibody.

Materials:

  • Cells cultured on coverslips

  • PBS (pH 7.4)

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Primary antibody (if using an unlabeled primary and a labeled secondary)

  • Sulfo-Cy5 conjugated secondary antibody (or directly conjugated primary)

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

Procedure:

  • Cell Fixation:

    • Wash the cells grown on coverslips three times with PBS.

    • Fix the cells with Fixation Buffer for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization (for intracellular targets):

    • Incubate the fixed cells with Permeabilization Buffer for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Blocking:

    • Incubate the cells with Blocking Buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation (for indirect IF):

    • Dilute the primary antibody to its optimal concentration in Blocking Buffer.

    • Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.

    • Wash the cells three times with PBS.

  • Secondary Antibody Incubation:

    • Dilute the Sulfo-Cy5 conjugated antibody in Blocking Buffer.

    • Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.

    • From this step onwards, all steps should be performed in the dark to prevent photobleaching.

  • Washing and Counterstaining:

    • Wash the cells three times with PBS.

    • Incubate with a nuclear counterstain like DAPI, if desired.

    • Wash twice with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Visualize the stained cells using a fluorescence microscope equipped with appropriate filters for Sulfo-Cy5 (Excitation: ~640 nm, Emission: ~670 nm).

Visualizations

Experimental Workflow: Antibody Labeling and Purification

Antibody_Labeling_Workflow start Start antibody_prep Antibody Preparation (in amine-free buffer) start->antibody_prep dye_activation Sulfo-Cy5 Activation (HBTU/DIPEA) start->dye_activation conjugation Conjugation Reaction (Antibody + Activated Dye) antibody_prep->conjugation dye_activation->conjugation purification Purification (Gel Filtration) conjugation->purification characterization Characterization (DOL calculation) purification->characterization storage Storage (-20°C) characterization->storage end End storage->end

Caption: Workflow for labeling antibodies with this compound.

Experimental Workflow: Indirect Immunofluorescence

Indirect_IF_Workflow start Start fixation Cell Fixation (e.g., 4% PFA) start->fixation permeabilization Permeabilization (e.g., Triton X-100) fixation->permeabilization blocking Blocking (e.g., 1% BSA) permeabilization->blocking primary_ab Primary Antibody Incubation blocking->primary_ab wash Washing Steps primary_ab->wash secondary_ab Sulfo-Cy5 Secondary Ab Incubation secondary_ab->wash wash->secondary_ab counterstain Counterstain (optional) (e.g., DAPI) wash->counterstain mount_image Mount & Image counterstain->mount_image end End mount_image->end

Caption: General workflow for indirect immunofluorescence using a Sulfo-Cy5 conjugate.

Signaling Pathway: Simplified Representation of Antibody-Antigen Detection

Antibody_Detection_Pathway antigen Target Antigen in Cell primary_ab Primary Antibody antigen->primary_ab binds to secondary_ab Sulfo-Cy5 Secondary Antibody primary_ab->secondary_ab binds to microscope Fluorescence Microscope secondary_ab->microscope is excited by signal Far-Red Fluorescent Signal microscope->signal detects

Caption: Logical relationship in indirect immunofluorescence detection.

References

Sulfo-Cy5 for In Vivo Imaging: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Sulfo-Cy5, a near-infrared (NIR) fluorescent dye, for in vivo imaging applications. This document details the dye's properties, protocols for conjugation and in vivo imaging, and presents quantitative data to inform experimental design and data interpretation.

Introduction to Sulfo-Cy5 for In Vivo Imaging

Sulfo-Cy5 is a water-soluble, far-red fluorescent dye belonging to the cyanine (B1664457) family.[1] Its favorable spectral properties, high photostability, and hydrophilicity make it an excellent candidate for a variety of in vivo imaging applications.[1] The emission spectrum of Sulfo-Cy5 falls within the near-infrared (NIR) window (650-900 nm), a range where light absorption and scattering by biological tissues are significantly reduced. This characteristic allows for deeper tissue penetration and a higher signal-to-background ratio compared to fluorophores that emit in the visible spectrum, which is crucial for sensitive in vivo imaging.

The sulfonate groups in the Sulfo-Cy5 structure enhance its water solubility, facilitating its use in aqueous biological environments without the need for organic solvents.[1] This property is particularly advantageous for labeling biomolecules such as proteins, antibodies, and peptides for in vivo applications, as it helps to prevent aggregation and non-specific binding.

Properties of Sulfo-Cy5

A thorough understanding of the physicochemical and spectral properties of Sulfo-Cy5 is essential for designing and executing successful in vivo imaging experiments.

PropertyValueReference(s)
Chemical Name Varies depending on the reactive group (e.g., Sulfo-Cyanine5 NHS ester)
Excitation Maximum (λex) ~646 nm[1]
Emission Maximum (λem) ~662 nm[1]
Molar Extinction Coefficient (ε) ~250,000 cm⁻¹M⁻¹[2]
Quantum Yield (Φ) ~0.20
Solubility High in water and other polar solvents[1]
Reactive Groups Available NHS ester, Carboxylic acid, Amine, etc.

Experimental Protocols

Protocol 1: Labeling an Antibody with Sulfo-Cy5 NHS Ester

This protocol describes the covalent conjugation of Sulfo-Cy5 N-hydroxysuccinimide (NHS) ester to a primary amine-containing protein, such as an antibody.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS)

  • Sulfo-Cy5 NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5

  • Purification column (e.g., Sephadex G-25)

  • Stir plate and micro-stir bars

Procedure:

  • Prepare the Antibody Solution:

    • Dissolve the antibody in the reaction buffer to a final concentration of 2-10 mg/mL.

    • Ensure the pH of the solution is between 8.3 and 8.5 for optimal labeling of primary amines.

  • Prepare the Dye Stock Solution:

    • Allow the vial of Sulfo-Cy5 NHS ester to warm to room temperature before opening.

    • Dissolve the dye in anhydrous DMSO to a concentration of 10 mg/mL. This solution should be prepared fresh.

  • Conjugation Reaction:

    • While gently stirring, slowly add the Sulfo-Cy5 NHS ester stock solution to the antibody solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10:1 to 20:1 (dye:protein) is recommended.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification of the Conjugate:

    • Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.

    • Collect the fractions containing the fluorescently labeled antibody.

  • Characterization of the Conjugate:

    • Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~646 nm (for Sulfo-Cy5). The DOL can be calculated using the Beer-Lambert law and the molar extinction coefficients of the protein and the dye.

Protocol 2: In Vivo Imaging of a Sulfo-Cy5 Labeled Antibody in a Mouse Tumor Model

This protocol provides a general workflow for in vivo fluorescence imaging of a Sulfo-Cy5 labeled antibody targeting a tumor-specific antigen in a xenograft mouse model.

Materials:

  • Sulfo-Cy5 labeled antibody

  • Tumor-bearing mice (e.g., subcutaneous xenograft model)

  • In vivo imaging system (e.g., IVIS, Pearl)

  • Anesthesia (e.g., isoflurane)

  • Sterile saline or PBS

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using isoflurane (B1672236) (2-3% for induction, 1-2% for maintenance).

    • Place the mouse in the imaging chamber of the in vivo imaging system. Maintain the animal's body temperature using a heated stage.

  • Probe Administration:

    • Acquire a baseline fluorescence image of the mouse before probe injection to assess autofluorescence.

    • Inject the Sulfo-Cy5 labeled antibody intravenously (i.v.) via the tail vein. A typical dose is in the range of 1-2 nmol per mouse, in a volume of 100-200 µL.[3]

  • Image Acquisition:

    • Acquire whole-body fluorescence images at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to determine the optimal imaging window for tumor localization.[3]

    • Use appropriate filter sets for Sulfo-Cy5 (Excitation: ~640 nm, Emission: ~670 nm).

  • Image Analysis:

    • Use the imaging system's software to draw regions of interest (ROIs) around the tumor and other organs (e.g., liver, kidneys) to quantify the fluorescence intensity.

    • Calculate the tumor-to-background ratio (TBR) to assess the specificity of the probe accumulation.

  • Ex Vivo Organ Analysis:

    • After the final in vivo imaging time point, euthanize the mouse.

    • Dissect the tumor and major organs (liver, kidneys, spleen, lungs, heart).

    • Image the excised organs to confirm the in vivo biodistribution of the fluorescent probe.[3]

Quantitative Data Presentation

The biodistribution of a targeting agent is a critical parameter in drug development and in vivo imaging. The charge of the Sulfo-Cy5 dye can significantly influence the pharmacokinetic profile of the labeled molecule.

Table 1: Illustrative Tumor-to-Background Ratios (TBR) of Nanobodies Labeled with Different Sulfo-Cy5 Derivatives in a Murine Tumor Model

Sulfo-Cy5 Derivative (Charge)TBR at 1 hour p.i.TBR at 6 hours p.i.
Nb-Cy5⁰ (0)3.54 ± 1.715.36 ± 2.13 (at 24h)
Nb-Cy5⁻ (-1)1.73 ± 0.684.77 ± 1.15
Nb-Cy5²⁻ (-2)3.87 ± 0.307.16 ± 1.70
Data adapted from a study on nanobody-based fluorescent tracers.[4] p.i. = post-injection.

Table 2: Illustrative Ex Vivo Biodistribution of a Sulfo-Cy5 Labeled Nanoparticle 24 hours Post-Injection

Organ% Injected Dose per Gram (%ID/g)
Tumor8.5 ± 2.1
Liver15.2 ± 3.5
Spleen5.8 ± 1.3
Kidneys3.1 ± 0.8
Lungs2.5 ± 0.6
Heart1.1 ± 0.3
This data is for illustrative purposes and will vary depending on the nanoparticle, targeting moiety, and animal model.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_prep Probe Preparation cluster_invivo In Vivo Imaging cluster_exvivo Ex Vivo Analysis antibody Antibody conjugation Conjugation antibody->conjugation sulfo_cy5 Sulfo-Cy5 NHS Ester sulfo_cy5->conjugation purification Purification conjugation->purification labeled_antibody Sulfo-Cy5 Labeled Antibody purification->labeled_antibody injection Probe Injection (i.v.) labeled_antibody->injection animal_prep Animal Preparation animal_prep->injection imaging Fluorescence Imaging injection->imaging data_analysis Image Analysis imaging->data_analysis euthanasia Euthanasia data_analysis->euthanasia dissection Organ Dissection euthanasia->dissection exvivo_imaging Ex Vivo Imaging dissection->exvivo_imaging quantification Quantification exvivo_imaging->quantification

Experimental workflow for in vivo imaging with a Sulfo-Cy5 labeled antibody.

EGFR_signaling Simplified EGFR Signaling Pathway EGF EGF (or other ligand) EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, etc. Akt->Proliferation Transcription->Proliferation

Simplified EGFR signaling pathway, a common target for in vivo imaging probes.

VEGFR2_signaling Simplified VEGFR2 Signaling Pathway VEGF VEGF-A VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Migration Migration PKC->Migration Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Proliferation Proliferation Akt->Proliferation NO NO eNOS->NO Permeability Vascular Permeability NO->Permeability

Simplified VEGFR2 signaling pathway, a key regulator of angiogenesis.

References

Application Notes and Protocols for Sulfo-Cy5 Carboxylic Acid Conjugation using EDC/NHS Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fluorescent labeling of biomolecules is a cornerstone technique in biological research and drug development, enabling the visualization and quantification of proteins, antibodies, and other targets of interest. Sulfo-Cyanine5 (Sulfo-Cy5) is a bright, water-soluble, far-red fluorescent dye commonly used for this purpose. This document provides a detailed protocol for the covalent conjugation of Sulfo-Cy5 carboxylic acid to primary amine-containing molecules (e.g., proteins, antibodies) using the zero-length crosslinkers EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide).

EDC/Sulfo-NHS chemistry is a widely used method for forming stable amide bonds between a carboxyl group and a primary amine.[1][2] The process involves two main steps: EDC first activates the carboxyl group on the Sulfo-Cy5 dye to form a highly reactive O-acylisourea intermediate.[2][3] This unstable intermediate is then stabilized by reacting with Sulfo-NHS to create a more stable, amine-reactive Sulfo-NHS ester.[1][2][4] This two-step approach is preferred as it increases coupling efficiency and allows for better control over the reaction, minimizing undesirable protein-protein cross-linking.[1][5]

Chemical Reaction Mechanism

The conjugation process proceeds via a two-step mechanism. First, the carboxyl group of Sulfo-Cy5 is activated by EDC. This is followed by the formation of a semi-stable Sulfo-NHS ester, which then reacts with a primary amine on the target biomolecule to form a stable amide linkage.

G cluster_activation Step 1: Activation of Carboxylic Acid cluster_conjugation Step 2: Conjugation to Amine mol1 Sulfo-Cy5-COOH (Carboxylic Acid) mol2 O-Acylisourea Intermediate (Unstable) mol1->mol2 mol3 Sulfo-NHS Ester (Amine-Reactive) mol2->mol3 Stabilization mol5 Sulfo-Cy5-Protein Conjugate (Stable Amide Bond) mol3->mol5 Coupling reagent1 EDC reagent1->mol2 Activation reagent2 Sulfo-NHS reagent2->mol3 mol4 Protein-NH2 (Primary Amine) mol4->mol5

Caption: EDC/Sulfo-NHS two-step reaction mechanism.

Experimental Protocols

This protocol outlines the general procedure for labeling an amine-containing protein with Sulfo-Cy5 carboxylic acid. Optimization of molar ratios and reaction conditions may be necessary for specific applications.[1]

Materials and Reagents
  • Amine-containing protein (e.g., IgG antibody)

  • Sulfo-Cy5 Carboxylic Acid

  • EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide HCl)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0[6][7]

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5[1][8]

  • Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5

  • Desalting Columns (e.g., Sephadex G-25)[9]

  • Reaction tubes

  • UV-Vis Spectrophotometer

Experimental Workflow

The overall workflow involves preparing the reagents, activating the dye, conjugating it to the protein, purifying the conjugate, and finally, characterizing the final product.

Caption: General experimental workflow for protein conjugation.

Step-by-Step Procedure

1. Preparation of Reagents:

  • Equilibrate EDC and Sulfo-NHS to room temperature before opening the vials to prevent moisture condensation.[3][5][6]

  • Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use, as EDC is susceptible to hydrolysis.[1]

  • Dissolve the amine-containing protein in Coupling Buffer at a suitable concentration (e.g., 1-10 mg/mL).[7]

  • Dissolve Sulfo-Cy5 carboxylic acid in Activation Buffer.

2. Activation of Sulfo-Cy5 Carboxylic Acid (Two-Step Method):

  • In a reaction tube, combine the Sulfo-Cy5 carboxylic acid solution with EDC and Sulfo-NHS.

  • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing.[1][3]

  • For proteins that are sensitive to EDC, the activated dye can be purified at this stage using a desalting column equilibrated with Coupling Buffer to remove excess EDC and by-products.[6]

3. Conjugation to the Protein:

  • Add the activated Sulfo-Cy5 solution to the protein solution.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.[1][6]

4. Quenching the Reaction:

  • Add a quenching solution (e.g., Tris or hydroxylamine) to a final concentration of 10-50 mM to stop the reaction by consuming any unreacted Sulfo-NHS esters.[1][6]

  • Incubate for 30-60 minutes at room temperature.[1]

5. Purification of the Conjugate:

  • Remove unconjugated dye and reaction by-products by passing the solution over a desalting column (e.g., Sephadex G-25).[9][10]

  • Elute with an appropriate storage buffer (e.g., PBS, pH 7.4).

  • Collect the colored fractions corresponding to the labeled protein, which will elute first.

Data Presentation: Reaction Parameters

The efficiency of the conjugation reaction is dependent on several factors, primarily the molar ratios of the reactants and the pH of the buffers. The following tables provide recommended starting conditions that should be optimized for each specific application.[11]

Table 1: Recommended Molar Ratios for Conjugation

ReactantRecommended Molar Ratio (to Protein)Notes
Sulfo-Cy5 Carboxylic Acid5:1 to 20:1Higher ratios increase labeling but risk over-labeling and protein precipitation.[12]
EDC2-10 fold molar excess over Sulfo-Cy5Use fresh EDC solution. For protein concentrations >5 mg/mL, use ~4-fold molar excess.[13]
Sulfo-NHS2-5 fold molar excess over EDCSulfo-NHS stabilizes the activated intermediate, increasing reaction efficiency.[13]

Table 2: Recommended Buffer Conditions

Reaction StepBufferpHRationale
Activation MES4.7 - 6.0Optimal pH for EDC-mediated carboxyl activation.[5][6][8] Avoid amine and carboxylate buffers.
Conjugation PBS, HEPES7.2 - 8.5Optimal pH for the reaction of Sulfo-NHS esters with primary amines.[1][8]
Quenching Tris, Glycine~8.0Amine-containing buffer effectively caps (B75204) unreacted sites.[1]

Characterization: Degree of Labeling (DOL)

It is crucial to determine the degree of labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule.[11][14] An optimal DOL is typically between 2 and 10 for antibodies, though this can vary.[9][10][15] A DOL that is too low results in a weak signal, while a DOL that is too high can lead to fluorescence quenching and loss of protein function.[11][14]

Calculation Protocol
  • Measure Absorbance: After purification, measure the absorbance of the conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum for Sulfo-Cy5 (~650 nm, Aₘₐₓ).[9][14]

  • Calculate Protein Concentration: The absorbance of the dye at 280 nm must be accounted for. A correction factor (CF) is used, which is the ratio of the dye's absorbance at 280 nm to its absorbance at its λₘₐₓ.

    • CF = A₂₈₀ of dye / Aₘₐₓ of dye (For Cy5, this is typically ~0.05)

    • Corrected A₂₈₀ = A₂₈₀ (conjugate) - (Aₘₐₓ (conjugate) x CF)

    • Protein Concentration (M) = Corrected A₂₈₀ / (εₚᵣₒₜₑᵢₙ x path length)

      • εₚᵣₒₜₑᵢₙ is the molar extinction coefficient of the protein (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).[10]

  • Calculate Dye Concentration:

    • Dye Concentration (M) = Aₘₐₓ (conjugate) / (εₐₗₑₓ x path length)

      • εₐₗₑₓ is the molar extinction coefficient of Sulfo-Cy5 (~250,000 M⁻¹cm⁻¹).

  • Calculate DOL:

    • DOL = [Dye Concentration] / [Protein Concentration]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low DOL / Low Labeling Efficiency - Inactive EDC due to hydrolysis.- Incorrect buffer pH.- Insufficient molar ratio of dye/reagents.- Presence of competing amine-containing substances (e.g., Tris, BSA) in the protein solution.- Use fresh, high-quality EDC; equilibrate to room temperature before opening.- Verify pH of activation (~6.0) and coupling (~7.5) buffers.- Optimize and increase the molar excess of dye, EDC, and Sulfo-NHS.- Ensure the protein is in an amine-free buffer before conjugation.
High DOL / Protein Precipitation - Molar ratio of dye to protein is too high.- Over-activation of carboxyl groups on the protein, leading to cross-linking.- Reduce the molar ratio of Sulfo-Cy5 in the reaction.- Ensure a two-step protocol is followed, removing excess EDC before adding the protein.
Poor Recovery After Purification - Protein precipitation during the reaction.- Non-specific binding of the conjugate to the purification column.- Check for precipitation during the reaction; if observed, reduce reagent concentrations.- Use a well-packed, appropriate size-exclusion column. Add a small amount of non-ionic detergent (e.g., 0.05% Tween-20) to buffers if aggregation is suspected.

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis with Sulfo-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of fluorescent dyes to peptides is a critical technique in biomedical research and drug development, enabling the visualization and tracking of peptides in various biological systems. Sulfo-Cy5, a bright and photostable cyanine (B1664457) dye, is an excellent choice for labeling peptides due to its high water solubility and strong emission in the far-red spectrum, which minimizes background fluorescence from biological samples.[][2] This document provides detailed application notes and protocols for the efficient incorporation of Sulfo-Cy5 onto peptides during solid-phase peptide synthesis (SPPS). The on-resin labeling approach offers advantages over solution-phase conjugation, including the use of excess reagents to drive the reaction to completion and simplified purification of the final labeled peptide.[3]

Key Considerations for On-Resin Sulfo-Cy5 Labeling

  • Site of Labeling: Sulfo-Cy5 is typically introduced at the N-terminus of the peptide or on the side chain of an amino acid, such as lysine (B10760008). N-terminal labeling is often preferred to avoid potential interference with the peptide's biological activity.

  • Orthogonal Protection Strategy: To achieve site-specific labeling on a lysine side chain, an orthogonal protecting group (e.g., Mtt, Dde) that can be selectively removed without cleaving the peptide from the resin is required.

  • Dye Stability: Sulfo-Cy5 is generally stable under the acidic conditions of trifluoroacetic acid (TFA) used for peptide cleavage from the resin.[4]

  • Solubility: Sulfo-Cy5 NHS ester, the reactive form of the dye, should be dissolved in an anhydrous solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) immediately before use to prevent hydrolysis.[]

Experimental Protocols

Protocol 1: On-Resin N-Terminal Labeling of Peptides with Sulfo-Cy5

This protocol describes the labeling of the N-terminus of a resin-bound peptide with Sulfo-Cy5 NHS ester.

Materials:

  • Peptide-resin with a free N-terminus

  • Sulfo-Cy5 NHS ester

  • Anhydrous Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine (B6355638) solution (20% in DMF) for Fmoc removal (if applicable)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))[5][6]

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection (if necessary): If the N-terminal amino acid is Fmoc-protected, treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (3-5 times), followed by DCM (3-5 times), and then DMF (3-5 times) to remove residual piperidine.

  • Dye Coupling:

    • Dissolve Sulfo-Cy5 NHS ester (1.5-2.0 equivalents relative to the resin substitution) in anhydrous DMF.

    • Add DIPEA (3-4 equivalents) to the dye solution.

    • Add the dye solution to the swollen resin.

    • Agitate the mixture at room temperature for 2-4 hours, protected from light. The progress of the reaction can be monitored by a Kaiser test (ninhydrin test), which should be negative upon completion.

  • Washing: After the coupling reaction is complete, wash the resin extensively with DMF (5-7 times) to remove all traces of unreacted dye and reagents. Follow with washes of DCM (3-5 times) and MeOH (3-5 times).

  • Drying: Dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Treat the dried resin with a freshly prepared cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS) for 2-3 hours at room temperature.[5][6]

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation: Precipitate the peptide by adding the TFA filtrate to cold diethyl ether.

  • Purification: Collect the precipitated peptide by centrifugation, wash with cold diethyl ether, and dry under vacuum. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[7][8]

Protocol 2: On-Resin Side-Chain Labeling of Peptides with Sulfo-Cy5

This protocol is for labeling a lysine side chain within the peptide sequence.

Procedure:

  • Peptide Synthesis: Synthesize the peptide on a solid support using standard Fmoc SPPS, incorporating a lysine residue protected with a selectively removable group (e.g., Fmoc-Lys(Mtt)-OH).

  • Selective Deprotection: Once peptide synthesis is complete, selectively remove the Mtt group from the lysine side chain by treating the resin with a solution of 1-5% TFA in DCM for short, repeated intervals. Monitor the deprotection to avoid premature cleavage of the peptide from the resin.

  • Washing: Neutralize the resin with a 10% solution of DIPEA in DMF and wash thoroughly with DCM and DMF.

  • Dye Coupling, Washing, Cleavage, and Purification: Proceed with steps 4-9 as described in Protocol 1.

Data Presentation

The yield and purity of Sulfo-Cy5 labeled peptides can be influenced by several factors, including the peptide sequence, the efficiency of the coupling reaction, and the purification process.

Table 1: Expected Yield and Purity of Sulfo-Cy5 Labeled Peptides

ParameterExpected RangeMethod of Analysis
Crude Peptide Yield 60-80%Gravimetric
Purity after HPLC >95%Analytical RP-HPLC
Final Yield 10-30%Gravimetric/UV-Vis

Note: The values presented are typical estimates and may vary depending on the specific peptide and experimental conditions.

Table 2: Characterization of Sulfo-Cy5 Labeled Peptides

AnalysisPurposeExpected Outcome
Analytical RP-HPLC Assess purity and retention time.[9][10]A single major peak corresponding to the labeled peptide.
Mass Spectrometry (e.g., MALDI-TOF, ESI-MS) Confirm the molecular weight of the labeled peptide.[11][12]The observed mass should match the calculated mass of the peptide plus the Sulfo-Cy5 dye.
UV-Vis Spectroscopy Quantify the peptide and determine the degree of labeling.Absorbance maxima around 280 nm (for aromatic amino acids) and ~647 nm for Sulfo-Cy5.

Visualizations

SPPS_Sulfo_Cy5_Workflow cluster_SPPS Solid-Phase Peptide Synthesis cluster_Labeling On-Resin Labeling cluster_Cleavage Cleavage & Purification Resin Resin Peptide_Resin Peptide Synthesis (Fmoc Chemistry) Resin->Peptide_Resin Deprotection N-terminal Fmoc Deprotection Peptide_Resin->Deprotection Coupling Sulfo-Cy5 NHS Ester + DIPEA in DMF Deprotection->Coupling Washing_1 Washing (DMF, DCM, MeOH) Coupling->Washing_1 Cleavage Cleavage from Resin (TFA Cocktail) Washing_1->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Analysis Analysis (MS, HPLC) Purification->Analysis

Caption: Workflow for on-resin N-terminal labeling of peptides with Sulfo-Cy5.

Side_Chain_Labeling Start Start with Peptide-Resin (Fmoc-Lys(Mtt)) Selective_Deprotection Selective Mtt Deprotection (Dilute TFA in DCM) Start->Selective_Deprotection Neutralization Neutralization & Washing (DIPEA, DCM, DMF) Selective_Deprotection->Neutralization Dye_Coupling Sulfo-Cy5 Coupling Neutralization->Dye_Coupling Final_Steps Washing, Cleavage, Purification & Analysis Dye_Coupling->Final_Steps

Caption: Logical steps for side-chain labeling of a lysine residue.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Sulfo-Cy5 Labeling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during Sulfo-Cy5 labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is Sulfo-Cy5 NHS ester, and what is its primary application?

Sulfo-Cy5 NHS ester is a water-soluble, far-red fluorescent dye that is commonly used for labeling proteins, peptides, and other biomolecules.[1][][3] The N-hydroxysuccinimide (NHS) ester group readily reacts with primary amino groups (-NH₂), such as the side chain of lysine (B10760008) residues and the N-terminus of proteins, to form a stable covalent amide bond.[3][4] Its water solubility makes it particularly useful for labeling proteins that may be sensitive to organic solvents.[5]

Q2: My Sulfo-Cy5 labeling efficiency is very low. What are the most common causes?

Low labeling efficiency is a frequent issue with several potential root causes. The most common culprits include:

  • Incorrect Reaction Buffer pH: The pH of the reaction buffer is critical. The optimal pH range for the reaction between an NHS ester and a primary amine is typically 7.2-8.5.[6]

  • Presence of Amine-Containing Buffers or Additives: Buffers containing primary amines, such as Tris or glycine (B1666218), will compete with the target protein for the Sulfo-Cy5 NHS ester, significantly reducing labeling efficiency.[6][7][8][9] Other substances like sodium azide (B81097) or thimerosal (B151700) can also interfere with the reaction.[7]

  • Hydrolyzed Dye: Sulfo-Cy5 NHS ester is sensitive to moisture.[4][10] If not stored and handled properly, the NHS ester group can hydrolyze, rendering the dye inactive.

  • Low Protein Concentration: The efficiency of the labeling reaction is significantly reduced if the protein concentration is less than 2 mg/mL.[7][8][9]

  • Suboptimal Molar Ratio of Dye to Protein: An inappropriate molar excess of the dye can lead to either under-labeling or over-labeling, which can cause protein precipitation or fluorescence quenching.[11]

Q3: How should I store and handle my Sulfo-Cy5 NHS ester to maintain its reactivity?

Proper storage and handling are crucial to prevent the hydrolysis of the NHS ester.

  • Unopened Dye: Store the vial desiccated at -20°C and protected from light.[4][5][8]

  • Dye Stock Solution: After dissolving in an anhydrous solvent like DMSO or DMF, it is best to use the solution immediately.[4] For short-term storage, aliquot the solution into single-use volumes and store at -20°C for no more than two weeks, protected from moisture and light.[4][7][12] Avoid repeated freeze-thaw cycles.[7][8]

  • Handling: Before opening, allow the vial to warm to room temperature to prevent moisture condensation.[4] Always wear appropriate personal protective equipment, as the dye is intensely colored and reactive.[4]

Q4: Can I use a protein sample that contains stabilizing proteins like BSA or gelatin?

No, it is not recommended. Proteins like bovine serum albumin (BSA) or gelatin contain primary amines and will compete with your target protein for labeling, leading to poor and inconsistent results.[7] Your protein of interest should be highly purified before labeling.

Q5: What is the Degree of Substitution (DOS) and why is it important?

The Degree of Substitution (DOS), or dye-to-protein ratio, represents the average number of dye molecules conjugated to a single protein molecule.[13] It is a critical parameter for characterizing the labeled conjugate.[7]

  • Low DOS: Results in a weaker fluorescence signal.[7]

  • High DOS: Can lead to fluorescence quenching (reduced signal) and may cause the protein to aggregate and precipitate.[4][7][11] It can also potentially affect the biological activity of the protein.[7] For most antibodies, an optimal DOS is typically between 2 and 10.[7]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues leading to low Sulfo-Cy5 labeling efficiency.

Problem: Low or No Fluorescence Signal After Labeling

Potential Cause 1: Incorrect Reaction Buffer Conditions

Specific Issue Recommended Solution
Incorrect pH Verify the pH of your protein solution before adding the dye. The optimal pH range is 8.2-8.5.[4][13][14] Adjust the pH using a non-amine-containing buffer like 1 M sodium bicarbonate.[7][8][9]
Amine-Containing Buffers Ensure your buffer is free of primary amines (e.g., Tris, glycine).[6][7][8][9] If necessary, perform a buffer exchange using dialysis or a desalting column into an appropriate buffer like PBS (phosphate-buffered saline) at pH 7.2-7.4, and then adjust the pH for the reaction.[7]

Potential Cause 2: Inactive or Degraded Sulfo-Cy5 NHS Ester

Specific Issue Recommended Solution
Dye Hydrolysis Always use fresh, anhydrous DMSO or DMF to prepare the dye stock solution immediately before use.[4][7] Ensure the dye is stored properly at -20°C, desiccated, and protected from light.[4][5][8]
Lot-to-Lot Variability If you suspect an issue with a new lot of dye, consider testing it against a previous lot that is known to work, if available.[15][16]

Potential Cause 3: Suboptimal Protein and Dye Concentrations

Specific Issue Recommended Solution
Low Protein Concentration For optimal labeling, the protein concentration should be in the range of 2-10 mg/mL.[7][8][9] If your protein is too dilute, concentrate it using an appropriate method.
Incorrect Molar Ratio The optimal molar ratio of dye to protein can vary. A starting point of a 10:1 molar excess of dye is often recommended.[7][8][9] You may need to optimize this by testing ratios such as 5:1, 15:1, and 20:1.[7]

Potential Cause 4: Protein-Specific Issues

Specific Issue Recommended Solution
Protein Impurities Ensure your protein is of high purity. Remove any stabilizing proteins (e.g., BSA, gelatin) or interfering substances (e.g., sodium azide) before labeling.[7]
Inaccessible Amines The primary amines on your protein may be sterically hindered and not accessible to the dye. While difficult to address, minor changes in buffer composition (that do not interfere with the reaction) could potentially alter protein conformation slightly.
Protein Precipitation Over-labeling can lead to protein aggregation and precipitation.[4] If you observe a precipitate, centrifuge the sample and check for fluorescence in the pellet. To avoid this, try using a lower dye-to-protein molar ratio.[4]

Experimental Protocols

Key Experimental Parameters
ParameterRecommended Value/ConditionNotes
Reaction pH 8.2 - 8.5Critical for efficient labeling.[4][14]
Reaction Buffer Amine-free (e.g., 0.1 M Sodium Bicarbonate)Buffers like Tris and glycine are incompatible.[6][7]
Protein Concentration 2 - 10 mg/mLLower concentrations significantly reduce efficiency.[7][8][9]
Dye Solvent Anhydrous DMSO or DMFPrepare fresh immediately before use.[7]
Dye:Protein Molar Ratio 5:1 to 20:1Start with 10:1 and optimize for your specific protein.[7]
Reaction Time 30 - 60 minutesCan be optimized; longer times may increase labeling but also hydrolysis.[7]
Reaction Temperature Room TemperatureCan be performed at 4°C overnight to potentially reduce hydrolysis.[6]
Detailed Protocol for Sulfo-Cy5 Labeling of an Antibody

This protocol provides a general guideline for labeling an antibody with Sulfo-Cy5 NHS ester. Optimization may be required for your specific protein.

1. Preparation of Protein Solution: a. Your antibody should be in an amine-free buffer (e.g., 1X PBS). If it is in a buffer containing Tris or glycine, you must perform a buffer exchange via dialysis or a desalting column.[7] b. The antibody concentration should be between 2-10 mg/mL for optimal results.[7][8][9] c. Add 1/10th volume of 1 M sodium bicarbonate buffer (pH 8.3-8.5) to the antibody solution to raise the pH to the optimal range for labeling.[17]

2. Preparation of Sulfo-Cy5 NHS Ester Stock Solution: a. Allow the vial of Sulfo-Cy5 NHS ester to warm to room temperature before opening. b. Add the appropriate volume of anhydrous DMSO to create a 10 mM stock solution.[7] Mix well by vortexing. This solution should be used immediately.

3. Labeling Reaction: a. Calculate the volume of the 10 mM dye stock solution needed to achieve the desired dye-to-protein molar ratio (e.g., 10:1). b. Add the calculated volume of the dye stock solution to the pH-adjusted antibody solution while gently vortexing.[4] c. Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.[7] Gentle shaking or rotation during incubation is recommended.

4. Purification of the Labeled Antibody: a. Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) according to the manufacturer's instructions. b. Equilibrate the column with 1X PBS, pH 7.2-7.4. c. Apply the reaction mixture to the top of the column. d. Elute the labeled antibody with 1X PBS. The first colored fraction to elute will be the labeled antibody. The second, slower-moving colored fraction will be the free, unreacted dye. e. Collect the fractions containing the labeled antibody.

5. Determination of Degree of Substitution (DOS): a. Measure the absorbance of the purified conjugate at 280 nm (for the protein) and 651 nm (for Sulfo-Cy5).[7] b. Calculate the protein concentration and the DOS using the appropriate formulas, taking into account the extinction coefficients of the antibody and the dye, and the correction factor for the dye's absorbance at 280 nm.

Visualizations

Caption: Chemical reaction of Sulfo-Cy5 NHS ester with a primary amine.

Troubleshooting_Workflow Troubleshooting Workflow for Low Labeling Efficiency start Start: Low Labeling Efficiency check_buffer Check Buffer: 1. pH (8.2-8.5)? 2. Amine-free? start->check_buffer adjust_buffer Action: - Adjust pH - Buffer exchange (dialysis) check_buffer->adjust_buffer No check_dye Check Dye: 1. Stored correctly? 2. Fresh stock solution? check_buffer->check_dye Yes adjust_buffer->check_buffer prepare_fresh_dye Action: - Use fresh dye - Prepare new stock in anhydrous DMSO check_dye->prepare_fresh_dye No check_concentrations Check Concentrations: 1. Protein > 2 mg/mL? 2. Optimal molar ratio? check_dye->check_concentrations Yes prepare_fresh_dye->check_dye adjust_concentrations Action: - Concentrate protein - Optimize dye:protein ratio check_concentrations->adjust_concentrations No check_protein Check Protein: 1. High purity? 2. No interfering substances? check_concentrations->check_protein Yes adjust_concentrations->check_concentrations purify_protein Action: - Purify protein - Remove BSA, azide, etc. check_protein->purify_protein No success Success: Optimal Labeling check_protein->success Yes purify_protein->check_protein

References

Optimizing Signal-to-Noise with Sulfo-Cy5 Dyes: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the signal-to-noise ratio in experiments utilizing Sulfo-Cy5 dyes.

Frequently Asked Questions (FAQs)

Q1: What is Sulfo-Cy5 dye and what are its primary advantages?

Sulfo-Cy5 is a water-soluble, far-red fluorescent dye known for its bright fluorescence, high photostability, and low background interference.[1] Its key advantages include:

  • High Water Solubility: The presence of sulfonate groups enhances its solubility in aqueous buffers, reducing the need for organic solvents and minimizing dye aggregation.[][3][4]

  • Bright Fluorescence: It exhibits a high extinction coefficient and a good quantum yield, resulting in a strong fluorescent signal.[][5]

  • Low Nonspecific Binding: The charged sulfonate groups help to reduce nonspecific binding to biomolecules.[]

  • Far-Red Emission: Its emission in the far-red spectrum (around 662-672 nm) helps to avoid natural autofluorescence from biological samples, which is more prominent in the blue and green regions, thus improving the signal-to-noise ratio.[1][3]

Q2: What are the optimal spectral properties for Sulfo-Cy5?

The spectral properties of Sulfo-Cy5 make it compatible with common laser lines, such as the 633 nm HeNe or 647 nm Kr/Ar lasers.[3]

PropertyValue
Excitation Maximum (Ex)~646 - 651 nm[1][3][6]
Emission Maximum (Em)~662 - 672 nm[1][][3]
Extinction Coefficient (ε)~271,000 cm⁻¹M⁻¹[]
Quantum Yield (Φ)~0.28[]

Q3: What does the "Sulfo" in Sulfo-Cy5 signify?

The "Sulfo" indicates the presence of one or more sulfonate (SO₃⁻) groups.[4] This sulfonation significantly increases the water solubility of the dye, which is advantageous for labeling biomolecules in aqueous environments and helps to reduce aggregation and non-specific binding.[3][4]

Q4: Can Sulfo-Cy5 be used for live-cell imaging?

Sulfo-Cy5 is generally considered cell-impermeable due to its charged sulfonate groups, which prevent it from crossing intact plasma membranes at physiological pH.[4] This makes it well-suited for labeling cell surface proteins but not for intracellular targets in live cells.[4]

Troubleshooting Guides

Issue 1: High Background or Non-Specific Staining

High background fluorescence can obscure the specific signal, leading to a poor signal-to-noise ratio.

Possible Causes & Solutions:

CauseRecommended Solution
Antibody concentration too high Perform a titration experiment to determine the lowest effective concentration of the Sulfo-Cy5 conjugated antibody that provides a strong specific signal with minimal background.[3][7]
Insufficient washing Increase the number and/or duration of wash steps after incubation with the labeled antibody.[3] Using a wash buffer containing a mild detergent like Tween-20 can also be beneficial.[3]
Non-specific binding of the dye The inherent properties of cyanine (B1664457) dyes can sometimes lead to non-specific binding, particularly to cell types like monocytes and macrophages.[8][9] Using a specialized blocking buffer can help mitigate this issue.[9]
Autofluorescence of the sample Biological samples can exhibit natural autofluorescence.[3][8] Using a far-red dye like Sulfo-Cy5 already helps to minimize this.[3] If autofluorescence is still an issue, consider using autofluorescence quenching kits.[10]
Presence of free dye Unconjugated Sulfo-Cy5 dye in the antibody solution can bind non-specifically. Ensure that the purification step after labeling is thorough to remove all free dye.[3]
Over-fixation of cells/tissues Aldehyde-based fixatives like formaldehyde (B43269) can increase autofluorescence.[8][10] Optimize fixation time and concentration, or consider alternative fixatives like cold methanol.[8]

Troubleshooting Workflow for High Background

A High Background Observed B Titrate Antibody Concentration A->B C Increase Wash Steps (Number & Duration) A->C D Optimize Blocking Step (Buffer & Time) A->D G Problem Resolved? B->G C->G D->G E Check for Autofluorescence (Unstained Control) F Verify Conjugate Purity (Remove Free Dye) E->F H Review Fixation Protocol F->H G->E No J Successful Staining G->J Yes I Consider Autofluorescence Quenching H->I I->J

Caption: Logical workflow for troubleshooting high background staining.

Issue 2: Weak or No Signal

A faint or absent signal can be due to a variety of factors, from the labeling process to the imaging setup.

Possible Causes & Solutions:

CauseRecommended Solution
Low Degree of Labeling (DOL) The ratio of dye molecules to protein is too low. Optimize the molar ratio of Sulfo-Cy5 NHS ester to your protein during the conjugation reaction.[11] A common starting point is a 10:1 molar ratio.[3]
High Degree of Labeling (DOL) Excessive labeling can lead to fluorescence quenching, where the dye molecules interact and reduce the overall signal.[11] It's crucial to find the optimal DOL, typically between 3 and 7 for antibodies.[3]
Protein concentration too low for labeling For efficient labeling, the protein concentration should ideally be between 2-10 mg/mL.[6][12] Lower concentrations can significantly reduce labeling efficiency.[6][12]
Incorrect imaging settings Ensure you are using the correct excitation laser (e.g., 633 nm or 647 nm) and an appropriate emission filter (e.g., 660/20 bandpass filter) for Sulfo-Cy5.[3]
Photobleaching Sulfo-Cy5 is relatively photostable, but prolonged exposure to intense light can cause it to fade.[5] Use appropriate anti-fade mounting media and minimize light exposure.
Low target abundance If the target protein is expressed at low levels, consider using a signal amplification strategy, such as an indirect immunofluorescence approach with a Sulfo-Cy5 labeled secondary antibody.[3]
Dye aggregation Although Sulfo-Cy5 is water-soluble, high concentrations or the presence of certain salts can promote aggregation, which can quench fluorescence.[13][14] Ensure proper storage and handling of the dye and conjugates.

Signal Amplification Strategy

cluster_direct Direct Detection cluster_indirect Indirect Detection (Signal Amplification) A Target Antigen B Primary Antibody -Sulfo-Cy5 A->B C Target Antigen D Unlabeled Primary Antibody C->D E Secondary Antibody -Sulfo-Cy5 D->E

Caption: Comparison of direct vs. indirect detection methods.

Experimental Protocols

Protocol 1: Antibody Labeling with Sulfo-Cy5 NHS Ester

This protocol provides a general guideline for conjugating Sulfo-Cy5 NHS ester to an antibody. Optimization may be required for specific proteins.

1. Preparation of Solutions:

  • Protein Solution:

    • The antibody should be in an amine-free buffer (e.g., 1X PBS, pH 7.2-7.4).[6] Buffers containing Tris or glycine (B1666218) will interfere with the labeling reaction.[6]

    • The antibody concentration should be between 2-10 mg/mL for optimal labeling.[6][12]

    • Adjust the pH of the protein solution to 8.5-9.0 using 1 M sodium bicarbonate.[6][12]

  • Dye Stock Solution:

    • Allow the vial of Sulfo-Cy5 NHS ester to warm to room temperature before opening.

    • Dissolve the dye in anhydrous DMSO to a concentration of 10 mM.[6] This solution should be used promptly.[3]

2. Conjugation Reaction:

  • A common starting molar ratio of dye to antibody is 10:1.[3][15] This ratio may need to be optimized (e.g., testing 5:1, 15:1, and 20:1).[6][15]

  • Add the calculated volume of the Sulfo-Cy5 stock solution to the antibody solution while gently vortexing.[3]

  • Incubate the reaction at room temperature for 1 hour, protected from light.[3][15]

3. Purification of the Conjugate:

  • Separate the labeled antibody from the unconjugated free dye using a desalting or spin column (e.g., Sephadex G-25).[3][6]

  • Equilibrate the column with a suitable storage buffer, such as 1X PBS.

  • Collect the fractions containing the brightly colored conjugate.

4. Determination of Degree of Labeling (DOL):

  • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and ~650 nm (for Sulfo-Cy5).[6]

  • The DOL can be calculated using the following formula:

    • DOL = (A_max of dye × ε_protein) / ( (A_280 - A_max of dye × CF) × ε_dye )

    • Where CF is the correction factor for the dye's absorbance at 280 nm.

Antibody Labeling Workflow

A Prepare Antibody Solution (2-10 mg/mL, pH 8.5-9.0) C Combine Antibody and Dye (e.g., 10:1 molar ratio) A->C B Prepare Sulfo-Cy5 NHS Ester (10 mM in DMSO) B->C D Incubate 1 hour at RT (Protect from light) C->D E Purify Conjugate (Spin Column) D->E F Characterize Conjugate (Measure DOL) E->F G Store Conjugate Properly F->G

Caption: Step-by-step workflow for antibody conjugation with Sulfo-Cy5.

References

reducing non-specific binding of Sulfo-Cy5 conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific binding of Sulfo-Cy5 conjugates in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding of Sulfo-Cy5 conjugates and why is it a problem?

Q2: What are the common causes of high background fluorescence with Sulfo-Cy5 conjugates?

Several factors throughout an experimental workflow can contribute to high background fluorescence:

  • Hydrophobic Interactions: Cyanine dyes, including Cy5, can be hydrophobic and tend to interact non-specifically with cellular components.[3][4] The sulfonation of Cy5 to create Sulfo-Cy5 increases its water solubility but does not completely eliminate non-specific binding.[4][]

  • Ionic Interactions: Electrostatic interactions between the charged Sulfo-Cy5 dye and cellular molecules can lead to non-specific attachment.[1]

  • Antibody Concentration: Using too high a concentration of the primary or secondary antibody can increase the likelihood of non-specific binding.[1][6][7]

  • Inadequate Blocking: Failure to effectively block non-specific binding sites on cells or tissues allows the Sulfo-Cy5 conjugate to adhere to unintended locations.[1][7]

  • Insufficient Washing: Inadequate washing steps may not effectively remove all unbound conjugates, contributing to the background signal.[1][8]

  • Fixation and Permeabilization: The choice of fixative and permeabilization agents can alter cellular structures and expose non-specific binding sites.[1][9] For instance, aldehyde-based fixatives can increase autofluorescence.[1]

  • Probe Aggregation: Fluorescent probes can sometimes form aggregates, which may bind non-specifically to cellular structures.[2]

Troubleshooting Guides

Issue: High Background Staining

High background fluorescence is a common issue when using Sulfo-Cy5 conjugates. The following troubleshooting guide provides a systematic approach to identify and resolve the source of the problem.

Troubleshooting Workflow

Troubleshooting_High_Background cluster_steps Troubleshooting Steps start High Background Observed check_controls 1. Review Controls (Secondary only, unstained sample) start->check_controls optimize_ab 2. Optimize Antibody Concentration (Perform titration) check_controls->optimize_ab If secondary only control is high or to improve signal-to-noise optimize_blocking 3. Optimize Blocking Step optimize_ab->optimize_blocking If background persists optimize_washing 4. Optimize Washing Steps optimize_blocking->optimize_washing If background persists check_buffers 5. Check Buffer Composition optimize_washing->check_buffers If background persists consider_dye_properties 6. Consider Dye-Specific Issues check_buffers->consider_dye_properties If background persists resolution Reduced Background consider_dye_properties->resolution Implement specialized blockers if necessary

Caption: A stepwise workflow for troubleshooting high background fluorescence.

Step 1: Review Your Controls

  • Secondary Antibody Only Control: Stain a sample with only the Sulfo-Cy5 conjugated secondary antibody. If you observe high background, the secondary antibody is likely binding non-specifically.[6][10]

  • Unstained Sample Control: Examine an unstained sample to assess the level of autofluorescence.[8] Some tissues and cells naturally fluoresce, which can be mistaken for a positive signal.[1][11]

Step 2: Optimize Antibody Concentrations

Using an excessive concentration of primary or secondary antibodies is a frequent cause of non-specific binding.[1][7]

  • Recommendation: Perform a titration experiment to determine the optimal dilution for both your primary and Sulfo-Cy5 conjugated secondary antibodies. The ideal dilution will provide a strong specific signal with minimal background.[8]

Experimental Protocol: Antibody Titration

  • Prepare a series of dilutions for your primary antibody (e.g., 1:100, 1:250, 1:500, 1:1000, 1:2000).[8]

  • Prepare identical samples for each dilution.

  • Perform all pre-incubation steps (e.g., fixation, permeabilization, blocking) as you normally would.[8]

  • Incubate each sample with a different primary antibody dilution for the standard amount of time.[8]

  • Wash the samples thoroughly to remove unbound primary antibody.[8]

  • Incubate all samples with the same concentration of the Sulfo-Cy5 conjugated secondary antibody.

  • Wash, mount, and image all samples using the exact same microscope settings (e.g., exposure time, laser power).[8]

  • Compare the images to identify the dilution that provides the best signal-to-noise ratio.

  • Repeat the process to titrate the secondary antibody concentration if necessary.

Step 3: Optimize the Blocking Step

The blocking step is crucial for preventing non-specific antibody binding by saturating non-specific binding sites.

  • Recommendation: Ensure you are using an appropriate blocking agent and an adequate incubation time.

Blocking AgentRecommended ConcentrationNotes
Normal Serum 5-10% in PBS-TThe serum should be from the same species as the host of the secondary antibody.[12]
Bovine Serum Albumin (BSA) 1-5% in PBS-TUse high-purity, IgG-free BSA to avoid cross-reactivity with secondary antibodies.
Non-fat Dry Milk 1% in PBS-TNot recommended for detecting phosphorylated proteins due to high phosphoprotein content.
Fish Gelatin Varies by manufacturerCan be a good alternative to avoid cross-reactivity with anti-goat or anti-bovine secondary antibodies.[13]

Experimental Protocol: Optimizing Blocking Conditions

  • Prepare your samples as usual up to the blocking step.

  • Test different blocking agents from the table above.

  • Vary the blocking incubation time, for example, from 30 minutes to 2 hours at room temperature.[8]

  • Proceed with your standard immunofluorescence protocol for primary and secondary antibody incubations.

  • Image and compare the results to determine which blocking agent and incubation time yield the lowest background.

Step 4: Optimize Washing Steps

Thorough washing is essential to remove unbound antibodies and reduce background.[8]

  • Recommendation: Increase the number and/or duration of wash steps after both primary and secondary antibody incubations. Adding a non-ionic detergent to the wash buffer can also help.[8]

ComponentRecommended ConcentrationPurpose
Tween 20 or Triton X-100 0.05-0.1% in PBSReduces non-specific hydrophobic interactions.

Step 5: Check Your Buffer Composition

The composition of your antibody diluent and wash buffers can influence non-specific binding.

  • Recommendation:

    • Add Detergents: Include a non-ionic detergent like Tween 20 or Triton X-100 in your antibody diluent and wash buffers to minimize hydrophobic interactions.

    • Increase Ionic Strength: For some applications, increasing the salt concentration (e.g., with NaCl) of the antibody diluent can reduce non-specific ionic interactions.[14] However, this is not recommended for monoclonal antibodies as it may affect binding affinity.

Step 6: Consider Dye-Specific Issues

Key Factors in Non-Specific Binding

The following diagram illustrates the interplay of factors that can contribute to non-specific binding of Sulfo-Cy5 conjugates.

Non_Specific_Binding_Factors cluster_causes Primary Causes cluster_protocol Contributing Protocol Factors main Non-Specific Binding of Sulfo-Cy5 Conjugates hydrophobic Hydrophobic Interactions (Dye Property) main->hydrophobic ionic Ionic Interactions (Dye & Sample Charges) main->ionic fc_receptor Fc Receptor Binding (Antibody Property) main->fc_receptor ab_conc High Antibody Concentration main->ab_conc blocking Inadequate Blocking main->blocking washing Insufficient Washing main->washing

Caption: Key factors contributing to non-specific binding.

References

Technical Support Center: Sulfo-Bis-(N,N'-carboxylic acid)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sulfo-Bis-(N,N'-carboxylic acid)-Cy5. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help researchers and drug development professionals optimize their experiments and address challenges related to the photostability of this fluorescent dye.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a water-soluble, far-red fluorescent dye known for its high photostability and bright fluorescence.[1] Its sulfonate groups enhance water solubility, making it ideal for labeling proteins, nucleic acids, and other biomolecules in aqueous environments.[1] Common applications include fluorescence microscopy, flow cytometry, in vivo imaging, and bioconjugation.[1]

Q2: What are the spectral properties of Sulfo-Cy5 dyes?

Sulfo-Cy5 dyes typically have an excitation maximum around 646-649 nm and an emission maximum around 662-672 nm.[1][][3] They are characterized by a high extinction coefficient and a good quantum yield, contributing to their bright signal.[][4]

Q3: What is photobleaching and why is it a concern with fluorescent dyes like Cy5?

Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of its ability to fluoresce.[5] This occurs when the dye is exposed to excitation light, particularly in the presence of molecular oxygen.[5][6] For researchers, photobleaching results in a diminished fluorescent signal over time, which can compromise the quality and quantitative accuracy of imaging and detection experiments, especially those requiring long or intense light exposure.[5]

Q4: How does the chemical environment affect the stability of Sulfo-Cy5?

The local chemical environment can significantly influence the photostability of cyanine (B1664457) dyes. Factors such as pH, the presence of oxidizing agents, and the concentration of molecular oxygen can accelerate photobleaching.[5][6] For instance, Cy5 dyes are generally more stable in a slightly basic environment (pH 7.5-8.0) and can be sensitive to highly acidic or basic conditions.[7] The presence of thiols in the medium can cause Sulfo-Cyanine5 to "blink" under intense laser irradiation, a property utilized in STORM super-resolution microscopy.[4]

Q5: Are there more photostable alternatives to Cy5 in the same spectral range?

Yes, several alternative dyes offer improved photostability in the far-red spectrum. Dyes like Alexa Fluor 647 are well-known for their enhanced brightness and photostability compared to traditional Cy5 dyes.[5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Rapid loss of fluorescent signal during imaging Photobleaching due to high laser power, long exposure times, or the presence of oxygen.[5][8]- Reduce Laser Power: Use the lowest laser intensity that provides an adequate signal-to-noise ratio.[5] - Minimize Exposure Time: Use the shortest possible exposure time for image acquisition. - Use Antifade Reagents: Incorporate a commercial antifade mounting medium or oxygen scavenging system into your imaging buffer to reduce the effects of reactive oxygen species.[5][6] - Optimize Imaging Buffer: Ensure the pH of your imaging buffer is optimal for dye stability (around 7.5).[5]
High background or non-specific staining Excess unbound dye or non-specific binding of the dye-conjugate.- Purify the Conjugate: Ensure that all non-reacted dye is removed after labeling using techniques like gel filtration or dialysis.[9] - Use Blocking Agents: For immunofluorescence, use appropriate blocking buffers (e.g., BSA or serum) to minimize non-specific antibody binding. - Include Proper Controls: Use a secondary antibody-only control to check for non-specific binding of the Cy5-conjugate.[10]
Low fluorescent signal Inefficient labeling of the target molecule or sub-optimal imaging conditions .- Optimize Labeling Ratio: Determine the optimal dye-to-protein ratio for your specific protein to avoid under- or over-labeling.[9] - Check Filter Sets: Ensure you are using the correct filter set for Cy5 (Excitation: ~620-650 nm, Emission: ~660-720 nm).[10] - Verify Protein Concentration: Ensure the protein concentration is adequate for efficient labeling (typically >2 mg/mL).[9]
Unexpected appearance of signal in other channels (e.g., green channel) Photoconversion of Cy5 to a species that fluoresces at a shorter wavelength (e.g., Cy3).- Minimize Light Exposure: Protect dye solutions and labeled samples from ambient light during preparation and storage.[11] Ambient light can induce photoconversion of Cy5.[11] - Use Sequential Imaging: When performing multi-color imaging, acquire the Cy5 signal first to minimize exposure to other excitation wavelengths.

Quantitative Data Summary

The following table summarizes the key spectral and photophysical properties of Sulfo-Cy5 derivatives.

PropertyValueReference
Excitation Maximum (λex) ~646 - 649 nm[1][][3]
Emission Maximum (λem) ~662 - 672 nm[1][][3]
Molar Extinction Coefficient (ε) ~271,000 cm⁻¹M⁻¹[][3]
Fluorescence Quantum Yield (Φ) ~0.2 - 0.28[][3]
Stokes Shift ~16 nm[1]

Experimental Protocols

Protocol 1: Assessing Photobleaching of Sulfo-Cy5 Conjugates

This protocol outlines a method to quantify the photobleaching rate of a Sulfo-Cy5-labeled protein immobilized on a glass surface.

1. Sample Preparation: a. Prepare a solution of your Sulfo-Cy5 labeled protein (e.g., an antibody) in a suitable buffer (e.g., PBS, pH 7.4). b. Immobilize the labeled protein onto a clean glass coverslip or a well of a glass-bottom plate. c. Mount the coverslip using an appropriate imaging buffer. For comparison, prepare identical samples with and without an antifade reagent.

2. Microscope Setup: a. Use a fluorescence microscope (e.g., confocal or TIRF) equipped with a laser line suitable for Cy5 excitation (e.g., 633 nm or 647 nm). b. Set the laser power to a constant level that is representative of your typical imaging experiments. c. Select an appropriate emission filter for Cy5 (e.g., a 660-720 nm bandpass filter). d. Define a region of interest (ROI) for image acquisition.

3. Image Acquisition: a. Acquire a time-lapse series of images of the same ROI. b. Use a constant exposure time and frame rate throughout the experiment. For example, acquire an image every 5 seconds for a total duration of 5-10 minutes.

4. Data Analysis: a. Measure the mean fluorescence intensity within the ROI for each image in the time series. b. Correct for background fluorescence by subtracting the mean intensity of a region without any labeled molecules. c. Normalize the intensity values to the initial intensity (at time t=0). d. Plot the normalized fluorescence intensity as a function of time. The rate of decay of this curve represents the photobleaching rate.

Protocol 2: General Protein Labeling with Sulfo-Cy5 NHS Ester

This protocol provides a general procedure for conjugating a Sulfo-Cy5 NHS ester to a protein containing primary amines.

1. Prepare Protein Solution: a. Dissolve the protein to be labeled in an amine-free buffer at a pH of 8.0-9.0 (e.g., 0.1 M sodium bicarbonate buffer). The recommended protein concentration is 2-10 mg/mL.[9] b. If the protein is in a buffer containing primary amines (e.g., Tris or glycine), it must be dialyzed against the reaction buffer prior to labeling.[9]

2. Prepare Dye Stock Solution: a. Dissolve the Sulfo-Cy5 NHS ester in an anhydrous organic solvent such as DMSO or DMF to a concentration of 10 mM. b. This solution should be prepared fresh and protected from light.[9]

3. Run Conjugation Reaction: a. Add the reactive dye solution to the protein solution while gently vortexing. A common starting point is a 10:1 molar ratio of dye to protein.[9] b. Incubate the reaction for 1 hour at room temperature, protected from light.

4. Purify the Conjugate: a. Separate the labeled protein from the unreacted dye using a desalting column (e.g., Sephadex G-25) or through dialysis. b. Collect the fractions containing the brightly colored, labeled protein.

5. Determine Degree of Labeling (DOL): a. Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of the dye (~649 nm). b. Calculate the DOL using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.

Visualizations

photobleaching_pathway S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Excitation Light (hν) Bleached Bleached Dye (Non-fluorescent) S0->Bleached Reaction S1->S0 Fluorescence T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing O2 Molecular Oxygen (³O₂) T1->O2 Energy Transfer ROS Reactive Oxygen Species (e.g., ¹O₂) O2->ROS Generation

Caption: Simplified Jablonski diagram illustrating the photobleaching pathway of a fluorophore.

experimental_workflow cluster_prep Sample Preparation cluster_imaging Fluorescence Imaging cluster_analysis Data Analysis Labeling Label Target Molecule with Sulfo-Cy5 Purification Purify Conjugate Labeling->Purification Immobilization Immobilize Sample Purification->Immobilization Setup Microscope Setup (Laser, Filters) Immobilization->Setup Acquisition Image Acquisition Setup->Acquisition Quantification Intensity Quantification Acquisition->Quantification Issue Potential Issue: Photobleaching Acquisition->Issue Interpretation Data Interpretation Quantification->Interpretation Troubleshoot Troubleshooting: - Reduce Laser Power - Use Antifade Reagents - Minimize Exposure Issue->Troubleshoot Troubleshoot->Acquisition Optimize

Caption: Experimental workflow highlighting where photostability issues may arise.

References

Technical Support Center: Removal of Unconjugated Sulfo-Bis-(N,N'-carboxylic acid)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unconjugated Sulfo-Bis-(N,N'-carboxylic acid)-Cy5 from protein and antibody conjugates.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unconjugated Sulfo-Cy5 dye?

A1: Removing unconjugated dye is essential for accurate downstream applications.[1][2] Excess free dye can lead to high background signals, reduced sensitivity in assays, and inaccurate quantification of conjugation efficiency (dye-to-protein ratio).[2][3] For cellular imaging, unbound dye can lead to non-specific staining, obscuring the true localization of the labeled molecule.

Q2: What are the common methods for removing unconjugated Sulfo-Cy5?

A2: The most common methods leverage the size difference between the small dye molecule (MW of this compound is 823.8 g/mol ) and the much larger protein or antibody conjugate.[4] These methods include:

  • Dialysis: A passive method involving a semi-permeable membrane that allows small molecules like free dye to diffuse out while retaining the larger conjugate.[5]

  • Tangential Flow Filtration (TFF): A more rapid and scalable method that uses pressure and a semi-permeable membrane to separate molecules based on size.[6][7] It is particularly useful for concentrating the sample while simultaneously removing the free dye.[8][9]

  • Size Exclusion Chromatography (SEC) / Gel Filtration: A chromatographic technique that separates molecules based on their size as they pass through a column packed with a porous resin.[10][11][12] Larger molecules (the conjugate) elute first, while smaller molecules (the free dye) are retained longer.[10][11]

Q3: How do I choose the best removal method for my experiment?

A3: The choice of method depends on factors such as sample volume, concentration, desired purity, and available equipment. The following table summarizes key considerations for each method:

FeatureDialysisTangential Flow Filtration (TFF)Size Exclusion Chromatography (SEC)
Principle Passive diffusion across a semi-permeable membrane.[5]Pressure-driven separation across a semi-permeable membrane with cross-flow.[6][7]Separation based on hydrodynamic volume as molecules pass through a porous resin.[10][11]
Sample Volume Flexible, but can be cumbersome for very large or very small volumes.Ideal for a wide range of volumes, from milliliters to liters.[7]Best for small to medium volumes, though scalable.[13]
Processing Time Slow (can take 24-48 hours with multiple buffer changes).[5]Fast (minutes to hours).[9]Relatively fast (minutes to a few hours).
Sample Dilution Can result in significant sample dilution.[14]Can simultaneously concentrate the sample.[8][9]Can cause some dilution, depending on the column and protocol.[13]
Protein Recovery Generally high, but protein loss can occur due to non-specific binding to the membrane.Typically high recovery.High recovery, but can be affected by non-specific interactions with the resin.[13]
Scalability Limited scalability.Highly scalable for process-scale applications.[9]Scalable, but may require larger, more expensive columns.

Q4: What are the physicochemical properties of this compound that are relevant for its removal?

A4: Key properties include:

  • Molecular Weight: 823.8 g/mol .[4] This small size is the primary basis for its separation from much larger antibodies (typically ~150 kDa) and other proteins.

  • Solubility: It is a water-soluble dye.[4][15] This is advantageous for all aqueous-based removal methods.

  • Charge: The presence of sulfonate groups gives the molecule a net negative charge at neutral pH.[16] While size-based methods are most common, this charge could theoretically be exploited in ion-exchange chromatography, though this is less conventional for free dye removal.

Troubleshooting Guides

Issue 1: Incomplete removal of free dye after purification.

Possible Cause Recommended Solution
Insufficient processing time or buffer exchange (Dialysis). Increase the dialysis time and perform at least three to four buffer changes with a large volume of fresh buffer (at least 500 times the sample volume).[5]
Inadequate number of diavolumes (TFF). Perform additional diafiltration volumes (typically 5-7 diavolumes can remove >99% of small molecules).[9]
Poor column resolution or overloading (SEC). Ensure the column has the appropriate fractionation range for separating your conjugate from the small dye.[10][11] Avoid overloading the column with too much sample volume or protein mass, as this will decrease resolution.
Non-specific binding of dye to the protein. This can be difficult to resolve. Consider altering the buffer conditions (e.g., pH, ionic strength) during purification to disrupt these interactions.
Dye aggregation. While less common for sulfo-dyes, aggregation can increase the apparent size. Ensure the dye is fully dissolved before conjugation and that the purification buffer is optimal.

Issue 2: Low recovery of the protein/antibody conjugate.

Possible Cause Recommended Solution
Non-specific binding to the dialysis membrane, TFF cassette, or chromatography resin. Pre-block the membrane or resin with a solution of a non-interfering protein like BSA, if compatible with your downstream application. Consult the manufacturer's instructions for specific procedures. Adding a small amount of a non-ionic surfactant (e.g., Tween-20 at 0.01-0.05%) to the buffers can also help reduce non-specific binding.
Precipitation of the conjugate during purification. Ensure the buffer conditions (pH, ionic strength) are optimal for your protein's stability. Avoid harsh conditions and maintain a suitable protein concentration.
Using a membrane with an incorrect Molecular Weight Cut-Off (MWCO). For dialysis or TFF, use a membrane with an MWCO that is significantly smaller than your conjugate (e.g., 30 kDa MWCO for a 150 kDa antibody) but large enough to allow the free dye to pass through.
Sample loss during handling. Be mindful of sample transfers between steps. For small volumes, consider using spin columns for SEC to minimize loss.[13]

Experimental Protocols

Protocol 1: Removal of Unconjugated Sulfo-Cy5 by Dialysis

This protocol is suitable for small to medium sample volumes where processing time is not a critical factor.

Materials:

  • Dialysis tubing or cassette with an appropriate MWCO (e.g., 10-30 kDa).

  • Dialysis buffer (e.g., PBS, pH 7.4).

  • Large beaker (to hold a buffer volume at least 500 times the sample volume).

  • Magnetic stir plate and stir bar.

  • Cold room or refrigerator (4°C).

Procedure:

  • Prepare the dialysis membrane according to the manufacturer's instructions (this may involve pre-wetting).

  • Load the protein-dye conjugate solution into the dialysis tubing or cassette, ensuring no air bubbles are trapped.

  • Securely close the tubing or cassette.

  • Place the sealed dialysis unit into the beaker containing the cold dialysis buffer.

  • Place the beaker on a magnetic stir plate and stir gently at 4°C.

  • Allow dialysis to proceed for at least 4 hours.

  • Change the dialysis buffer. Repeat this step at least two more times, with one change being an overnight incubation.[5]

  • After the final buffer change, retrieve the dialysis unit and carefully remove the purified conjugate.

Protocol 2: Removal of Unconjugated Sulfo-Cy5 by Tangential Flow Filtration (TFF)

This protocol is ideal for larger volumes or when sample concentration is also desired.

Materials:

  • TFF system with a pump, reservoir, and pressure gauges.

  • TFF cassette or hollow fiber filter with an appropriate MWCO (e.g., 30 kDa).

  • Diafiltration buffer (e.g., PBS, pH 7.4).

Procedure:

  • Assemble and prepare the TFF system and membrane according to the manufacturer's protocol, including flushing with water and equilibration with buffer.

  • Add the protein-dye conjugate solution to the sample reservoir.

  • Begin recirculating the sample through the system at the recommended flow rate and pressure.

  • If concentration is desired, allow permeate to be removed until the target volume is reached.

  • Begin the diafiltration step by adding diafiltration buffer to the reservoir at the same rate as the permeate is being removed. This maintains a constant volume.[17]

  • Continue the diafiltration for 5-7 diavolumes to ensure complete removal of the unconjugated dye.[9]

  • Once diafiltration is complete, the purified and buffer-exchanged conjugate can be recovered from the system.

Protocol 3: Removal of Unconjugated Sulfo-Cy5 by Size Exclusion Chromatography (SEC)

This protocol is well-suited for high-resolution separation of small to medium sample volumes.

Materials:

  • SEC column (e.g., packed with Sephadex G-25 or equivalent).[11]

  • Chromatography system (FPLC) or gravity flow setup.

  • Elution buffer (e.g., PBS, pH 7.4), filtered and degassed.

Procedure:

  • Equilibrate the SEC column with at least two column volumes of elution buffer.

  • Load the protein-dye conjugate sample onto the column. The sample volume should not exceed the manufacturer's recommendation (typically 2-5% of the column volume for high-resolution separation).

  • Begin the elution with the buffer at a constant flow rate.

  • Monitor the column eluate using a UV detector (at 280 nm for protein and ~650 nm for Cy5).

  • The larger, labeled protein will pass through the column in the void volume and elute first as a distinct peak.

  • The smaller, unconjugated dye will be retained by the porous beads and elute later in a separate peak.

  • Collect the fractions corresponding to the first peak, which contains the purified conjugate.

Visualizing the Workflows

Dialysis_Workflow cluster_prep Preparation cluster_process Dialysis Process cluster_recovery Recovery Load_Sample Load Conjugate into Dialysis Unit Place_in_Buffer Place in Cold Buffer with Stirring Load_Sample->Place_in_Buffer Buffer_Change1 Change Buffer (after 4h) Place_in_Buffer->Buffer_Change1 Buffer_Change2 Change Buffer (after 4h) Buffer_Change1->Buffer_Change2 Buffer_Change3 Change Buffer (Overnight) Buffer_Change2->Buffer_Change3 Recover_Product Recover Purified Conjugate Buffer_Change3->Recover_Product

Caption: Workflow for removing unconjugated dye using dialysis.

TFF_Workflow cluster_prep Preparation cluster_process TFF Process cluster_recovery Recovery Equilibrate Equilibrate TFF System Load Load Conjugate Sample Equilibrate->Load Concentrate Concentrate Sample (Optional) Load->Concentrate Diafilter Diafilter with 5-7 Diavolumes Concentrate->Diafilter Recover Recover Purified Concentrated Conjugate Diafilter->Recover

Caption: Workflow for dye removal and concentration using TFF.

SEC_Workflow cluster_prep Preparation cluster_process SEC Process cluster_recovery Recovery Equilibrate Equilibrate SEC Column Load Load Conjugate Sample Equilibrate->Load Elute Elute with Buffer Load->Elute Monitor Monitor Elution (UV 280/650 nm) Elute->Monitor Collect Collect First Peak (Purified Conjugate) Monitor->Collect

Caption: Workflow for purifying conjugates via Size Exclusion Chromatography.

References

Sulfo-Cy5 Compounds: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage and handling of Sulfo-Cy5 compounds. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: How should I store Sulfo-Cy5 compounds?

Sulfo-Cy5 compounds, particularly reactive forms like NHS esters, are sensitive to temperature, light, and moisture. Proper storage is crucial to maintain their stability and reactivity.

  • Solid Form: Upon receipt, store the solid compound at -20°C, desiccated, and protected from light.[1][2][3][4][5] Some suppliers suggest that transportation at room temperature for up to three weeks is acceptable.[2][4][6]

  • Stock Solutions: It is recommended to prepare stock solutions in an anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[7][8] These stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light.[7][8][9] Once thawed, any unused portion of an aliquot should be used promptly or discarded. Extended storage of stock solutions can reduce the dye's activity.[7]

Q2: What is the recommended solvent for dissolving Sulfo-Cy5 compounds?

The choice of solvent depends on the specific Sulfo-Cy5 derivative and the intended application.

  • Sulfo-Cy5 NHS ester: This form is highly water-soluble due to its sulfonate groups, which is a key advantage for labeling proteins that may be sensitive to organic solvents.[1][2][10][] However, for creating concentrated stock solutions, anhydrous DMSO or DMF are commonly recommended.[3][7][8]

  • Sulfo-Cy5 carboxylic acid: This form is also readily soluble in water, as well as DMF and DMSO.[6][12]

Q3: What are the optimal pH conditions for labeling proteins with Sulfo-Cy5 NHS ester?

The NHS ester group reacts efficiently with primary amines (e.g., the side chain of lysine (B10760008) residues) under slightly alkaline conditions. The recommended pH for the labeling reaction is typically between 8.0 and 9.0.[7] A common choice is a sodium bicarbonate or phosphate (B84403) buffer at pH 8.5 ± 0.5.[7] The fluorescence of Sulfo-Cy5 conjugates is generally stable and pH-insensitive in the range of pH 4 to 10.[3][12]

Q4: Are there any substances that interfere with the labeling reaction?

Yes, certain buffers and additives can interfere with the conjugation of Sulfo-Cy5 NHS ester to proteins.

  • Amine-containing buffers: Buffers such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218) contain primary amines that will compete with the target protein for reaction with the NHS ester, significantly reducing labeling efficiency.[7] It is crucial to use amine-free buffers like phosphate-buffered saline (PBS), sodium bicarbonate, or HEPES.[7][13]

  • Other nucleophiles: Additives like sodium azide (B81097) and thimerosal, often used as preservatives, can also interfere with the labeling reaction and should be removed by dialysis or desalting column before starting the conjugation.[7]

Troubleshooting Guide

This guide addresses specific issues that users may encounter during their experiments with Sulfo-Cy5 compounds.

Problem Possible Cause Recommended Solution
Low or no fluorescence signal after labeling Inactive Dye: The Sulfo-Cy5 NHS ester may have been hydrolyzed due to moisture or improper storage.Use a fresh vial of the dye. Ensure stock solutions are prepared in anhydrous DMSO or DMF and stored in single-use aliquots at -20°C or -80°C, protected from light and moisture.[7][8]
Inefficient Labeling Reaction: The pH of the reaction buffer may be too low, or interfering substances may be present.Ensure the reaction buffer is at pH 8.0-9.0.[7] Remove any amine-containing buffers (e.g., Tris, glycine) or additives (e.g., sodium azide) from the protein solution by dialysis or buffer exchange.[7]
Low Protein Concentration: The efficiency of the conjugation reaction can be significantly reduced at protein concentrations below 2 mg/mL.[7]For optimal labeling, use a protein concentration in the range of 2-10 mg/mL.[7]
Photobleaching: The fluorophore may have been degraded by excessive exposure to light.Minimize the exposure of the dye and its conjugates to light during all handling, storage, and experimental steps.[2][4][6]
Unexpected precipitation of the conjugate Aggregation: High concentrations of the dye or a high degree of labeling (DOL) can lead to aggregation of the labeled protein.[][14]Optimize the dye-to-protein molar ratio to avoid over-labeling. A starting ratio of 10:1 is often recommended, with further optimization if necessary.[7] The charged sulfonate groups on Sulfo-Cy5 are designed to reduce aggregation.[] If aggregation persists, consider using a lower dye concentration or including additives like mild detergents in the purification and storage buffers.
Fluorescence quenching (lower than expected signal) High Degree of Labeling (DOL): Over-labeling can lead to self-quenching of the fluorophores.[15]The optimal DOL for most antibodies is typically between 2 and 10.[7] It is recommended to aim for a DOL of 6-8 for effective labeling.[7] Adjust the dye-to-protein ratio in the labeling reaction to achieve the desired DOL.
Presence of Quenchers: Certain substances in the buffer can quench the fluorescence of cyanine (B1664457) dyes. For example, the phosphine (B1218219) TCEP can reversibly quench Cy5 fluorescence.[16]Ensure that the final buffer for your labeled conjugate does not contain known quenching agents unless it is part of the experimental design.
Inconsistent results between experiments Repeated Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can degrade the dye.Aliquot stock solutions into single-use volumes to avoid freeze-thaw cycles.[7]
Variability in Water Quality: Impurities in water can affect the stability and performance of the dye.Use high-purity, deionized water for all buffers and solutions.

Experimental Protocols

Protein Labeling with Sulfo-Cy5 NHS Ester

This protocol provides a general guideline for labeling proteins with Sulfo-Cy5 NHS ester. Optimization may be required for specific proteins.[7]

Materials:

  • Protein to be labeled (in an amine-free buffer like PBS, pH 7.2-7.4)

  • Sulfo-Cy5 NHS ester

  • Anhydrous DMSO

  • Reaction Buffer (e.g., 1 M sodium bicarbonate, pH 8.5-9.0)

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in an amine-free buffer (e.g., PBS). If the protein solution contains Tris or glycine, it must be dialyzed against PBS.[7]

    • Adjust the protein concentration to 2-10 mg/mL for optimal labeling.[7]

    • Add the reaction buffer to adjust the pH of the protein solution to 8.5 ± 0.5.[7]

  • Prepare the Dye Stock Solution:

    • Allow the vial of Sulfo-Cy5 NHS ester to warm to room temperature before opening to prevent moisture condensation.

    • Add anhydrous DMSO to the vial to create a 10 mM stock solution.[7][8] Mix well by vortexing. This solution should be used promptly.[7]

  • Conjugation Reaction:

    • Add the calculated amount of the Sulfo-Cy5 NHS ester stock solution to the protein solution. A starting molar ratio of 10:1 (dye:protein) is recommended.[7]

    • Gently mix the reaction mixture and incubate at room temperature for 30-60 minutes, protected from light.[7]

  • Purification of the Conjugate:

    • Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25).

    • The first colored fraction to elute will be the Sulfo-Cy5 labeled protein.

  • Characterization of the Conjugate:

    • Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~646 nm (for Sulfo-Cy5).[1][7]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis p_prep Prepare Protein Solution (Amine-free buffer, pH 8.5) conjugation Conjugation Reaction (Room temp, 30-60 min, dark) p_prep->conjugation d_prep Prepare Dye Stock Solution (Anhydrous DMSO) d_prep->conjugation purify Purify Conjugate (Size-Exclusion Chromatography) conjugation->purify analyze Characterize Conjugate (Determine DOL) purify->analyze troubleshooting_logic cluster_causes Potential Causes node_sol Use fresh dye Store properly in aliquots Avoid moisture start Low/No Fluorescence Signal? cause1 Inactive Dye? start->cause1 Yes cause1->node_sol Solution cause2 Inefficient Labeling? cause1->cause2 No cause3 Photobleaching? cause2->cause3 No node_sol2 Check buffer pH (8.0-9.0) Remove interfering substances (Tris, azide) cause2->node_sol2 Yes node_sol3 Protect from light at all stages cause3->node_sol3 Yes

References

Sulfo-Cy5 for Live-Cell Imaging: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using Sulfo-Cy5 for live-cell imaging. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and key technical data to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Is Sulfo-Cy5 cell-permeable?

A1: No, Sulfo-Cy5 is a cell-impermeable fluorescent dye.[1] It contains negatively charged sulfonate groups that prevent it from crossing intact cell membranes at physiological pH.[1] This property makes it an excellent choice for specifically labeling cell surface proteins and other molecules on the exterior of live cells.[1]

Q2: What are the spectral properties of Sulfo-Cy5?

A2: Sulfo-Cy5 is a far-red fluorescent dye. Its spectral characteristics make it compatible with common laser lines and filter sets. The low autofluorescence of biological samples in this spectral region is a significant advantage.[2]

Q3: Can I use Sulfo-Cy5 for intracellular labeling in live cells?

A3: In its standard form, Sulfo-Cy5 is not suitable for labeling inside live cells due to its inability to cross the cell membrane.[1] If intracellular labeling is required, a cell-permeable dye should be chosen.

Q4: What is the difference between Sulfo-Cy5 and Cy5 NHS Ester?

A4: The primary difference lies in their water solubility and cell permeability. Sulfo-Cy5 contains sulfonate groups that make it highly water-soluble and cell-impermeable.[1] In contrast, Cy5 NHS Ester is more hydrophobic and can sometimes penetrate cell membranes, though it may lead to high background staining due to non-specific binding to lipid-rich structures.[1]

Q5: How stable is Sulfo-Cy5?

A5: Sulfo-Cy5 is known for its high photostability, which is advantageous for imaging experiments that require prolonged or repeated exposure to excitation light.[2][3]

Quantitative Data

For easy reference, the key photophysical and chemical properties of Sulfo-Cy5 are summarized in the table below.

PropertyValueReference
Excitation Maximum ~646 nm[1][2]
Emission Maximum ~662 nm[1][2]
Molar Extinction Coefficient ~271,000 cm⁻¹M⁻¹[]
Quantum Yield ~0.28[]
Recommended pH Range 3-10
Solubility Water-soluble[2][3]
Cell Permeability Impermeable[1]

Experimental Protocols

Protocol: Live-Cell Surface Protein Labeling with Sulfo-Cy5 NHS Ester

This protocol provides a step-by-step guide for labeling cell surface proteins on live cells using Sulfo-Cy5 NHS ester.

Materials:

  • Sulfo-Cy5 NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Live cells in culture

  • Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free

  • Cell culture medium appropriate for the cell line

  • Bovine Serum Albumin (BSA) or Fetal Bovine Serum (FBS) for quenching

  • Fluorescence microscope with appropriate filter sets for Cy5

Procedure:

  • Prepare Sulfo-Cy5 NHS Ester Stock Solution:

    • Allow the vial of Sulfo-Cy5 NHS ester to equilibrate to room temperature before opening.

    • Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO.

    • Vortex briefly to ensure the dye is fully dissolved.

    • Note: Prepare this solution fresh for each experiment as NHS esters are susceptible to hydrolysis.

  • Cell Preparation:

    • Culture cells to the desired confluency on a suitable imaging dish or plate.

    • Gently wash the cells twice with pre-warmed, Ca²⁺/Mg²⁺ free PBS to remove any residual serum proteins that could react with the NHS ester.

  • Labeling Reaction:

    • Prepare the labeling solution by diluting the Sulfo-Cy5 NHS ester stock solution in Ca²⁺/Mg²⁺ free PBS to the desired final concentration. A starting concentration of 1-5 µM is recommended, but this should be optimized for your specific cell type and application.

    • Remove the PBS from the cells and add the labeling solution, ensuring the entire cell monolayer is covered.

    • Incubate the cells at room temperature or 37°C for 15-30 minutes, protected from light. The optimal time and temperature should be determined empirically.

  • Quenching and Washing:

    • To stop the labeling reaction, remove the labeling solution and add a quenching buffer. This can be PBS containing 1% BSA or cell culture medium containing 10% FBS. The primary amines in the proteins will react with and inactivate any remaining NHS ester.

    • Incubate for 5-10 minutes at room temperature.

    • Wash the cells three times with fresh, pre-warmed cell culture medium to remove any unbound dye.

  • Imaging:

    • Replace the wash medium with fresh, pre-warmed imaging medium (e.g., phenol (B47542) red-free medium).

    • Image the cells using a fluorescence microscope equipped with appropriate excitation and emission filters for Cy5 (Excitation: ~640 nm, Emission: ~680 nm).

Troubleshooting Guide

This section addresses common issues that may arise during live-cell imaging with Sulfo-Cy5.

Issue 1: Low or No Fluorescence Signal

  • Possible Cause: Inefficient labeling.

    • Solution:

      • Optimize Dye Concentration: Increase the concentration of Sulfo-Cy5 NHS ester in the labeling solution. Perform a titration to find the optimal concentration for your cell type.

      • Adjust Incubation Time and Temperature: Increase the incubation time or perform the labeling at 37°C to enhance the reaction kinetics.

      • Check Reagent Quality: Ensure the Sulfo-Cy5 NHS ester is fresh and has been stored correctly, protected from light and moisture. NHS esters are prone to hydrolysis.

  • Possible Cause: Low expression of target molecules on the cell surface.

    • Solution:

      • Verify Target Expression: Confirm that your cells express the target protein or molecule on their surface using an alternative method, such as flow cytometry with a validated antibody.

  • Possible Cause: Incorrect filter sets or imaging parameters.

    • Solution:

      • Verify Microscope Settings: Ensure that the excitation and emission filters on the microscope are appropriate for Sulfo-Cy5. Check the laser power and exposure time settings.

Issue 2: High Background Fluorescence

  • Possible Cause: Incomplete removal of unbound dye.

    • Solution:

      • Increase Washing Steps: Increase the number and duration of the washing steps after the quenching step to more thoroughly remove any residual unbound dye.[5]

  • Possible Cause: Non-specific binding.

    • Solution:

      • Optimize Dye Concentration: Using too high a concentration of the dye can lead to increased non-specific binding. Try reducing the dye concentration.

      • Include a Blocking Step: Before adding the labeling solution, incubate the cells with a blocking buffer (e.g., PBS with 1% BSA) for 15-30 minutes to block non-specific binding sites.

  • Possible Cause: Autofluorescence.

    • Solution:

      • Image Unstained Control: Always image a sample of unstained cells under the same conditions to assess the level of autofluorescence.

      • Use Phenol Red-Free Medium: Phenol red in cell culture medium can contribute to background fluorescence. Use phenol red-free medium for imaging.

Issue 3: Unexpected Intracellular Signal

  • Possible Cause: Compromised cell membrane integrity.

    • Solution:

      • Assess Cell Health: Sulfo-Cy5 can enter cells with damaged membranes. Co-stain with a viability dye (e.g., a cell-impermeable nuclear stain) to identify and exclude non-viable cells from your analysis.

      • Gentle Handling: Handle cells gently during washing and solution changes to avoid mechanical damage.

  • Possible Cause: Endocytosis of labeled surface proteins.

    • Solution:

      • Perform Labeling at a Lower Temperature: To reduce active cellular processes like endocytosis, perform the labeling and washing steps at 4°C.

      • Image Immediately: Image the cells as soon as possible after labeling to minimize the time for internalization to occur.

Issue 4: Phototoxicity or Photobleaching

  • Possible Cause: Excessive exposure to excitation light.

    • Solution:

      • Minimize Exposure: Reduce the laser power and/or the exposure time to the minimum required to obtain a good signal-to-noise ratio.

      • Use Antifade Reagents: If compatible with your live-cell experiment, consider using a live-cell compatible antifade reagent.

      • Time-Lapse Imaging: For time-lapse experiments, use the longest possible interval between image acquisitions that still captures the dynamics of interest.

Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_labeling Labeling cluster_post_labeling Post-Labeling cluster_imaging Imaging A Culture Cells B Wash with PBS A->B D Incubate Cells with Labeling Solution B->D C Prepare Labeling Solution (Sulfo-Cy5 NHS Ester in PBS) C->D E Quench with BSA or FBS D->E F Wash Cells E->F G Add Imaging Medium F->G H Fluorescence Microscopy G->H Troubleshooting_Guide Start Problem with Sulfo-Cy5 Staining LowSignal Low/No Signal Start->LowSignal HighBg High Background Start->HighBg IntraSignal Intracellular Signal Start->IntraSignal CheckLabeling Inefficient Labeling? LowSignal->CheckLabeling Yes CheckExpression Low Target Expression? LowSignal->CheckExpression No CheckWash Incomplete Washing? HighBg->CheckWash Yes CheckBinding Non-specific Binding? HighBg->CheckBinding No CheckViability Compromised Cells? IntraSignal->CheckViability Yes CheckEndo Endocytosis? IntraSignal->CheckEndo No SolutionLabeling Increase Dye Concentration Increase Incubation Time/Temp Use Fresh Dye CheckLabeling->SolutionLabeling SolutionExpression Verify Expression with Another Method CheckExpression->SolutionExpression SolutionWash Increase Wash Steps CheckWash->SolutionWash SolutionBinding Decrease Dye Concentration Add Blocking Step CheckBinding->SolutionBinding SolutionViability Use Viability Dye Handle Cells Gently CheckViability->SolutionViability SolutionEndo Label at 4°C Image Immediately CheckEndo->SolutionEndo

References

Sulfo-Cy5 Fluorescence Optimization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you enhance the fluorescence intensity of Sulfo-Cy5 in your experiments. Below you will find detailed information on optimizing conjugation protocols, mitigating fluorescence quenching, and addressing common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for Sulfo-Cy5 NHS ester?

A1: Sulfo-Cy5 NHS ester should be stored at -20°C, protected from light and moisture. Once reconstituted in an anhydrous solvent like DMSO or DMF, it should be aliquoted into single-use volumes to prevent repeated freeze-thaw cycles and stored at -20°C in the dark.

Q2: Is the fluorescence of Sulfo-Cy5 sensitive to pH?

A2: The fluorescence intensity of Sulfo-Cy5 is generally stable across a broad pH range of 3 to 10.[1] However, for optimal performance and consistency, it is recommended to perform experiments in a well-buffered solution. For labeling proteins with Sulfo-Cy5 NHS ester, a pH of 8.0-9.0 is recommended to ensure the primary amino groups are deprotonated and reactive.[1]

Q3: What are the main causes of low fluorescence intensity with Sulfo-Cy5?

A3: Low fluorescence intensity can stem from several factors:

  • Suboptimal Labeling: An incorrect dye-to-protein ratio (Degree of Labeling - DOL) can lead to either insufficient labeling or fluorescence quenching.

  • Photobleaching: Exposure to intense light can cause irreversible damage to the fluorophore.

  • Quenching: Various substances and environmental factors can quench fluorescence.

  • Incompatible Buffer Components: Buffers containing primary amines (e.g., Tris or glycine) can compete with the target molecule for the NHS ester, reducing labeling efficiency.[1]

  • Impure Protein/Antibody: The presence of stabilizing proteins like BSA or gelatin, or preservatives like sodium azide, can interfere with the conjugation reaction.

Troubleshooting Guide

Problem 1: Weak or No Fluorescence Signal

If you are observing a weak or nonexistent signal from your Sulfo-Cy5 conjugate, consider the following troubleshooting steps:

Possible Cause Recommended Solution
Incorrect Labeling Protocol Ensure you are using the correct reactive form of the dye (e.g., Sulfo-Cy5 NHS ester for labeling primary amines). Verify the pH of your reaction buffer is between 8.0 and 9.0.
Low Degree of Labeling (DOL) Increase the molar ratio of Sulfo-Cy5 NHS ester to your protein in the conjugation reaction. The optimal DOL for most antibodies is between 2 and 10.[1]
Protein Purity and Concentration Ensure your protein solution is free from amine-containing buffers and preservatives. Protein concentration should ideally be 2-10 mg/mL for efficient labeling.
Incorrect Imaging Settings Verify you are using the correct excitation and emission filters for Sulfo-Cy5 (Excitation max: ~646 nm, Emission max: ~662 nm). Optimize detector gain and exposure time.
Photobleaching Minimize exposure to excitation light. Use a lower laser power and shorter exposure times. Employ an antifade mounting medium.
Problem 2: High Background Fluorescence

High background can obscure your signal. Here are some common causes and solutions:

Possible Cause Recommended Solution
Excess Unconjugated Dye Purify the conjugate using gel filtration (e.g., Sephadex G-25) or dialysis to remove all unbound Sulfo-Cy5.
Non-specific Antibody Binding Use an appropriate blocking buffer (e.g., BSA or serum from a species different from your primary antibody host) to prevent non-specific binding.
Autofluorescence Image an unlabeled control sample to check for autofluorescence from your sample or mounting medium. Choose a mounting medium with low intrinsic fluorescence.
Antibody Concentration Too High Titrate your primary and secondary antibody concentrations to find the optimal balance between signal and background.

Experimental Protocols

Protocol 1: Sulfo-Cy5 NHS Ester Labeling of Antibodies

This protocol provides a general guideline for labeling antibodies with Sulfo-Cy5 NHS ester.

Materials:

  • Antibody in amine-free buffer (e.g., PBS) at 2-10 mg/mL

  • Sulfo-Cy5 NHS ester

  • Anhydrous DMSO or DMF

  • 1 M Sodium Bicarbonate buffer (pH 8.5-9.0)

  • Purification column (e.g., Sephadex G-25)

  • PBS (pH 7.2-7.4)

Procedure:

  • Prepare Antibody: Dissolve the antibody in PBS. If the buffer contains amines, dialyze against PBS. Adjust the pH of the antibody solution to 8.5-9.0 using the sodium bicarbonate buffer.

  • Prepare Dye Stock Solution: Immediately before use, dissolve the Sulfo-Cy5 NHS ester in DMSO or DMF to a concentration of 10 mg/mL.

  • Conjugation Reaction: Add the Sulfo-Cy5 stock solution to the antibody solution. A common starting molar ratio is 10:1 (dye:antibody). Incubate for 1 hour at room temperature with continuous stirring, protected from light.

  • Purification: Remove excess unconjugated dye by passing the reaction mixture through a gel filtration column equilibrated with PBS.

  • Characterization: Determine the Degree of Labeling (DOL) by measuring the absorbance at 280 nm (for protein) and ~650 nm (for Sulfo-Cy5).

Calculating Degree of Labeling (DOL):

The DOL can be calculated using the following formula:

DOL = (A_max_ of conjugate × Molar Extinction Coefficient of protein) / ((A_280_ of conjugate - (A_max_ of conjugate × CF)) × Molar Extinction Coefficient of dye)

Where:

  • Amax is the absorbance at the dye's maximum absorption wavelength.

  • A280 is the absorbance at 280 nm.

  • CF is the correction factor for the dye's absorbance at 280 nm.

ParameterValue
Sulfo-Cy5 Molar Extinction Coefficient (ε)~250,000 cm-1M-1
Sulfo-Cy5 Correction Factor (CF at 280nm)~0.05

Quantitative Data

Table 1: Factors Affecting Sulfo-Cy5 Fluorescence Intensity
FactorEffect on Fluorescence IntensityNotes
pH Stable between pH 3 and 10[1]Extreme pH values can affect dye stability and reactivity of NHS esters.
Degree of Labeling (DOL) Optimal between 2-10 for antibodies[1]Higher DOL can lead to self-quenching and reduced fluorescence.
Solvent Generally high quantum yield in aqueous buffersThe sulfonated nature of Sulfo-Cy5 enhances its water solubility and performance in aqueous environments.
Antifade Reagents Can significantly reduce photobleachingThese reagents often work by scavenging oxygen, which contributes to photodegradation.

Visualizing Experimental Workflows and Concepts

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Protein Protein/Antibody (in amine-free buffer) Mix Mix Dye and Protein (pH 8.0-9.0) Protein->Mix Dye Sulfo-Cy5 NHS Ester Solvent Anhydrous DMSO/DMF Dye->Solvent Solvent->Mix Incubate Incubate 1 hr at RT (in dark) Mix->Incubate Purify Purify Conjugate (Gel Filtration) Incubate->Purify Analyze Analyze DOL (Spectrophotometry) Purify->Analyze

Figure 1. A generalized workflow for the conjugation of Sulfo-Cy5 NHS ester to a protein or antibody.

troubleshooting_logic Start Low Fluorescence Intensity CheckLabeling Check Labeling Protocol (pH, buffer, dye reactivity) Start->CheckLabeling CheckDOL Optimize Degree of Labeling (adjust dye:protein ratio) CheckLabeling->CheckDOL Protocol Correct CheckPurity Verify Protein Purity (remove interfering substances) CheckDOL->CheckPurity DOL Optimized CheckImaging Optimize Imaging Settings (filters, laser power, exposure) CheckPurity->CheckImaging Protein Pure CheckPhotobleaching Mitigate Photobleaching (use antifade, minimize exposure) CheckImaging->CheckPhotobleaching Settings Optimal SignalImproved Signal Improved CheckPhotobleaching->SignalImproved

Figure 2. A logical troubleshooting workflow for addressing low fluorescence intensity issues with Sulfo-Cy5.

References

Validation & Comparative

A Head-to-Head Comparison: Sulfo-Cy5 vs. Alexa Fluor 647 for Advanced Fluorescence Applications

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of fluorescence-based detection, the choice of fluorophore is paramount to achieving high-quality, reproducible data. For applications in the far-red spectrum, both Sulfo-Cy5 and Alexa Fluor 647 have emerged as popular choices for labeling proteins, nucleic acids, and other biomolecules. This guide provides an in-depth, data-driven comparison of these two dyes to assist researchers in selecting the optimal reagent for their specific experimental needs.

Spectral and Photophysical Properties: A Quantitative Overview

The performance of a fluorescent dye is dictated by its intrinsic photophysical properties. A direct comparison of Sulfo-Cy5 and Alexa Fluor 647 reveals key differences in their spectral characteristics, brightness, and photostability.

PropertySulfo-Cy5Alexa Fluor 647
Maximum Excitation Wavelength (nm) ~646650
Maximum Emission Wavelength (nm) ~662668
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~250,000270,000
Quantum Yield ~0.200.33
Relative Brightness 50,00089,100

Note: The exact spectral properties can vary slightly depending on the conjugation partner and the local chemical environment. Brightness is calculated as the product of the molar extinction coefficient and the quantum yield.

Performance in Key Applications

The practical utility of a fluorophore is best assessed in the context of specific experimental applications.

Immunofluorescence Microscopy

In immunofluorescence imaging, photostability and brightness are critical for obtaining high-resolution images with a good signal-to-noise ratio. Studies have consistently shown that Alexa Fluor 647 exhibits superior photostability compared to Sulfo-Cy5. This means that under continuous illumination, Alexa Fluor 647 retains its fluorescent signal for longer periods, enabling more robust imaging and complex experimental designs like time-lapse studies. While both dyes are bright, the higher quantum yield of Alexa Fluor 647 often translates to a brighter initial signal.

Flow Cytometry

For flow cytometry, the primary considerations are signal brightness and spectral overlap with other fluorophores in a multi-color panel. The exceptional brightness of Alexa Fluor 647 makes it a preferred choice for detecting low-abundance antigens. Its narrow emission spectrum also helps to minimize spectral spillover into adjacent channels, simplifying compensation. Sulfo-Cy5 is also a viable option for flow cytometry, particularly for detecting highly expressed proteins, but may require more careful compensation in multi-color experiments.

Experimental Methodologies

Antibody Labeling via NHS Ester Chemistry

A common method for labeling antibodies with Sulfo-Cy5 and Alexa Fluor 647 involves the use of N-hydroxysuccinimide (NHS) esters of the dyes. This chemistry targets primary amines on the antibody.

Protocol:

  • Antibody Preparation: Dissolve the antibody in a bicarbonate buffer (pH 8.3-8.5) at a concentration of 1-10 mg/mL. Ensure the buffer is free of amine-containing substances (e.g., Tris).

  • Dye Preparation: Dissolve the NHS ester of the dye in a small amount of anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

  • Conjugation: Add a molar excess of the reactive dye to the antibody solution. The optimal dye-to-antibody ratio should be determined empirically but typically ranges from 5:1 to 20:1.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification: Remove unconjugated dye using a desalting column or through dialysis against an appropriate buffer (e.g., PBS).

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorbance maximum of the dye.

cluster_workflow Antibody Labeling Workflow Ab Antibody in Bicarbonate Buffer Mix Mix and Incubate (1-2 hours, RT) Ab->Mix Dye NHS-Ester Dye in DMSO Dye->Mix Purify Purification (e.g., Desalting Column) Mix->Purify Labeled_Ab Labeled Antibody Conjugate Purify->Labeled_Ab cluster_workflow Immunofluorescence Staining Workflow Start Fixed and Permeabilized Cells Block Blocking (1% BSA) Start->Block PrimaryAb Primary Antibody Incubation Block->PrimaryAb Wash1 Wash (3x) PrimaryAb->Wash1 SecondaryAb Fluorophore-Conjugated Secondary Antibody Incubation Wash1->SecondaryAb Wash2 Wash (3x) SecondaryAb->Wash2 Mount Mount and Image Wash2->Mount

A Head-to-Head Comparison: Sulfo-Cy5 vs. Cy5 NHS Ester for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient fluorescent labeling of biomolecules is a cornerstone of modern molecular analysis. Cyanine 5 (Cy5), a far-red fluorescent dye, is a widely utilized tool for this purpose. However, the choice between its sulfonated (Sulfo-Cy5) and non-sulfonated (Cy5) N-hydroxysuccinimide (NHS) ester derivatives can significantly impact experimental outcomes. This guide provides an objective comparison of their performance, supported by key physicochemical properties and detailed experimental considerations, to aid in the selection of the optimal reagent for your research needs.

The primary distinction between Sulfo-Cy5 and Cy5 NHS esters lies in their water solubility, a factor dictated by the presence of sulfonate groups. Sulfo-Cy5 contains negatively charged sulfonate groups, which dramatically increase its hydrophilicity and water solubility.[1][2] In contrast, the non-sulfonated Cy5 NHS ester is inherently hydrophobic.[1][3] This fundamental difference in polarity has significant downstream implications for labeling efficiency, handling, and potential for non-specific interactions.

Key Performance Characteristics: A Quantitative Comparison

While the core fluorophore and, consequently, the spectral properties of Sulfo-Cy5 and Cy5 are nearly identical, their practical performance in labeling reactions can differ significantly.[1] The following table summarizes the key quantitative and qualitative differences between the two dyes.

PropertySulfo-Cy5 NHS EsterCy5 NHS EsterKey Differences & Considerations
Water Solubility ExcellentPoorSulfo-Cy5 dissolves readily in aqueous buffers, eliminating the need for organic co-solvents which can be detrimental to sensitive proteins.[4] Cy5 requires initial dissolution in an organic solvent like DMSO or DMF.[1]
Excitation Maximum (nm) ~646 - 649~646 - 649The excitation maxima are virtually identical, allowing for the use of the same laser lines (e.g., 633 nm or 647 nm) and filter sets.[1]
Emission Maximum (nm) ~662 - 670~662 - 670Similar to the excitation maxima, the emission spectra are nearly superimposable.[1]
Molar Extinction Coefficient (M⁻¹cm⁻¹) ~250,000 - 271,000~250,000Both forms of the dye exhibit a very high molar extinction coefficient, indicating a high probability of absorbing light at their excitation maximum.[1]
Aggregation Propensity LowHighThe electrostatic repulsion from the sulfonate groups in Sulfo-Cy5 minimizes dye aggregation in aqueous solutions, leading to more consistent labeling and reduced fluorescence quenching.[] The hydrophobicity of Cy5 increases its tendency to aggregate.[6]
Non-specific Binding LowProne to non-specific bindingThe hydrophobic nature of Cy5 can lead to non-specific interactions with cellular membranes and other lipophilic structures, potentially causing high background signal in imaging applications.[1]
Labeling Reaction Solvent Aqueous bufferRequires organic co-solvent (DMSO/DMF)The ability to perform labeling in a completely aqueous environment with Sulfo-Cy5 is a significant advantage for proteins that are sensitive to organic solvents.[4][7]
Cell Membrane Permeability ImpermeablePermeable (variable)The charged sulfonate groups of Sulfo-Cy5 prevent it from crossing intact cell membranes, making it ideal for labeling cell surface proteins.[1] The hydrophobicity of Cy5 allows it to sometimes penetrate cell membranes, but this can also lead to non-specific intracellular staining.[1]

Chemical Structures and Reaction Mechanism

Both Sulfo-Cy5 and Cy5 NHS esters react with primary amines (e.g., the side chain of lysine (B10760008) residues in proteins or amine-modified oligonucleotides) to form a stable amide bond. The NHS ester is a highly efficient amine-reactive functional group that reacts under mild basic conditions (pH 8.0-9.0).

cluster_sulfo Sulfo-Cy5 NHS Ester cluster_cy5 Cy5 NHS Ester Sulfo_Cy5 Sulfo-Cy5 (Hydrophilic) Sulfo_NHS NHS Ester Sulfo_Cy5->Sulfo_NHS Reactive Group Conjugate_Sulfo Sulfo-Cy5 Conjugate (Stable Amide Bond) Sulfo_NHS->Conjugate_Sulfo Reacts with Cy5 Cy5 (Hydrophobic) NHS NHS Ester Cy5->NHS Reactive Group Conjugate_Cy5 Cy5 Conjugate (Stable Amide Bond) NHS->Conjugate_Cy5 Reacts with Target Target Molecule (Protein, Antibody, etc.) Amine Primary Amine (-NH2) Target->Amine Contains

Figure 1. Reaction of Sulfo-Cy5 and Cy5 NHS esters with a primary amine.

Experimental Protocols

The choice between Sulfo-Cy5 and Cy5 NHS ester will dictate the specifics of the labeling protocol, primarily concerning the initial solubilization of the dye.

General Experimental Workflow for Protein Labeling

cluster_dye_prep Dye Preparation start Start: Prepare Protein Solution (Amine-free buffer, pH 7.2-7.4) adjust_ph Adjust pH to 8.0-9.0 (e.g., with 1M Sodium Bicarbonate) start->adjust_ph add_dye Add Dye Solution to Protein Solution (Molar ratio typically 5:1 to 20:1 dye:protein) adjust_ph->add_dye sulfo_prep Sulfo-Cy5: Dissolve directly in aqueous buffer or water sulfo_prep->add_dye cy5_prep Cy5: Dissolve in anhydrous DMSO or DMF cy5_prep->add_dye incubate Incubate for 1-2 hours at Room Temperature (Protect from light) add_dye->incubate purify Purify Conjugate (e.g., Gel filtration, dialysis, spin column) incubate->purify characterize Characterize Conjugate (Determine Degree of Labeling via Absorbance at 280 nm and 650 nm) purify->characterize end End: Labeled Protein Ready for Use characterize->end

Figure 2. General workflow for protein labeling with NHS ester dyes.
Detailed Methodologies

Materials:

  • Protein of interest (in an amine-free buffer like PBS)

  • Sulfo-Cy5 NHS ester or Cy5 NHS ester

  • Anhydrous DMSO or DMF (for Cy5 NHS ester)

  • 1 M Sodium Bicarbonate buffer (pH 9.0)

  • Purification column (e.g., Sephadex G-25) or dialysis cassette

Protocol for Sulfo-Cy5 NHS Ester (Aqueous Labeling):

  • Prepare Protein Solution: Ensure the protein is at a concentration of 2-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.2-7.4). Buffers containing primary amines like Tris or glycine (B1666218) will compete for the dye and must be removed by dialysis or buffer exchange.

  • Adjust pH: Add a small volume of 1 M sodium bicarbonate to the protein solution to raise the pH to 8.0-9.0.

  • Prepare Dye Solution: Immediately before use, dissolve the Sulfo-Cy5 NHS ester in the reaction buffer or water to a concentration of 10 mg/mL.

  • Labeling Reaction: Add the dye solution to the protein solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10:1 is common.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring or rotation, protected from light.

  • Purification: Separate the labeled protein from unreacted dye using a gel filtration column, spin desalting column, or dialysis.

Protocol for Cy5 NHS Ester (Requires Organic Co-solvent):

  • Prepare Protein Solution: Follow steps 1 and 2 from the Sulfo-Cy5 protocol.

  • Prepare Dye Stock Solution: Dissolve the Cy5 NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL. This stock solution can be stored at -20°C for a limited time.

  • Labeling Reaction: Add the required volume of the dye stock solution to the pH-adjusted protein solution. The final concentration of the organic solvent in the reaction mixture should be kept to a minimum (ideally <10% v/v) to avoid protein denaturation.

  • Incubation: Follow step 5 from the Sulfo-Cy5 protocol.

  • Purification: Follow step 6 from the Sulfo-Cy5 protocol.

Conclusion

The choice between Sulfo-Cy5 and Cy5 NHS ester is primarily dictated by the properties of the biomolecule to be labeled and the requirements of the downstream application. For proteins that are sensitive to organic solvents or for applications where minimizing non-specific binding is critical, the highly water-soluble Sulfo-Cy5 NHS ester is the superior choice. Its ease of use in aqueous buffers simplifies the labeling protocol and reduces the risk of protein precipitation.

Conversely, the non-sulfonated Cy5 NHS ester may be a suitable and more economical option for robust proteins and applications where the presence of a small amount of organic solvent is not a concern. However, researchers should be mindful of its potential for aggregation and non-specific binding, which may necessitate more stringent purification and blocking steps in subsequent experiments. Ultimately, a clear understanding of the physicochemical differences between these two dyes will empower researchers to make an informed decision that enhances the reliability and reproducibility of their experimental data.

References

A Comparative Guide to Sulfo-Bis-(N,N'-carboxylic acid)-Cy5 and its Alternatives for Biological Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable fluorescent dye is paramount for achieving sensitive and reliable results in a variety of applications, including fluorescence microscopy, flow cytometry, and in vivo imaging. This guide provides a comprehensive comparison of the performance of Sulfo-Bis-(N,N'-carboxylic acid)-Cy5 (Sulfo-Cy5) with its common alternatives, supported by experimental data and detailed protocols.

Sulfo-Cy5 is a water-soluble, far-red fluorescent dye known for its bright fluorescence and high photostability. However, a range of alternative dyes with comparable or, in some cases, superior photophysical properties are available. This guide focuses on a direct comparison with three popular alternatives: Alexa Fluor 647, Atto 647N, and DyLight 650.

Performance Comparison: Key Photophysical Properties

The performance of a fluorescent dye is primarily determined by its quantum yield (QY), which measures the efficiency of converting absorbed light into emitted fluorescence, and its molar extinction coefficient, which indicates how strongly it absorbs light at a specific wavelength.

DyeQuantum Yield (Φ)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Excitation Max (nm)Emission Max (nm)
Sulfo-Cy5 0.28271,000649672
Alexa Fluor 647 0.33[1][2][3]239,000650665
Atto 647N 0.65[4][5]150,000644669
DyLight 650 High (specific value not cited)250,000[6][7]652672

Experimental Protocol: Determination of Relative Fluorescence Quantum Yield

The quantum yield of a fluorescent dye is often determined using a relative method, by comparing its fluorescence intensity to that of a standard with a known quantum yield.

Principle: The quantum yield of an unknown sample is calculated using the following equation:

Φ_X = Φ_S * (I_X / I_S) * (A_S / A_X) * (n_X² / n_S²)

Where:

  • Φ is the quantum yield

  • I is the integrated fluorescence intensity

  • A is the absorbance at the excitation wavelength

  • n is the refractive index of the solvent

  • The subscripts X and S refer to the unknown sample and the standard, respectively.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Fluorescence cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Solvent (e.g., phosphate-buffered saline (PBS) for water-soluble dyes)

  • Fluorescence standard with a known quantum yield in the same spectral region (e.g., Cresyl Violet or DDAO for the far-red region)

  • Sample of the fluorescent dye to be tested

Procedure:

  • Prepare a series of dilute solutions of both the standard and the unknown sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

  • Measure the fluorescence emission spectrum of each solution using a spectrofluorometer, exciting at the same wavelength used for the absorbance measurements.

  • Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity (I).

  • Plot the integrated fluorescence intensity versus the absorbance for both the standard and the unknown sample. The slope of this plot is proportional to the quantum yield.

  • Calculate the quantum yield of the unknown sample using the equation above and the known quantum yield of the standard.

Experimental Workflow: Antibody Conjugation with NHS-Ester Dyes

A common application for these fluorescent dyes is the labeling of biomolecules, such as antibodies, for use in immunoassays. The following diagram illustrates a typical workflow for conjugating an antibody with an N-hydroxysuccinimide (NHS) ester-activated dye.

AntibodyConjugation cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_analysis Analysis Ab Antibody in Amine-Free Buffer Mix Mix Antibody and Dye (pH 8.3-9.0) Ab->Mix Adjust pH Dye NHS-Ester Dye in DMSO Dye->Mix Add dropwise Incubate Incubate at RT (1 hour, dark) Mix->Incubate Column Size-Exclusion Chromatography Incubate->Column Load mixture Collect Collect Labeled Antibody Fractions Column->Collect Spectro Measure Absorbance (280 nm & Dye λmax) Collect->Spectro DOL Calculate Degree of Labeling (DOL) Spectro->DOL

Caption: Workflow for labeling an antibody with an NHS-ester activated fluorescent dye.

Detailed Protocol for Antibody Conjugation:

  • Prepare the Antibody: Dissolve the antibody in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 1-5 mg/mL. Buffers containing primary amines, such as Tris, will compete with the labeling reaction and should be avoided.

  • Prepare the Dye: Immediately before use, dissolve the NHS-ester activated dye in anhydrous dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10 mg/mL.

  • Perform the Labeling Reaction: While gently vortexing, add the reactive dye solution to the antibody solution. The molar ratio of dye to antibody will need to be optimized for each specific antibody and dye, but a starting point of a 10- to 20-fold molar excess of dye is common. Incubate the reaction for 1 hour at room temperature in the dark.

  • Purify the Conjugate: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25). Elute with an appropriate buffer, such as PBS.

  • Determine the Degree of Labeling (DOL): The DOL, which is the average number of dye molecules per antibody, can be calculated by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye. A correction factor must be applied to the absorbance at 280 nm to account for the dye's absorbance at this wavelength.

References

A Comparative Guide to Sulfo-Cy5 Dye Conjugation: Performance and Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to leverage fluorescent labeling in their work, the selection of an appropriate dye and a reliable conjugation validation method is paramount. This guide provides an objective comparison of Sulfo-Cy5 dyes with popular alternatives and offers detailed experimental protocols for conjugation and validation.

Sulfo-Cy5 is a water-soluble, far-red fluorescent dye widely utilized for labeling biomolecules such as proteins and nucleic acids.[1] Its enhanced water solubility, a result of sulfonation, makes it particularly suitable for biological applications in aqueous environments.[1] The dye exhibits strong fluorescence emission in the far-red spectrum, which helps to minimize background autofluorescence from biological samples.[2] This guide will compare the performance of Sulfo-Cy5 with other commonly used fluorescent dyes and provide detailed protocols for successful conjugation and validation.

Performance Comparison of Far-Red Fluorescent Dyes

The efficacy of a fluorescent dye is determined by several key photophysical parameters. These include the molar extinction coefficient (ε), which indicates how strongly the dye absorbs light at a specific wavelength, the quantum yield (Φ), representing the efficiency of converting absorbed light into emitted fluorescence, and photostability. The table below summarizes these critical properties for Sulfo-Cy5 and its common alternatives.

FeatureSulfo-Cy5Alexa Fluor 647DyLight 650Atto 647N
Excitation Max (nm) ~646~650~652~644
Emission Max (nm) ~662~665~672~669
Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) ~250,000 - 271,000~239,000~250,000~150,000
Quantum Yield (Φ) ~0.20.33Not readily available0.65
Photostability ModerateHighHighVery High

Experimental Protocols

Accurate and reproducible fluorescent labeling requires meticulous adherence to established protocols. The following sections detail the methodologies for conjugating Sulfo-Cy5 NHS ester to a protein and for validating the conjugation through the calculation of the Degree of Substitution (DOS).

Protocol for Sulfo-Cy5 NHS Ester Conjugation to IgG Antibody

This protocol outlines the steps for labeling an IgG antibody with Sulfo-Cy5 NHS ester. The same principles can be adapted for other proteins.

Materials:

  • IgG antibody in a suitable buffer (e.g., 1X PBS, pH 7.2-7.4)

  • Sulfo-Cy5 NHS ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • 1 M Sodium Bicarbonate buffer (pH 8.5-9.0)

  • Purification column (e.g., Sephadex G-25)

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Prepare the Protein Solution:

    • Ensure the protein solution is free of amine-containing substances like Tris or glycine, and stabilizers like BSA or gelatin. If present, dialyze the protein against 1X PBS.[1]

    • The recommended protein concentration is 2-10 mg/mL for optimal labeling efficiency.[1]

    • Adjust the pH of the protein solution to 8.5 ± 0.5 using 1 M sodium bicarbonate buffer.[1]

  • Prepare the Dye Stock Solution:

    • Dissolve the Sulfo-Cy5 NHS ester in anhydrous DMSO to a concentration of 10 mM. This solution should be prepared fresh and used promptly.[1]

  • Conjugation Reaction:

    • A starting dye-to-protein molar ratio of 10:1 is recommended. This ratio may require optimization for different proteins.[1]

    • Add the calculated volume of the Sulfo-Cy5 NHS ester stock solution to the protein solution while gently vortexing.

    • Incubate the reaction mixture at room temperature for 30-60 minutes with continuous stirring or rotation.[1]

  • Purification of the Conjugate:

    • Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column, such as Sephadex G-25.[1]

    • Equilibrate the column with 1X PBS.

    • Apply the reaction mixture to the column and elute with 1X PBS.

    • Collect the fractions containing the fluorescently labeled protein, which will typically elute first.

Protocol for Validating Conjugation: Calculating the Degree of Substitution (DOS)

The DOS, which represents the average number of dye molecules conjugated to each protein molecule, is a critical parameter for ensuring the quality and consistency of the labeled product.

Procedure:

  • Measure Absorbance:

    • Using a spectrophotometer, measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of the dye (A_max), which is approximately 646 nm for Sulfo-Cy5.[1] Dilute the conjugate solution with PBS if necessary to ensure the absorbance readings are within the linear range of the instrument (typically 0.1 to 0.9).[1]

  • Calculate the Degree of Substitution (DOS):

    • The DOS can be calculated using the following formula:

    DOS = (A_max × ε_protein) / [(A₂₈₀ - (A_max × CF₂₈₀)) × ε_dye]

    Where:

    • A_max = Absorbance of the conjugate at the dye's maximum absorption wavelength.

    • A₂₈₀ = Absorbance of the conjugate at 280 nm.

    • ε_protein = Molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ε is ~210,000 M⁻¹cm⁻¹).

    • ε_dye = Molar extinction coefficient of the dye at its A_max (for Sulfo-Cy5, ε is ~250,000 M⁻¹cm⁻¹).

    • CF₂₈₀ = Correction factor for the dye's absorbance at 280 nm (A₂₈₀ / A_max for the free dye).

    An optimal DOS for most antibodies is typically between 2 and 10.[1]

Visualizing the Workflow and Chemistry

To further clarify the experimental process and the underlying chemical reaction, the following diagrams are provided.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Validation Protein Solution Protein Solution Conjugation Conjugation Protein Solution->Conjugation Dye Stock Solution Dye Stock Solution Dye Stock Solution->Conjugation Purification Purification Conjugation->Purification Validation (DOS) Validation (DOS) Purification->Validation (DOS)

Figure 1. Experimental workflow for protein conjugation and validation.

G cluster_reactants Reactants cluster_product Product Sulfo-Cy5-NHS Sulfo-Cy5-NHS Conjugate Sulfo-Cy5-CO-NH-Protein Sulfo-Cy5-NHS->Conjugate + Protein-NH2 Protein-NH₂ NHS N-hydroxysuccinimide Conjugate->NHS +

References

A Head-to-Head Comparison: Superior Alternatives to Sulfo-Bis-(N,N'-carboxylic acid)-Cy5 for Enhanced Fluorescence Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking robust and high-performance fluorescent labels in the far-red spectrum, Sulfo-Bis-(N,N'-carboxylic acid)-Cy5 has long been a staple. However, the advent of newer dye technologies has introduced superior alternatives that overcome some of the inherent limitations of Cy5, particularly in demanding applications such as super-resolution microscopy and quantitative imaging. This guide provides an objective, data-driven comparison of the leading alternatives, focusing on key performance metrics to inform your selection of the optimal dye for your research needs.

The primary contenders to Sulfo-Bis-Cy5 are Alexa Fluor 647 and DyLight 650. Both are commercially available as amine-reactive succinimidyl esters (NHS esters), the activated form used for covalently labeling proteins and other biomolecules with primary amines, similar to the application of activated Sulfo-Bis-Cy5.

Performance Characteristics: A Quantitative Comparison

The overall brightness and photostability of a fluorophore are critical for generating high-quality, reproducible data. Brightness is a function of the molar extinction coefficient (a measure of light absorption) and the fluorescence quantum yield (the efficiency of converting absorbed light into emitted fluorescence). Photostability refers to the dye's resistance to photobleaching, or fading, upon exposure to excitation light.

While Sulfo-Bis-Cy5 is a cost-effective and widely used dye, it exhibits notable drawbacks, including a propensity for self-quenching at higher degrees of labeling and lower photostability compared to its modern counterparts.[1][2][3]

Table 1: Quantitative Comparison of Sulfo-Bis-Cy5 and its Alternatives

PropertySulfo-Bis-Cy5Alexa Fluor 647DyLight 650
Excitation Maximum (nm) ~649~650~652
Emission Maximum (nm) ~666~668~672
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~250,000[4]~270,000[4]~250,000[4][5]
Quantum Yield ~0.2[4]Significantly higher than Cy5 conjugates[4]High[4]
Photostability Less photostable[1][3][6]Significantly more photostable than Cy5[1][3][4][7]High, generally reported to be superior to Cy5[5]
Brightness of Conjugates Prone to self-quenching at high degrees of labeling[1][2][3][4]Brighter conjugates, especially at high degrees of labeling[1][3][4][7]Designed for high dye-to-protein ratios without precipitation[4]

Key Advantages of the Alternatives:

  • Alexa Fluor 647: Consistently demonstrates superior brightness and photostability compared to Cy5.[1][3][6][7] Critically, Alexa Fluor 647 conjugates exhibit significantly less self-quenching, even at high degrees of labeling, resulting in brighter and more reliable signals in various applications.[1][2][3] This makes it an excellent choice for applications requiring high sensitivity and prolonged imaging.[2]

  • DyLight 650: Marketed as a brighter and more photostable alternative to Cy5.[5][8] It shares a similar spectral profile with Cy5, making it a drop-in replacement for many existing protocols and instrument settings.[5] Its high water solubility allows for higher dye-to-protein ratios without causing precipitation of the conjugates.[9]

Experimental Protocols

To ensure a fair and accurate comparison of these fluorescent dyes in your specific application, it is crucial to follow standardized experimental protocols. Below are detailed methodologies for antibody conjugation and a typical immunofluorescence staining experiment.

Protocol 1: Antibody Labeling with Amine-Reactive Dyes

This protocol describes the covalent labeling of an antibody with an amine-reactive dye (NHS ester).

Materials:

  • Antibody of interest (free of amine-containing buffers like Tris)

  • Amine-reactive dye (Sulfo-Bis-Cy5 NHS ester, Alexa Fluor 647 NHS ester, or DyLight 650 NHS ester)

  • Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

  • Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5

  • Purification column (e.g., size-exclusion chromatography)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Antibody Preparation: Dissolve the antibody in the labeling buffer at a concentration of 5-10 mg/mL.[10][11] If the antibody is in a buffer containing amines, dialyze it against PBS first, then adjust the pH with 1 M sodium bicarbonate.[10]

  • Dye Preparation: Immediately before use, dissolve the amine-reactive dye in DMF or DMSO to a concentration of 10 mg/mL.[10]

  • Labeling Reaction: While gently stirring the antibody solution, slowly add the dissolved dye. The optimal molar ratio of dye to antibody should be determined empirically, but a starting point of 10-15 moles of dye per mole of antibody is recommended.[12]

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature with continuous stirring, protected from light.[2][5][10]

  • Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column equilibrated with PBS.[5]

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the excitation maximum of the dye.[10]

Protocol 2: Comparative Immunofluorescence Staining

This protocol allows for a direct comparison of the performance of the different dye-antibody conjugates in a cell-based imaging experiment.

Materials:

  • Cells cultured on coverslips

  • Primary antibody specific to the target of interest

  • Labeled secondary antibodies (e.g., goat anti-mouse IgG conjugated with Sulfo-Bis-Cy5, Alexa Fluor 647, or DyLight 650)

  • Fixation Buffer: 4% paraformaldehyde in PBS

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS

  • Mounting medium with an anti-fade reagent

Procedure:

  • Cell Preparation: Fix and permeabilize the cells as required for your target antigen.

  • Blocking: Block non-specific binding sites by incubating the cells in Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in Blocking Buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS.

  • Secondary Antibody Incubation: Incubate the cells with the fluorescently labeled secondary antibodies, diluted to the same concentration, for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS.

  • Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Acquire images using a fluorescence microscope with appropriate filter sets for the far-red dyes. Use identical acquisition settings (e.g., laser power, exposure time) for all samples to allow for a direct comparison of signal intensity and photostability.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and the context in which these dyes are used, the following diagrams have been generated using Graphviz.

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification antibody Antibody in Amine-Free Buffer mix Mix Antibody and Dye Solution antibody->mix dye Amine-Reactive Dye (NHS Ester) dissolve_dye Dissolve Dye in DMSO/DMF dye->dissolve_dye dissolve_dye->mix incubate Incubate 1 hour at RT (in dark) mix->incubate purify Purify via Size-Exclusion Chromatography incubate->purify characterize Characterize (DOL) purify->characterize G cluster_cell_prep Cell Preparation cluster_staining Immunostaining cluster_imaging Imaging cells Cells on Coverslip fix Fixation (e.g., 4% PFA) cells->fix permeabilize Permeabilization (e.g., 0.1% Triton X-100) fix->permeabilize block Blocking (e.g., 5% BSA) permeabilize->block primary_ab Primary Antibody Incubation block->primary_ab wash1 Wash primary_ab->wash1 secondary_ab Labeled Secondary Antibody Incubation wash2 Wash secondary_ab->wash2 wash1->secondary_ab mount Mount with Anti-fade wash2->mount image Fluorescence Microscopy mount->image G ligand Ligand receptor Receptor Tyrosine Kinase ligand->receptor dimerization Dimerization & Autophosphorylation receptor->dimerization adaptor Adaptor Protein (e.g., Grb2) dimerization->adaptor ras_gef Ras-GEF (e.g., Sos) adaptor->ras_gef ras Ras ras_gef->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Fos, c-Jun) erk->transcription gene_expression Gene Expression transcription->gene_expression

References

A Researcher's Guide to Spectral Overlap of Sulfo-Cy5 with Common Fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectral properties of Sulfo-Cy5 with other commonly used fluorophores. Understanding spectral overlap is critical for designing multiplex fluorescence experiments, including Fluorescence Resonance Energy Transfer (FRET), and for minimizing signal bleed-through in various imaging and assay platforms. This document offers quantitative data, detailed experimental protocols, and visualizations to aid in the selection of appropriate fluorophores for your research needs.

Spectral Properties of Sulfo-Cy5 and Other Common Fluorophores

Sulfo-Cy5 is a bright, water-soluble, far-red fluorescent dye widely used for labeling proteins, nucleic acids, and other biomolecules.[1] Its spectral characteristics make it a versatile tool in fluorescence microscopy, flow cytometry, and other fluorescence-based applications. The degree of spectral overlap with other fluorophores is a key consideration for multicolor analysis. Below is a table summarizing the key spectral properties of Sulfo-Cy5 and a selection of other common fluorophores.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)
Sulfo-Cy5 ~646 ~662 ~271,000 ~0.28
FITC~495~519~75,000~0.92
TRITC~550~570~95,000~0.28
Texas Red~596~615~85,000~0.53
Alexa Fluor 488~495~519~71,000~0.92
Alexa Fluor 555~555~565~150,000~0.10
Alexa Fluor 647~650~668~239,000~0.33
Cy3~550~570~150,000~0.15
Cy5.5~673~691~195,000Not Widely Reported

Understanding Spectral Overlap and FRET

Spectral overlap between the emission spectrum of a donor fluorophore and the excitation spectrum of an acceptor fluorophore is a fundamental requirement for Fluorescence Resonance Energy Transfer (FRET). FRET is a non-radiative energy transfer process that occurs when the donor and acceptor are in close proximity (typically 1-10 nm). The efficiency of this energy transfer is highly dependent on the extent of this spectral overlap.

FRET_Signaling_Pathway cluster_donor Donor Fluorophore cluster_acceptor Acceptor Fluorophore D_ground Ground State (S0) D_excited Excited State (S1) Donor_Emission Donor Emission D_excited->D_ground Fluorescence A_ground Ground State (S0) D_excited->A_ground Energy Transfer A_excited Excited State (S1) Acceptor_Emission Acceptor Emission A_excited->A_ground Fluorescence Excitation Excitation Light Excitation->D_ground Absorption FRET FRET (Non-radiative)

Caption: FRET signaling pathway illustrating energy transfer.

Experimental Protocols

Measuring Spectral Overlap

This protocol outlines a general method for determining the spectral overlap between a donor and an acceptor fluorophore using a spectrofluorometer.

Materials:

  • Spectrofluorometer with excitation and emission monochromators

  • Cuvettes (quartz or appropriate for the wavelength range)

  • Purified donor fluorophore solution of known concentration

  • Purified acceptor fluorophore solution of known concentration

  • Appropriate buffer solution

Methodology:

  • Donor Emission Spectrum:

    • Prepare a dilute solution of the donor fluorophore in the buffer. The concentration should be low enough to avoid inner filter effects.

    • Place the donor solution in the cuvette and insert it into the spectrofluorometer.

    • Set the excitation wavelength to the donor's absorption maximum.

    • Scan the emission wavelengths across the expected range of the donor's fluorescence and record the emission spectrum.

    • Normalize the emission spectrum by dividing by the area under the curve.

  • Acceptor Excitation Spectrum:

    • Prepare a dilute solution of the acceptor fluorophore in the same buffer.

    • Place the acceptor solution in the cuvette.

    • Set the emission wavelength to the acceptor's emission maximum.

    • Scan the excitation wavelengths across the expected range of the acceptor's absorption and record the excitation spectrum.

  • Data Analysis and Visualization:

    • Plot the normalized donor emission spectrum and the acceptor excitation spectrum on the same graph with wavelength on the x-axis and normalized intensity on the y-axis.

    • The region where the two spectra overlap represents the spectral overlap.

Measuring FRET Efficiency

This protocol describes a steady-state method to determine FRET efficiency by measuring the quenching of donor fluorescence in the presence of an acceptor.

Materials:

  • Spectrofluorometer

  • Cuvettes

  • Solution of the donor-labeled molecule (Donor-only sample)

  • Solution of the donor- and acceptor-labeled molecule (Donor-Acceptor sample) at the same concentration as the Donor-only sample.

  • Buffer solution

Methodology:

  • Measure Donor-only Fluorescence:

    • Place the Donor-only sample in the cuvette.

    • Excite the sample at the donor's maximum excitation wavelength.

    • Measure the fluorescence intensity at the donor's maximum emission wavelength. This value is F_D.

  • Measure Donor-Acceptor Fluorescence:

    • Place the Donor-Acceptor sample in the cuvette.

    • Using the same instrument settings, excite the sample at the donor's maximum excitation wavelength.

    • Measure the fluorescence intensity at the donor's maximum emission wavelength. This value is F_DA.

  • Calculate FRET Efficiency (E):

    • The FRET efficiency can be calculated using the following formula: E = 1 - (F_DA / F_D)

Calculating the Förster Distance (R₀)

The Förster distance (R₀) is the distance at which FRET efficiency is 50%. It is a critical parameter for quantitative FRET studies and can be calculated from the spectral properties of the donor and acceptor.

The Förster distance is calculated using the following equation:

R₀ = 0.211 * [κ² * n⁻⁴ * Φ_D * J(λ)]¹/⁶

Where:

  • κ² is the dipole orientation factor (typically assumed to be 2/3 for freely rotating molecules in solution).

  • n is the refractive index of the medium.

  • Φ_D is the fluorescence quantum yield of the donor in the absence of the acceptor.

  • J(λ) is the spectral overlap integral.

Calculating the Spectral Overlap Integral (J(λ)):

The spectral overlap integral is a quantitative measure of the overlap between the donor's emission spectrum and the acceptor's absorption spectrum.[2][3][4][5]

J(λ) = ∫ F_D(λ) * ε_A(λ) * λ⁴ dλ

Where:

  • F_D(λ) is the normalized fluorescence spectrum of the donor.

  • ε_A(λ) is the molar extinction coefficient of the acceptor at wavelength λ.

  • λ is the wavelength in nanometers.

Experimental Workflow for Calculating J(λ):

J_calculation_workflow start Start measure_donor Measure Donor Emission Spectrum start->measure_donor measure_acceptor Measure Acceptor Absorption Spectrum start->measure_acceptor normalize_donor Normalize Donor Emission Spectrum measure_donor->normalize_donor calculate_J Calculate J(λ) by Numerical Integration normalize_donor->calculate_J convert_to_epsilon Convert Absorbance to Molar Extinction Coefficient measure_acceptor->convert_to_epsilon convert_to_epsilon->calculate_J end_J Obtain J(λ) calculate_J->end_J

Caption: Workflow for calculating the spectral overlap integral J(λ).

References

A Head-to-Head Comparison of Far-Red Fluorescent Dyes for High-Performance Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of optimal fluorescent probes is paramount for generating high-quality, reproducible data. In the realm of far-red fluorescence imaging, a variety of dyes are available, each with distinct photophysical properties. This guide provides an objective comparison of three popular far-red fluorescent dyes: Alexa Fluor 647, Cy5, and DyLight 650, supported by experimental data and detailed protocols to aid in your selection process.

The ideal far-red fluorescent dye should exhibit high brightness, exceptional photostability, and minimal spectral overlap with other fluorophores, making it a cornerstone for multiplexing experiments in fluorescence microscopy, flow cytometry, and other fluorescence-based assays. The overall fluorescence intensity of a dye is determined by its molar extinction coefficient (a measure of light absorption) and its quantum yield (the efficiency of converting absorbed light into emitted fluorescence).[1]

Quantitative Performance Comparison

To facilitate a direct comparison of their intrinsic brightness, the key photophysical properties of Alexa Fluor 647, Cy5, and DyLight 650 are summarized in the table below. Brightness is calculated as the product of the molar extinction coefficient and the quantum yield.

PropertyAlexa Fluor 647Cy5DyLight 650
Excitation Maximum (nm) ~650[1]~649[1]~652[1]
Emission Maximum (nm) ~668[1]~666[1]~672[1]
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~270,000[1]~250,000[1]~250,000[1]
Quantum Yield ~0.33~0.2[1]High[1][2]
Relative Brightness HighModerateHigh[3]
Photostability High[4]Moderate[4]High

Note: The quantum yield of fluorescent dyes can be influenced by their local environment, including conjugation to antibodies. While a specific quantum yield value for DyLight 650 is not consistently reported across manufacturers, it is generally marketed as having a high quantum yield.[1][2] Some sources suggest that DyLight 650 conjugates are brighter than those of Alexa Fluor 647 and Cy5.[3] Alexa Fluor 647 is noted to be significantly more photostable than Cy5.[4]

Experimental Workflow: Indirect Immunofluorescence Staining

The following diagram outlines a typical workflow for indirect immunofluorescence staining, a common application for these far-red fluorescent dyes.

G A Cell Seeding & Culture B Fixation A->B C Permeabilization B->C D Blocking C->D E Primary Antibody Incubation D->E F Washing E->F G Secondary Antibody Incubation (Far-Red Dye Conjugate) F->G H Washing G->H I Counterstaining (Optional) H->I J Mounting I->J K Imaging J->K

Caption: Indirect immunofluorescence staining workflow.

Experimental Protocols

Below are detailed methodologies for performing indirect immunofluorescence staining to compare the performance of far-red fluorescent dyes.

Cell Culture and Preparation
  • Cell Seeding: Plate cells onto sterile glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of staining.

  • Incubation: Culture cells overnight in a humidified incubator at 37°C with 5% CO₂.

Fixation and Permeabilization
  • Washing: Gently wash the cells three times with ice-cold Phosphate Buffered Saline (PBS).[5]

  • Fixation: Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: If targeting intracellular antigens, permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.[6]

  • Washing: Wash the cells three times with PBS for 5 minutes each.

Immunostaining
  • Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% Bovine Serum Albumin and 22.52 mg/mL glycine (B1666218) in PBST) for 30 minutes.

  • Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer to its optimal concentration. Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.[7]

  • Washing: Wash the cells three times with PBST for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the far-red fluorescent dye-conjugated secondary antibody (e.g., Goat anti-Mouse IgG H&L conjugated to Alexa Fluor 647, Cy5, or DyLight 650) in the blocking buffer. Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.[5]

  • Washing: Wash the cells three times with PBST for 5 minutes each, protected from light.

Mounting and Imaging
  • Counterstaining (Optional): A nuclear counterstain, such as DAPI, can be used. Incubate cells with DAPI solution for 5 minutes.

  • Final Wash: Perform a final wash with PBS.

  • Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Acquire images using a fluorescence microscope equipped with the appropriate filter sets for the far-red dyes. To ensure a fair comparison, use identical exposure times and laser power settings for each dye.

Data Analysis and Interpretation

To quantitatively compare the brightness of the different far-red dyes, measure the mean fluorescence intensity of the stained structures for a statistically significant number of cells. It is also crucial to measure the background fluorescence in areas without specific staining. The signal-to-noise ratio can then be calculated to provide a robust measure of dye performance in your specific application. Additionally, photostability can be assessed by continuously imaging the samples and measuring the rate of fluorescence decay over time.

By following these protocols and considering the provided data, researchers can make an informed decision on the most suitable far-red fluorescent dye for their specific experimental needs, ultimately leading to more reliable and impactful scientific discoveries.

References

Stability of Sulfo-Cy5 Conjugates: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Sulfo-Cy5 conjugates, ensuring their long-term stability is paramount for reproducible and reliable experimental outcomes. This guide provides a comprehensive comparison of the stability of Sulfo-Cy5 conjugates in commonly used laboratory buffers, supported by experimental insights and detailed protocols.

Key Performance Characteristics: A Comparative Overview

The stability of Sulfo-Cy5 conjugates is influenced by several factors, including the buffer composition, pH, storage temperature, and exposure to light. While Sulfo-Cy5 is known for its robust photostability and relative pH insensitivity, the choice of buffer can significantly impact the longevity of the conjugate's fluorescence and structural integrity, particularly during long-term storage.[1][2]

BufferKey Considerations for Sulfo-Cy5 Conjugate StabilityRecommended for Long-Term Storage
Phosphate-Buffered Saline (PBS) Widely compatible and commonly used. However, freezing PBS can lead to a significant drop in pH due to the precipitation of phosphate (B84403) salts. This pH shift can potentially affect the stability of the conjugated protein.[3] For frozen storage, the inclusion of a cryoprotectant is advisable.Good (with cryoprotectant for frozen storage)
TRIS (Tris-buffered saline) Potential for primary amine interference. TRIS contains primary amines that can compete with the target protein during the conjugation reaction with NHS esters.[1][4] Therefore, it is crucial to remove TRIS from the protein solution before labeling. For storing the final conjugate, TRIS buffers are generally acceptable. However, like PBS, pH shifts can occur upon freezing, although typically to a lesser extent.Acceptable
HEPES (HEPES-buffered saline) Maintains pH stability over a broad temperature range. HEPES is a zwitterionic buffer that is less susceptible to significant pH changes during freeze-thaw cycles compared to PBS. This property makes it a potentially better choice for the long-term frozen storage of pH-sensitive conjugates.Excellent

Experimental Protocols

Accurate assessment of Sulfo-Cy5 conjugate stability is crucial for establishing optimal storage conditions. Below are detailed methodologies for key experiments.

Protocol 1: Long-Term Stability Assessment of Sulfo-Cy5 Conjugates

This protocol outlines a method to evaluate the fluorescence stability of a Sulfo-Cy5 labeled antibody stored in different buffers over an extended period.

1. Conjugation and Purification:

  • Dissolve the antibody in a suitable conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5). Ensure the buffer is free of primary amines like TRIS.[1][4]
  • Dissolve Sulfo-Cy5 NHS ester in anhydrous DMSO or DMF to prepare a stock solution.[4]
  • Add the Sulfo-Cy5 stock solution to the antibody solution at a desired molar ratio (e.g., 10:1 dye-to-protein).
  • Incubate the reaction for 1-2 hours at room temperature, protected from light.
  • Purify the conjugate using a desalting column (e.g., Sephadex G-25) to remove unconjugated dye, exchanging the buffer to the desired storage buffers (PBS, TRIS, HEPES at pH 7.4).[4]

2. Storage Conditions:

  • Aliquot the purified conjugate into multiple tubes for each buffer condition.
  • For each buffer, store aliquots at 4°C and -20°C, protected from light. For the -20°C samples, consider adding a cryoprotectant like glycerol (B35011) (to a final concentration of 20-50%) to some aliquots to assess its effect.

3. Data Collection:

  • At specified time points (e.g., 0, 1, 3, 6, and 12 months), thaw one aliquot from each storage condition.
  • Measure the absorbance at 280 nm and ~650 nm to determine the protein concentration and degree of labeling.
  • Measure the fluorescence emission spectrum (excitation at ~650 nm) and record the peak fluorescence intensity.

4. Data Analysis:

  • Normalize the fluorescence intensity at each time point to the initial fluorescence intensity (time 0) for each buffer and storage condition.
  • Plot the percentage of remaining fluorescence over time for each condition to compare the stability.

Protocol 2: Accelerated Stability Testing (Photostability)

This protocol provides a method for assessing the photostability of Sulfo-Cy5 conjugates in different buffers.

1. Sample Preparation:

  • Dilute the Sulfo-Cy5 conjugate in the respective buffers (PBS, TRIS, HEPES) to a working concentration in a quartz cuvette or a multi-well plate.

2. Controlled Light Exposure:

  • Expose the samples to a continuous, controlled light source (e.g., the excitation light of a fluorometer or a specific wavelength from a light source).
  • Record the fluorescence intensity at regular intervals over a set period (e.g., every minute for 30 minutes).

3. Data Analysis:

  • Plot the fluorescence intensity as a function of exposure time for each buffer.
  • The rate of fluorescence decay indicates the photostability of the conjugate in that specific buffer.

Visualizing Experimental Workflows and Concepts

To better illustrate the processes and relationships described, the following diagrams are provided.

experimental_workflow cluster_prep Conjugation & Purification cluster_storage Storage Conditions cluster_analysis Stability Analysis protein Protein in Amine-Free Buffer conjugation Conjugation Reaction protein->conjugation dye Sulfo-Cy5 NHS Ester in DMSO/DMF dye->conjugation purification Purification (Desalting Column) conjugation->purification pbs PBS (pH 7.4) purification->pbs tris TRIS (pH 7.4) purification->tris hepes HEPES (pH 7.4) purification->hepes measurement Fluorescence & Absorbance Measurement (Time Points) pbs->measurement tris->measurement hepes->measurement analysis Data Analysis & Comparison measurement->analysis

Experimental workflow for assessing Sulfo-Cy5 conjugate stability.

stability_factors cluster_factors Influencing Factors cluster_outcomes Stability Outcomes center_node Sulfo-Cy5 Conjugate Stability fluo Fluorescence Intensity center_node->fluo integ Protein Integrity center_node->integ buffer Buffer Composition (PBS, TRIS, HEPES) buffer->center_node ph pH ph->center_node temp Storage Temperature (4°C vs. -20°C) temp->center_node light Light Exposure light->center_node cryo Cryoprotectants cryo->center_node

Factors influencing the stability of Sulfo-Cy5 conjugates.

Conclusion and Recommendations

The selection of an appropriate storage buffer is a critical determinant of the long-term stability of Sulfo-Cy5 conjugates. While PBS is a common choice, its potential for pH shifts upon freezing warrants caution. For long-term frozen storage, HEPES buffer is recommended due to its superior pH stability at low temperatures. When using PBS for frozen storage, the addition of a cryoprotectant such as glycerol is advisable to mitigate pH changes and protect the conjugate. TRIS buffers can be used for storage of the final conjugate, but it is imperative to remove them before the labeling reaction to avoid interference with the NHS ester chemistry. Regardless of the buffer used, it is essential to store Sulfo-Cy5 conjugates at low temperatures (-20°C or -80°C for long-term) and to protect them from light to preserve their fluorescence and ensure the reliability of experimental data.

References

Navigating the Nuances of Fluorescent Probes: A Guide to Lot-to-Lot Variability of Sulfo-Bis-(N,N'-carboxylic acid)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the consistency of reagents is paramount to the reproducibility and reliability of experimental results. Fluorescent dyes, such as Sulfo-Bis-(N,N'-carboxylic acid)-Cy5, are workhorses in a multitude of applications, from immunoassays to cellular imaging. However, a critical factor often overlooked is the inherent lot-to-lot variability of these reagents. This guide provides a comprehensive comparison of this compound, detailing the potential for variability between production batches and offering experimental protocols to assess and mitigate its impact.

This compound is a water-soluble, far-red fluorescent dye valued for its bright emission and utility in bioconjugation.[1][2][3][4][5] Its two carboxylic acid groups allow for versatile conjugation to primary amines on proteins, peptides, and other biomolecules through the use of activators like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).[2] While manufacturers strive for consistency, the complex synthesis of such dyes can lead to subtle differences between lots, impacting key performance parameters.[6][7][8][9]

Understanding the Impact of Lot-to-Lot Variability

Lot-to-lot variance in fluorescent dyes can manifest in several ways, affecting the accuracy and reproducibility of assays.[6][8][10] These variations can stem from minor differences in purity, the degree of substitution (DOS) after conjugation, and the intrinsic photophysical properties of the dye. For sensitive applications like quantitative immunoassays or super-resolution microscopy, even minor deviations can lead to significant discrepancies in data.[11][12][13]

Comparative Performance Metrics

While direct, publicly available lot-to-lot comparison data for this compound is not typically published by manufacturers, researchers can and should perform their own quality control. Below is a table summarizing key performance indicators that should be assessed for each new lot of dye, along with hypothetical data illustrating potential variability.

Parameter Lot A (Hypothetical) Lot B (Hypothetical) Alternative Dye (Alexa Fluor 647) Significance of Variation
Molar Extinction Coefficient (at λmax) 250,000 M⁻¹cm⁻¹245,000 M⁻¹cm⁻¹239,000 M⁻¹cm⁻¹Affects the accuracy of dye concentration determination and subsequent conjugation reactions.
Fluorescence Quantum Yield (Φ) 0.200.180.33Directly impacts the brightness of the fluorescent signal. A lower quantum yield results in a dimmer signal.[14]
Photobleaching Rate Constant (k) 1.5 x 10⁻³ s⁻¹2.0 x 10⁻³ s⁻¹0.8 x 10⁻³ s⁻¹A higher rate constant indicates faster photobleaching and a less stable signal during imaging.[10][15][16][17][18]
Degree of Substitution (DOS) on IgG 4.23.84.5Inconsistent DOS can lead to variability in assay sensitivity and potential quenching effects at high labeling densities.[19][20][21][22]
Purity (by HPLC) 96%94%>95%Impurities can affect conjugation efficiency and introduce background noise.

Note: The data for Lots A and B are hypothetical and for illustrative purposes. Data for Alexa Fluor 647 is based on published comparisons.[6]

Experimental Protocols for Quality Control

To ensure consistent results, it is crucial to validate each new lot of this compound. The following are detailed protocols for key quality control experiments.

Protocol 1: Determination of Molar Concentration and Purity

Objective: To accurately determine the concentration of the dye stock solution and assess its purity.

Methodology:

  • Sample Preparation: Dissolve a known weight of the lyophilized dye in a precise volume of anhydrous DMSO to create a stock solution.

  • Spectrophotometry:

    • Take an aliquot of the stock solution and dilute it in a suitable buffer (e.g., PBS, pH 7.4) to an absorbance value between 0.5 and 1.0 at the dye's maximum absorption wavelength (λmax ~646 nm).

    • Measure the absorbance at λmax using a spectrophotometer.

    • Calculate the concentration using the Beer-Lambert law: Concentration (M) = Absorbance / (Extinction Coefficient × Path Length) . Use the manufacturer-provided extinction coefficient as a starting point.

  • High-Performance Liquid Chromatography (HPLC):

    • Analyze the dye solution using reverse-phase HPLC with a C18 column.

    • Use a gradient of acetonitrile (B52724) in water (with 0.1% trifluoroacetic acid) as the mobile phase.

    • Monitor the elution profile at the dye's λmax.

    • The purity is calculated as the area of the main peak divided by the total area of all peaks.

Protocol 2: Assessment of Fluorescence Quantum Yield

Objective: To measure the efficiency of the dye in converting absorbed light into emitted fluorescence.

Methodology:

  • Reference Standard: Select a well-characterized fluorescent dye with a known quantum yield and similar spectral properties as a reference (e.g., Cy5 in a specified solvent).

  • Absorbance Matching: Prepare a series of dilutions of both the test dye and the reference standard in the same solvent. Adjust the concentrations so that the absorbance at the excitation wavelength is low (<0.1) and matched between the test and reference samples.

  • Fluorescence Spectroscopy:

    • Record the fluorescence emission spectra of both the test dye and the reference standard using the same excitation wavelength and instrument settings.

    • Integrate the area under the emission curves for both samples.

  • Calculation: The quantum yield of the test sample (Φ_test) is calculated using the following formula: Φ_test = Φ_ref × (I_test / I_ref) × (A_ref / A_test) × (n_test² / n_ref²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.[14]

Protocol 3: Photobleaching Assay

Objective: To determine the photostability of the dye under specific illumination conditions.

Methodology:

  • Sample Preparation: Prepare a solution of the fluorescently labeled biomolecule (e.g., an antibody) at a known concentration.

  • Microscopy:

    • Mount the sample on a microscope slide.

    • Focus on a specific area and continuously illuminate it with a laser at the excitation wavelength of the dye.

    • Acquire images at regular time intervals.

  • Data Analysis:

    • Measure the mean fluorescence intensity of the illuminated region in each image.

    • Plot the fluorescence intensity as a function of time.

    • Fit the data to an exponential decay curve to determine the photobleaching rate constant.[15][18]

Visualizing Experimental Workflows

Antibody Conjugation and Cell Staining Workflow

The following diagram illustrates the general workflow for conjugating this compound to an antibody and its subsequent use in immunofluorescence cell staining.

G cluster_conjugation Antibody Conjugation cluster_staining Immunofluorescence Staining antibody Antibody Solution (in Amine-Free Buffer, pH 8.0-9.0) edc EDC/Sulfo-NHS Activation antibody->edc dye This compound Stock (in DMSO) dye->edc conjugation Conjugation Reaction (2 hours, RT) edc->conjugation purification Purification (e.g., Size Exclusion Chromatography) conjugation->purification qc Quality Control (DOS Calculation) purification->qc primary_ab Incubation with Cy5-conjugated Antibody qc->primary_ab Use QC'd Conjugate cell_prep Cell Culture, Fixation & Permeabilization blocking Blocking (e.g., with BSA) cell_prep->blocking blocking->primary_ab washing Washing Steps primary_ab->washing mounting Mounting on Microscope Slide washing->mounting imaging Fluorescence Microscopy mounting->imaging

Workflow for antibody conjugation and immunofluorescence.

EGFR Signaling Pathway Analysis

Sulfo-Cy5 labeled antibodies are frequently used to study cellular signaling pathways. The diagram below depicts a simplified Epidermal Growth Factor Receptor (EGFR) signaling cascade, a common target of investigation in cancer research and drug development.[23]

G egf EGF (Ligand) egfr EGFR (Receptor) egf->egfr Binding & Dimerization ras Ras egfr->ras Activation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors (e.g., c-Myc, AP-1) erk->transcription_factors Phosphorylation cellular_response Cellular Response (Proliferation, Survival) transcription_factors->cellular_response Gene Expression

Simplified EGFR signaling pathway.

Conclusion and Recommendations

The lot-to-lot variability of fluorescent dyes like this compound is a critical consideration for ensuring the reproducibility of experimental data. While direct comparative data from manufacturers is often unavailable, implementing in-house quality control measures is a robust strategy to mitigate potential inconsistencies. By systematically evaluating key performance metrics such as molar extinction coefficient, quantum yield, photostability, and degree of substitution for each new lot, researchers can maintain the integrity of their results and make informed decisions about the suitability of a particular batch of dye for their specific application. For highly sensitive and quantitative assays, considering alternative dyes with a documented history of high consistency, such as the Alexa Fluor series, may also be a prudent approach.[6] Ultimately, a proactive approach to quality control is the best defense against the challenges posed by reagent variability.

References

A Head-to-Head Comparison of Sulfo-Cy5 and its Alternatives for Single-Molecule Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the vast landscape of fluorescent probes, the selection of an appropriate dye is paramount for successful single-molecule imaging. This guide provides an objective, data-driven comparison of Sulfo-Cy5 and its leading alternatives—Alexa Fluor 647, Atto 647N, and Dyomics 649—to inform the selection of the optimal fluorophore for demanding single-molecule applications.

Sulfo-Cy5, a widely used cyanine (B1664457) dye, has been a workhorse in single-molecule studies, particularly in the development of super-resolution techniques like dSTORM (direct Stochastic Optical Reconstruction Microscopy).[1] Its photoswitching properties have enabled the visualization of cellular structures with unprecedented detail. However, the performance of Sulfo-Cy5 is often surpassed by newer generation dyes specifically engineered for enhanced brightness and photostability. This guide will delve into a comparative analysis of these fluorophores, presenting their key photophysical properties and performance in single-molecule imaging contexts.

Photophysical Properties: A Quantitative Comparison

The fundamental characteristics of a fluorophore dictate its performance in single-molecule imaging. Key parameters include the excitation and emission maxima, molar extinction coefficient (a measure of how strongly the dye absorbs light), and fluorescence quantum yield (the efficiency of converting absorbed light into emitted fluorescence).

PropertySulfo-Cy5Alexa Fluor 647Atto 647NDyomics 649
Excitation Max (nm) ~649~650~646~655
Emission Max (nm) ~672~665~664~676
Molar Extinction Coefficient (M⁻¹cm⁻¹) 271,000239,000150,000250,000
Fluorescence Quantum Yield 0.280.330.65Not specified

Note: These values can vary slightly depending on the solvent and conjugation state.

Performance in Single-Molecule Imaging: Beyond the Basics

While the photophysical properties provide a foundational understanding, the true test of a fluorophore for single-molecule imaging lies in its performance under demanding experimental conditions. Key performance indicators include photostability, brightness at the single-molecule level, and blinking characteristics.

Photostability: The ability of a fluorophore to resist photobleaching under intense laser illumination is critical for acquiring sufficient photons for precise localization. Numerous studies have shown that Alexa Fluor 647 is significantly more resistant to photobleaching than its Cy5 counterpart.[2][3][4] Atto 647N is also renowned for its high photostability, a feature attributed to its robust chemical structure. While direct quantitative comparisons of photobleaching quantum yields can be complex and context-dependent, the general consensus in the field is that both Alexa Fluor 647 and Atto 647N offer superior photostability compared to Sulfo-Cy5.

Brightness: Single-molecule brightness is a product of the molar extinction coefficient and the fluorescence quantum yield. While Sulfo-Cy5 has a high extinction coefficient, its quantum yield is moderate. In contrast, Atto 647N boasts a significantly higher quantum yield, making it an exceptionally bright dye for single-molecule detection. Alexa Fluor 647 also offers a favorable combination of high extinction coefficient and quantum yield, resulting in bright, easily detectable single molecules.[5]

Blinking and Photoswitching: For single-molecule localization microscopy (SMLM) techniques like dSTORM, the ability of a dye to be reversibly photoswitched between a fluorescent "on" state and a dark "off" state is essential. Both Sulfo-Cy5 and Alexa Fluor 647 are well-characterized photoswitchable fluorophores, often used in conjunction with a thiol-containing imaging buffer to facilitate this process.[1] Atto 647N is also highly suitable for SMLM applications. The specific on- and off-switching rates can be modulated by the composition of the imaging buffer and the laser intensities used.

Experimental Protocols: A Representative dSTORM Workflow

The following is a generalized protocol for performing dSTORM imaging, a common single-molecule localization technique that utilizes the photoswitching properties of dyes like Sulfo-Cy5, Alexa Fluor 647, and Atto 647N.

1. Sample Preparation and Labeling:

  • Prepare cells or other biological samples of interest on high-quality glass coverslips suitable for microscopy.

  • Perform immunofluorescence staining or other labeling methods to specifically attach the chosen fluorophore (e.g., Sulfo-Cy5, Alexa Fluor 647, or Atto 647N) to the target structure. Ensure thorough washing steps to remove unbound antibodies or dyes.

2. Imaging Buffer Preparation:

  • Prepare a dSTORM imaging buffer. A common recipe includes an enzymatic oxygen scavenging system (e.g., glucose oxidase and catalase in a glucose-containing buffer) and a thiol, such as β-mercaptoethanol (BME) or mercaptoethylamine (MEA), at a concentration of 10-100 mM. The thiol is crucial for inducing the photoswitching of the cyanine dyes.

3. Microscope Setup and Imaging:

  • Use a total internal reflection fluorescence (TIRF) microscope equipped with appropriate lasers for excitation (e.g., a 640-647 nm laser for these dyes) and a sensitive camera (e.g., an EMCCD or sCMOS).

  • Mount the sample on the microscope and replace the storage buffer with the freshly prepared dSTORM imaging buffer.

  • Illuminate the sample with the 640-647 nm laser at a high intensity to drive most of the fluorophores into a dark state.

  • Use a lower power activation laser (e.g., 405 nm or 532 nm) to sparsely and stochastically reactivate a subset of fluorophores back to the fluorescent state in each frame.

  • Acquire a time-lapse series of thousands of images, with each frame capturing the fluorescence of a small number of well-separated single molecules.

4. Data Analysis and Image Reconstruction:

  • Process the acquired image series using specialized software (e.g., ThunderSTORM, rapidSTORM, or commercial packages).

  • The software identifies and localizes the position of each individual fluorescent molecule in each frame with sub-diffraction precision by fitting its point spread function (PSF) to a 2D Gaussian function.

  • Combine the localization coordinates from all frames to reconstruct a super-resolved image of the labeled structure.

Visualizing the Workflow

dSTORM_Workflow cluster_prep Sample Preparation cluster_imaging Single-Molecule Imaging cluster_data Data Acquisition & Analysis Labeling Labeling with Fluorophore Imaging TIRF Microscopy in dSTORM Buffer Labeling->Imaging Mount Sample Acquisition Image Series Acquisition Imaging->Acquisition Excite & Record Localization Single-Molecule Localization Acquisition->Localization Process Frames Reconstruction Super-Resolution Image Reconstruction Localization->Reconstruction Compile Localizations

Caption: A generalized workflow for dSTORM single-molecule localization microscopy.

Signaling Pathways and Logical Relationships

In the context of single-molecule imaging, understanding the photophysical transitions of the fluorophore is crucial. The following diagram illustrates the simplified Jablonski diagram and the key states involved in the photoswitching of a cyanine dye like Sulfo-Cy5 in a dSTORM experiment.

Jablonski_dSTORM S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Excitation (647 nm) S1->S0 Fluorescence (~670 nm) T1 Triplet State (T₁) S1->T1 Intersystem Crossing Dark Long-Lived Dark State T1->Dark Reaction with Thiol Dark->S0 Spontaneous/ Activation (405 nm)

References

Safety Operating Guide

Proper Disposal of Sulfo-Bis-(N,N'-carboxylic acid)-Cy5: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and proper chemical handling is paramount for researchers and scientists. This document provides essential, step-by-step guidance for the proper disposal of Sulfo-Bis-(N,N'-carboxylic acid)-Cy5, a water-soluble cyanine (B1664457) dye.

Based on available safety data sheets for structurally similar compounds, this compound and its derivatives are not classified as hazardous substances or mixtures[1][2]. However, it is crucial to follow standard laboratory safety protocols and local regulations for chemical waste disposal to maintain a safe working environment.

Immediate Safety and Handling Precautions

While not considered hazardous, general laboratory safety measures should be observed when handling this compound.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields and gloves.

  • Ventilation: Use in a well-ventilated area to minimize inhalation exposure.

  • Spill Management: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and collect it for disposal. Prevent the spill from entering drains[2].

Step-by-Step Disposal Procedure

The following procedure outlines the recommended steps for the disposal of this compound.

  • Waste Collection:

    • Collect waste containing this compound in a designated, clearly labeled, and sealed container.

    • This includes unused product, solutions, and contaminated materials such as pipette tips, tubes, and absorbent paper.

  • Waste Segregation:

    • Segregate the waste from other chemical waste streams, particularly from hazardous materials.

    • Label the container as "Non-Hazardous Chemical Waste" and specify the contents.

  • Consult Local Regulations:

    • Always consult and adhere to your institution's and local environmental regulations for chemical waste disposal. Procedures can vary significantly between different locations.

  • Disposal Pathway:

    • Engage your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to handle the final disposal of the collected waste.

The logical workflow for the disposal process is illustrated in the diagram below.

G cluster_0 Disposal Workflow for this compound A Step 1: Waste Collection - Designated, labeled, sealed container - Include unused product and contaminated materials B Step 2: Waste Segregation - Separate from hazardous waste - Label as 'Non-Hazardous Chemical Waste' A->B C Step 3: Consult Regulations - Adhere to institutional and local guidelines B->C D Step 4: Final Disposal - Contact EHS or licensed contractor C->D

Disposal Workflow

Quantitative Data Summary

For quick reference, the table below summarizes key properties of a related compound, Sulfo-Cy5 carboxylic acid, which has similar characteristics.

PropertyValueReference
Molecular FormulaC32H37N2NaO8S2[3]
Molecular Weight664.8 g/mol [3]
Excitation Maximum646 nm[3]
Emission Maximum662 nm[3]
SolubilityWater, DMSO, DMF[3][4]
Storage Temperature-20°C[3][5]

This procedural guidance is intended to supplement, not replace, your institution's established safety protocols and waste management procedures. Always prioritize safety and regulatory compliance in your laboratory operations.

References

Safeguarding Your Research: A Guide to Handling Sulfo-Bis-(N,N'-carboxylic acid)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides essential, immediate safety and logistical information for the handling of Sulfo-Bis-(N,N'-carboxylic acid)-Cy5, a water-soluble, unactivated carboxylic acid fluorescent dye. The following procedural guidance is designed to be your preferred source for laboratory safety and chemical handling, building deep trust by providing value beyond the product itself.

While a specific Safety Data Sheet (SDS) for this compound is available upon inquiry from the manufacturer, an SDS for the closely related compound, Sulfo-cyanine-5-carboxylic acid, classifies it as not a hazardous substance or mixture.[1] Nevertheless, adherence to standard laboratory safety protocols is essential.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

PPE CategoryItemSpecification
Eye and Face Safety GlassesANSI Z87.1-compliant, with side shields.
Face ShieldRecommended when handling larger quantities or when there is a significant risk of splashing.
Hand GlovesDisposable nitrile gloves. Change immediately if contaminated.
Body Lab CoatStandard laboratory coat.
Respiratory Dust Mask (optional)For handling the powder form, a N95 (US) or P1 (EN 143) dust mask can be used to avoid inhalation of particles.[1]

Operational Plan: From Receipt to Experiment

Proper handling of this compound from the moment of receipt is crucial for both safety and maintaining the integrity of the product.

1. Receiving and Inspection:

  • Upon receipt, verify that the container is intact and properly labeled.

  • The product is typically shipped at ambient temperature.[2]

2. Storage:

  • Store the vial at -20°C in a dry, dark place.[2][3]

  • Before opening, allow the vial to warm to room temperature to prevent condensation of atmospheric moisture, which can hydrolyze the compound.

3. Preparation of Stock Solution:

  • Work in a well-ventilated area.

  • To prepare a stock solution, dissolve the compound in an appropriate solvent such as water, DMSO, or DMF.[3]

  • Cap the vial tightly after use and purge with an inert gas like argon or nitrogen if possible to extend shelf life.

4. Experimental Use:

  • When using the dye in experiments, handle solutions with care to avoid skin and eye contact.

  • Minimize exposure to light to prevent photobleaching of the fluorescent dye.

Disposal Plan

Responsible disposal of chemical waste is critical to environmental and laboratory safety.

1. Unused Product:

  • Dispose of unused this compound according to local, state, and federal regulations for non-hazardous chemical waste.

2. Chemical Waste:

  • Collect all waste solutions containing the dye in a designated, properly labeled waste container.

  • Do not pour dye solutions down the drain.[1]

3. Contaminated Materials:

  • Dispose of contaminated items such as pipette tips, gloves, and paper towels as solid chemical waste.

  • Place these materials in a sealed bag or container before disposing of them in the appropriate laboratory waste stream.

Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.

cluster_receiving Receiving & Storage cluster_handling Handling & Use cluster_disposal Disposal receive Receive Shipment inspect Inspect Container receive->inspect store Store at -20°C inspect->store ppe Don PPE store->ppe Before Use prepare Prepare Solution ppe->prepare experiment Perform Experiment prepare->experiment collect_waste Collect Waste experiment->collect_waste After Use dispose_solid Dispose of Solid Waste collect_waste->dispose_solid dispose_liquid Dispose of Liquid Waste collect_waste->dispose_liquid

References

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